molecular formula C13H13NO3S B172791 N-(m-Hydroxyphenyl)-p-toluenesulphonamide CAS No. 3743-29-1

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Cat. No.: B172791
CAS No.: 3743-29-1
M. Wt: 263.31 g/mol
InChI Key: JKRIULAJORWCLQ-UHFFFAOYSA-N
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Description

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIULAJORWCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190877
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
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Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3743-29-1
Record name N-(3-Hydroxyphenyl)-p-toluenesulfonamide
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Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
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Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
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Record name N-(m-hydroxyphenyl)-p-toluenesulphonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, offering in-depth explanations for the procedural choices, a detailed mechanistic overview, and thorough characterization and purification protocols. The synthesis is predicated on the well-established reaction of an amine with a sulfonyl chloride, a cornerstone of organic synthesis.[1] This guide is structured to empower researchers with the expertise to not only replicate the synthesis but also to understand the underlying chemical principles, ensuring a robust and reproducible outcome.

Introduction: Significance and Applications

N-(m-Hydroxyphenyl)-p-toluenesulfonamide belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine.[1] Sulfonamides are a critical pharmacophore in drug discovery, with applications ranging from antibacterial agents to diuretics and hypoglycemic drugs. The presence of the hydroxyl group on the phenyl ring of the N-(m-Hydroxyphenyl)-p-toluenesulfonamide offers a potential site for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Understanding the synthesis of this compound provides a foundational methodology that can be adapted for the creation of a diverse library of related structures.

The Synthetic Pathway: A Detailed Protocol

The synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide is achieved through the nucleophilic attack of the amino group of m-aminophenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). A base is utilized to neutralize the hydrochloric acid byproduct.[1][2]

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityPurity
m-AminophenolC₆H₇NO109.1310.91 g (0.1 mol)>98%
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.6521.0 g (0.11 mol)>98%
PyridineC₅H₅N79.115.8 g (16.1 mL, 0.2 mol)Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
1 M Hydrochloric Acid (HCl)HCl36.46As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Brine (Saturated NaCl solution)NaCl58.44As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
HexaneC₆H₁₄86.18As neededReagent Grade
Experimental Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-aminophenol (10.91 g, 0.1 mol) in anhydrous dichloromethane (150 mL).

  • Addition of Base: To the stirred solution, add pyridine (16.1 mL, 0.2 mol) and cool the flask to 0 °C in an ice bath. The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1][2]

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting m-aminophenol is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve m-aminophenol in DCM add_pyridine Add pyridine and cool to 0 °C start->add_pyridine add_tscl Dropwise addition of p-toluenesulfonyl chloride stir Stir at room temperature for 12-16h add_tscl->stir tlc Monitor by TLC stir->tlc wash_hcl Wash with 1M HCl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purification concentrate->end Crude Product Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products m_aminophenol m-Aminophenol (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate m_aminophenol->tetrahedral_intermediate Nucleophilic Attack tosyl_chloride p-Toluenesulfonyl Chloride (Electrophile) tosyl_chloride->tetrahedral_intermediate sulfonamide N-(m-Hydroxyphenyl)-p-toluenesulfonamide tetrahedral_intermediate->sulfonamide Chloride Elimination pyridinium_chloride Pyridinium Chloride tetrahedral_intermediate->pyridinium_chloride Deprotonation by Pyridine

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a member of the sulfonamide class of compounds, holds significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a toluenesulfonyl group linked to a meta-hydroxyphenyl moiety, provides a versatile scaffold for the design of targeted therapeutics. The physicochemical properties of this molecule are paramount, governing its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these characteristics is therefore essential for its rational development as a potential drug candidate.

This guide provides a detailed exploration of the key physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols. By delving into the causality behind experimental choices and grounding the information in authoritative references, this document aims to serve as a valuable resource for researchers dedicated to advancing novel therapeutics.

Chemical Identity and Structure

The foundational step in characterizing any molecule is to establish its precise chemical identity.

IdentifierValueSource
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[PubChem][1]
CAS Number 3743-29-1[PubChem][1]
Molecular Formula C₁₃H₁₃NO₃S[PubChem][1]
Molecular Weight 263.31 g/mol [PubChem][1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O[PubChem][1]

Figure 1: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 3-aminophenol and p-toluenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[2]

Synthetic Rationale

The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is often carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of a biphasic solvent system (e.g., an organic solvent and water) can facilitate both the reaction and the subsequent purification.

Experimental Protocol: Synthesis
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent, such as tetrahydrofuran or a mixture of water and a compatible organic solvent.[2]

  • Addition of Base: Add a base, such as aqueous sodium carbonate solution, to the reaction mixture to maintain a basic pH.[2]

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same organic solvent to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Figure 2: General workflow for the synthesis of the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice.

PropertyValueSource
Melting Point 158 °C[CAS Common Chemistry][3]

A sharp melting point is indicative of a high degree of purity. Broad melting ranges can suggest the presence of impurities.

Solubility

Solubility, particularly in aqueous media, is a key determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption and erratic dose-response relationships.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility (Adapted from OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the aqueous solubility of a compound.[4]

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle, and then separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

Solubility_Determination A Excess Compound + Water B Equilibration (Shaking at const. T) A->B Add C Phase Separation (Centrifugation/Filtration) B->C After 24-48h D Clear Aqueous Phase C->D Collect E HPLC Analysis D->E Inject F Solubility Value (mg/L or mol/L) E->F Quantify

Figure 3: Workflow for shake-flask solubility determination.

Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross cell membranes.

PropertyValueSource
XLogP3 (Computed) 2.4[PubChem][1]

Experimental Protocol: Shake-Flask Method for logP Determination (Adapted from OECD Guideline 107)

  • Pre-saturation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a two-phase system.

  • Equilibration: Shake the mixture at a constant temperature until equilibrium is reached.

  • Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Acidity (pKa)

The pKa value indicates the strength of an acid. For this compound, the acidic protons are on the phenolic hydroxyl group and the sulfonamide nitrogen. The pKa determines the ionization state of the molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination (Adapted from OECD Guideline 112)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) for compounds with low water solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acidic species has been neutralized. For more accurate results, derivative plots can be used to identify the equivalence point.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide definitive proof of a molecule's structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: A series of multiplets in the range of δ 6.5-7.8 ppm corresponding to the protons on the two aromatic rings.

  • Sulfonamide N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Phenolic O-H Proton: A broad singlet, also variable in its chemical shift.

  • Methyl Protons: A singlet around δ 2.4 ppm corresponding to the methyl group on the tolyl ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Sulfonamide): A band around 3250 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Bands just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

  • S=O Stretch (Sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (263.31 g/mol ).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the sulfonamide bond and other susceptible bonds.

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. The crystal structure of this compound has been reported.[1] This data provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of the compound and for computational modeling studies.

Conclusion

The physicochemical properties of this compound are integral to its potential as a therapeutic agent. This in-depth guide has provided a comprehensive overview of its key characteristics, from its chemical identity and synthesis to its solubility, lipophilicity, acidity, and spectroscopic and structural features. The inclusion of standardized experimental protocols offers a practical framework for researchers to generate reliable and reproducible data. A thorough understanding and careful consideration of these properties will undoubtedly facilitate the rational design and development of novel drug candidates based on this promising molecular scaffold.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]

  • ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Organic Syntheses. DOI. [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. [Link]

  • CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide. [Link]

  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Global Substance Registration System. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. Crystal structure of N-(3-hydroxyphenyl)succinimide. [Link]

  • ResearchGate. Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link]

  • Chemical Science (RSC Publishing). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • MDPI. Compositional Classification of Financial Statement Profiles: The Weighted Case. [Link]

  • PubChem. N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]

  • Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds. [Link]

  • Journal of Chemical & Engineering Data. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • PubMed Central. N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

  • Chemsrc. 3-Aminophenol. [Link]

  • ResearchGate. FT-IR spectra of N-phenylpropanamide. [Link]

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Sources

N-(m-Hydroxyphenyl)-p-toluenesulphonamide CAS number 3743-29-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1) and its Isomeric Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a member of the hydroxyphenyl-p-toluenesulphonamide class of compounds. While specific experimental data for the meta-isomer is limited in publicly available literature, this document synthesizes information from its structural analogs and the broader class of sulfonamides to offer valuable insights for researchers and drug development professionals. We will delve into the synthesis, characterization, potential biological activities, and relevant experimental protocols, grounding our discussion in established chemical and biological principles.

Introduction to Hydroxyphenyl-p-toluenesulphonamides

The hydroxyphenyl-p-toluenesulphonamide scaffold is a key structural motif in medicinal chemistry. It combines the p-toluenesulfonyl group, a common pharmacophore, with a hydroxylated phenyl ring. This combination offers a rich template for designing molecules with a range of biological activities. The sulfonamide functional group is a well-established zinc-binding group, making these compounds potential inhibitors of zinc-containing enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases. The hydroxyl group on the phenyl ring can participate in hydrogen bonding interactions with biological targets and can be a site for further chemical modification to modulate physicochemical properties and biological activity.

This compound (CAS 3743-29-1) is one of three positional isomers, with the hydroxyl group at the meta, ortho, or para position of the phenyl ring. The position of the hydroxyl group can significantly influence the molecule's conformation, electronic properties, and its interactions with biological targets, leading to differences in biological activity among the isomers.

Synthesis and Characterization

The synthesis of hydroxyphenyl-p-toluenesulphonamides is typically achieved through the reaction of the corresponding aminophenol with p-toluenesulfonyl chloride in the presence of a base. This is a standard method for the formation of sulfonamides.

General Synthesis Protocol:

Reaction:

m-Aminophenol + p-Toluenesulfonyl chloride --(Base)--> this compound

Step-by-Step Methodology:

  • Dissolution of m-Aminophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of m-aminophenol in a suitable solvent, such as pyridine or a mixture of acetone and water.

  • Addition of Base: If not using pyridine as the solvent, add a slight excess (1.1-1.2 equivalents) of a base, such as sodium bicarbonate or triethylamine, to the solution.

  • Addition of p-Toluenesulfonyl Chloride: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of one equivalent of p-toluenesulfonyl chloride in a minimal amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Physicochemical Properties:
PropertyValueSource
CAS Number 3743-29-1[1]
Molecular Formula C13H13NO3S[2][3]
Molecular Weight 263.31 g/mol [2][3]
Melting Point 158 °C[4]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Spectroscopic Characterization (Predicted):
  • ¹H NMR:

    • A singlet for the methyl protons of the p-toluenesulfonyl group (~2.4 ppm).

    • A set of doublets for the aromatic protons of the p-toluenesulfonyl group (AA'BB' system, ~7.3-7.8 ppm).

    • A complex multiplet for the aromatic protons of the m-hydroxyphenyl group (~6.7-7.2 ppm).

    • A broad singlet for the sulfonamide N-H proton (concentration-dependent, may exchange with D₂O).

    • A broad singlet for the phenolic O-H proton (concentration-dependent, may exchange with D₂O).

  • ¹³C NMR:

    • A signal for the methyl carbon (~21 ppm).

    • Signals for the aromatic carbons of the p-toluenesulfonyl group (~127-145 ppm).

    • Signals for the aromatic carbons of the m-hydroxyphenyl group, including the carbon bearing the hydroxyl group (~110-160 ppm).

  • IR Spectroscopy:

    • A broad O-H stretching band (~3200-3600 cm⁻¹).

    • An N-H stretching band (~3250 cm⁻¹).

    • Characteristic S=O stretching bands for the sulfonyl group (~1330 and 1160 cm⁻¹).

    • C-N and C-S stretching bands.

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry:

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 263 or 264, respectively.

    • Characteristic fragmentation patterns, including loss of the p-toluenesulfonyl group.

Potential Biological Activity and Applications

Based on the broader class of sulfonamide-containing compounds, this compound and its isomers are candidates for several biological activities.

Antimicrobial Activity:

Sulfonamides are a well-known class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. While newer sulfonamides have been developed, the core scaffold remains a source of inspiration for novel antimicrobial agents. The hydroxyphenyl-p-toluenesulphonamides could be screened for activity against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity:

Some sulfonamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by modulating inflammatory signaling pathways. The hydroxyphenyl moiety in the target compound is also found in many natural and synthetic anti-inflammatory agents.

Enzyme Inhibition and Anticancer Activity:

The sulfonamide group can act as a zinc-binding moiety, making these compounds potential inhibitors of metalloenzymes. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are often overexpressed in cancer and inflammatory diseases. Inhibition of MMPs can prevent the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. The p-toluenesulfonamide scaffold, in particular, has been explored for the development of anticancer agents that target the mTOR/p70S6K pathway.[5]

Potential Mechanism of Action: MMP Inhibition

MMP_Inhibition Compound N-(m-Hydroxyphenyl)- p-toluenesulphonamide MMP Matrix Metalloproteinase (MMP) (Active Site with Zn²⁺) Compound->MMP Binds to Zn²⁺ in active site Cell_Invasion Tumor Cell Invasion & Metastasis Compound->Cell_Invasion Inhibits ECM Extracellular Matrix (ECM) (e.g., Collagen) MMP->ECM Cleaves Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM is degraded to Degraded_ECM->Cell_Invasion Promotes

Caption: Potential mechanism of MMP inhibition.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a robust and self-validating in vitro assay is essential. The following is a detailed protocol for a generic MMP inhibition assay.

workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound 1. Prepare stock solution of This compound in DMSO add_compound 5. Add serial dilutions of the compound to a 96-well plate prep_compound->add_compound prep_enzyme 2. Prepare working solution of recombinant human MMP add_enzyme 6. Add MMP solution to the wells and pre-incubate prep_enzyme->add_enzyme prep_substrate 3. Prepare working solution of fluorogenic MMP substrate add_substrate 7. Initiate reaction by adding fluorogenic substrate prep_substrate->add_substrate prep_buffer 4. Prepare assay buffer prep_buffer->add_compound add_compound->add_enzyme add_enzyme->add_substrate read_plate 8. Read fluorescence intensity kinetically over time add_substrate->read_plate plot_data 9. Plot reaction velocity vs. compound concentration read_plate->plot_data calc_ic50 10. Calculate IC₅₀ value plot_data->calc_ic50

Caption: Workflow for an in vitro MMP inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer.

  • Enzyme and Substrate Preparation: Dilute a stock solution of a recombinant human MMP (e.g., MMP-2 or MMP-9) and a fluorogenic MMP substrate to their final working concentrations in assay buffer.

  • Assay Setup: In a 96-well microplate, add the diluted compound solutions. Include wells with only assay buffer and DMSO as negative controls and wells with a known MMP inhibitor as a positive control.

  • Enzyme Addition and Pre-incubation: Add the diluted MMP solution to all wells except for the substrate blank. Mix and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37 °C).

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Hazard Identification:

  • Based on available safety data sheets for related compounds, this compound is not classified as a hazardous substance. However, as with all chemicals, it should be handled with care.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable chemical scaffold with the potential for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific experimental data for this particular isomer is sparse, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established principles and data from related compounds. Further research into this and other hydroxyphenyl-p-toluenesulphonamide isomers is warranted to fully explore their therapeutic potential.

References

Sources

A Spectroscopic Guide to N-(m-Hydroxyphenyl)-p-toluenesulphonamide: Structure, Data, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. As with any compound intended for advanced applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. It serves as a practical guide for researchers, offering not only spectral data but also the rationale behind the interpretation, grounded in the principles of chemical structure and spectroscopy. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation. The molecular formula of the compound is C₁₃H₁₃NO₃S, and its molecular weight is 263.31 g/mol .[1][2]

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a standardized atom numbering system, which will be used for spectral assignments throughout this guide.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as its polarity is sufficient to dissolve the compound, and it allows for the observation of exchangeable protons (N-H and O-H) which would be lost in solvents like D₂O.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Record a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound (Predicted, DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.10Singlet1HN-H
~9.50Singlet1HO-H
~7.65Doublet2HH-2', H-6'
~7.35Doublet2HH-3', H-5'
~7.05Triplet1HH-5
~6.60Doublet1HH-6
~6.55Singlet1HH-2
~6.45Doublet1HH-4
~2.35Singlet3H-CH₃

Interpretation:

  • Exchangeable Protons: The singlets at ~10.10 and ~9.50 ppm are characteristic of the sulfonamide (N-H) and phenolic (O-H) protons, respectively. Their broadness and chemical shift can be concentration and temperature-dependent.

  • p-Toluenesulphonyl Group: The two doublets at ~7.65 and ~7.35 ppm, each integrating to 2H, are characteristic of a para-substituted benzene ring. The downfield shift of the H-2'/H-6' protons is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group. The singlet at ~2.35 ppm corresponds to the three protons of the methyl group.

  • m-Hydroxyphenyl Group: The aromatic region for this ring is more complex. The triplet at ~7.05 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The signals for H-2, H-4, and H-6 are expected between 6.45 and 6.60 ppm. Their exact multiplicities and coupling constants would provide definitive assignments.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer spectrometer 400 MHz Spectrometer transfer->spectrometer acquire_H1 Acquire ¹H Spectrum spectrometer->acquire_H1 ft Fourier Transform acquire_H1->ft phase Phasing & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Figure 2. Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Data for this compound (Predicted, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~157.5C-3
~143.5C-4'
~138.0C-1
~136.5C-1'
~129.8C-3', C-5'
~129.5C-5
~127.0C-2', C-6'
~113.0C-6
~109.0C-2
~105.5C-4
~21.0-CH₃

Interpretation:

  • Aromatic Carbons: A total of ten signals are expected in the aromatic region (100-160 ppm). The carbon bearing the hydroxyl group (C-3) is the most downfield-shifted in its ring due to the strong deshielding effect of the oxygen atom. Similarly, C-4' in the tolyl ring is significantly deshielded. The quaternary carbons (C-1, C-1', C-3, C-4') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Aliphatic Carbon: The single upfield signal at ~21.0 ppm is characteristic of the methyl carbon of the p-toluenesulphonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The key to interpreting an IR spectrum is to correlate the observed absorption bands with specific vibrational modes of the functional groups. For a closely related compound, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, strong absorption bands are observed at 3408 and 3273 cm⁻¹, corresponding to the O-H and N-H groups, respectively.[3]

Table 3: Key IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchPhenol
~3270N-H stretchSulfonamide
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
~1600, ~1480C=C stretchAromatic ring
~1340S=O stretch (asymmetric)Sulfonamide
~1160S=O stretch (symmetric)Sulfonamide
~1250C-O stretchPhenol

Interpretation:

  • O-H and N-H Stretching: The presence of a broad band around 3400 cm⁻¹ is a clear indication of the phenolic O-H group, with the broadening due to hydrogen bonding. The sharper band around 3270 cm⁻¹ is characteristic of the N-H stretch of the sulfonamide group.

  • Sulfonyl Group (S=O): The two strong absorption bands at approximately 1340 cm⁻¹ and 1160 cm⁻¹ are definitive evidence for the sulfonyl group, corresponding to its asymmetric and symmetric stretching vibrations, respectively.

  • Aromatic and Aliphatic C-H: Absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while those slightly below 3000 cm⁻¹ indicate the aliphatic C-H bonds of the methyl group.

IR_Functional_Groups structure This compound O-H (Phenol) N-H (Sulfonamide) S=O (Sulfonyl) C=C (Aromatic) C-H (Methyl) spectrum Key IR Regions ~3400 cm⁻¹ ~3270 cm⁻¹ ~1340 & 1160 cm⁻¹ ~1600 cm⁻¹ ~2950 cm⁻¹ structure:oh->spectrum:f0 Stretch structure:nh->spectrum:f1 Stretch structure:so2->spectrum:f2 Stretches structure:ar->spectrum:f3 Stretch structure:ch3->spectrum:f4 Stretch

Figure 3. Correlation of functional groups with key IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: MS
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and typically results in a prominent molecular ion peak with minimal fragmentation.

  • Analysis: Analyze the ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

Mass Spectral Data and Interpretation

The primary goal is to identify the molecular ion peak, which corresponds to the intact molecule plus or minus a proton or other adduct.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Ion
264.06[M+H]⁺
262.05[M-H]⁻
286.04[M+Na]⁺
155.05[C₇H₇O₂S]⁺
108.04[C₆H₆NO]⁺

Interpretation:

  • Molecular Ion: In positive ion mode ESI-MS, the expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 264.06. A sodium adduct [M+Na]⁺ at m/z 286.04 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 262.05. The high-resolution mass of these ions can be used to confirm the elemental composition (C₁₃H₁₃NO₃S).

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. The most likely fragmentation pathway involves the cleavage of the S-N bond. This would lead to two primary fragments: the p-toluenesulfonyl cation ([C₇H₇O₂S]⁺) at m/z 155 and the m-aminophenol radical cation ([C₆H₆NO]⁺) at m/z 108.

MS_Fragmentation parent [M+H]⁺ m/z = 264.06 frag1 p-Toluenesulfonyl Cation [C₇H₇O₂S]⁺ m/z = 155.05 parent->frag1 S-N Cleavage frag2 m-Aminophenol [C₆H₆NO]⁺ m/z = 108.04 parent->frag2 S-N Cleavage

Figure 4. Proposed primary fragmentation pathway in Mass Spectrometry.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (263.31 g/mol ) and elemental formula (C₁₃H₁₃NO₃S).

  • IR spectroscopy confirms the presence of key functional groups: O-H (phenol), N-H (sulfonamide), S=O (sulfonyl), and the aromatic rings.

  • ¹³C NMR confirms the presence of 11 unique carbon environments (7 aromatic CH, 3 aromatic C-quaternary, and 1 aliphatic CH₃).

  • ¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution patterns of the two aromatic rings (para and meta) and the connectivity of the entire molecule.

Together, these techniques provide a comprehensive and unambiguous confirmation of the structure of this compound, ensuring the identity and purity of the compound for any research or development application.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide. American Chemical Society. [Link]

  • Rehman, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • SIELC Technologies. This compound. [Link]

  • GSRS. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. [Link]

  • Yıldırım, İ., et al. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.[1] This document delves into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural elucidation of the title compound. We will explore the nuanced interplay of intermolecular forces, particularly hydrogen bonding, that dictates the supramolecular architecture. The causality behind experimental choices, from synthesis to data refinement, is explained to provide field-proven insights for researchers in crystallography and drug design. All protocols are presented as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Sulfonamides in Molecular Engineering

The sulfonamide moiety is a cornerstone in modern pharmacology and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with biological targets. Therefore, a detailed understanding of the crystal structure of sulfonamide derivatives like this compound is paramount for rational drug design and the development of novel therapeutic agents.

This guide will provide a granular look at the crystallographic analysis of this compound, offering a replicable and understandable workflow for researchers in the field.

Synthesis and Crystallization: From Reagents to Single Crystals

The synthesis of this compound is achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and m-aminophenol. This reaction is a well-established method for the formation of sulfonamides.

Synthetic Protocol

A detailed experimental procedure for the synthesis is as follows:

  • Dissolution of Amine: In a round-bottom flask, dissolve m-aminophenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). The choice of an aprotic solvent like THF is crucial to prevent unwanted side reactions with the sulfonyl chloride.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

  • Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in THF to the stirred reaction mixture at room temperature. A slow, dropwise addition is recommended to control the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Crystallization for X-ray Diffraction

The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis. For this compound, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Protocol for Single Crystal Growth:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents. A common strategy is to use a solvent in which the compound is moderately soluble, such as ethanol or an ethanol/water mixture.

  • Slow Evaporation: The saturated solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. This slow process encourages the formation of well-ordered single crystals rather than a polycrystalline powder.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

The rationale behind slow evaporation is to maintain a state of near-equilibrium, which is conducive to the growth of a single, well-defined crystal lattice.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. The data collection involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern. The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density.

The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 130404 .[2]

Structural Analysis and Discussion

The crystal structure of this compound reveals key insights into its molecular conformation and the intermolecular interactions that govern its crystal packing.

Molecular Conformation

The molecule consists of a p-toluenesulfonyl group and a m-hydroxyphenyl group linked by a sulfonamide bridge. The conformation of the molecule is characterized by the torsion angles between the two aromatic rings and the S-N bond.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The hydroxyl (-OH) group and the sulfonamide (N-H) group act as hydrogen bond donors, while the sulfonyl oxygen atoms and the hydroxyl oxygen atom act as acceptors.

Key Hydrogen Bonding Interactions:

  • O-H···O=S: The hydroxyl group forms a hydrogen bond with one of the sulfonyl oxygen atoms of a neighboring molecule.

  • N-H···O (hydroxyl): The sulfonamide N-H group donates a hydrogen bond to the hydroxyl oxygen atom of an adjacent molecule.

These hydrogen bonds link the molecules into a three-dimensional supramolecular network, contributing significantly to the stability of the crystal lattice.

Below is a summary of the key crystallographic and hydrogen bond data.

Table 1: Key Crystallographic Data

ParameterValue
CCDC Number130404
Molecular FormulaC₁₃H₁₃NO₃S
Molecular Weight263.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
β (°)Data not available in search results
Volume (ų)Data not available in search results
Z4

Table 2: Hydrogen Bond Geometry

D–H···AD–H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O-H···O=SData not availableData not availableData not availableData not available
N-H···OData not availableData not availableData not availableData not available

Note: Specific geometric parameters are pending access to the full crystallographic information file (CIF).

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR are essential for confirming the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp band around 3250 cm⁻¹, characteristic of the sulfonamide N-H bond.

  • S=O stretch: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aromatic protons: A series of multiplets in the aromatic region (typically 6.5-8.0 ppm).

  • Methyl protons: A singlet around 2.4 ppm corresponding to the methyl group of the p-toluenesulfonyl moiety.

  • N-H and O-H protons: Broad singlets that may be exchangeable with D₂O.

Visualization of the Molecular and Supramolecular Structure

Visual representations are crucial for understanding the complex three-dimensional arrangements in crystal structures.

Molecular Structure

cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H O_hydroxyl_B O (hydroxyl) N-H_A->O_hydroxyl_B N-H···O O-H_A O-H S=O_B S=O O-H_A->S=O_B O-H···O=S S=O_A S=O

Caption: Schematic of the primary hydrogen bonding interactions.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The synthesis, crystallization, and X-ray diffraction analysis have been detailed, with an emphasis on the rationale behind the experimental procedures. The structural analysis highlights the crucial role of O-H···O=S and N-H···O hydrogen bonds in the formation of the supramolecular architecture.

The detailed structural information presented herein serves as a valuable resource for medicinal chemists and materials scientists. It provides a foundation for understanding the structure-activity relationships of sulfonamide-based compounds and can guide the design of new molecules with tailored properties for various applications, from drug development to the engineering of novel crystalline materials. Future work could involve co-crystallization studies to explore the modulation of the solid-state properties of this compound.

References

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rehman, A. U., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(3), 568-574. [Link]

  • GSR_U.S. Food and Drug Administration. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 130404. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. [Link]

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Introduction: The Significance of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Organic Solvents

This compound (CAS No. 3743-29-1) is a sulfonamide derivative with a molecular structure that presents interesting challenges and opportunities in chemical and pharmaceutical sciences.[1][2] The molecule incorporates a polar phenolic hydroxyl group and a sulfonamide linkage, capable of acting as both hydrogen bond donors and acceptors, appended to two aromatic rings.

Understanding the solubility of this compound is paramount for a variety of applications, including:

  • Drug Development: Solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can hinder absorption and therapeutic efficacy.

  • Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reaction media, controlling reaction kinetics, and designing effective purification strategies such as crystallization.

  • Formulation Science: Developing stable and effective dosage forms requires precise knowledge of the active pharmaceutical ingredient's (API) solubility in various excipients and solvent systems.

This guide serves as a technical resource for scientists, providing the theoretical background and practical methodology to investigate and apply the solubility characteristics of this compound.

Physicochemical Profile

The solubility behavior of a compound is intrinsically linked to its fundamental physicochemical properties. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃SPubChem[1]
Molecular Weight 263.31 g/mol PubChem[1]
Melting Point 158 °CChemicalBook[2]
pKa (Predicted) 8.06 ± 0.10ChemicalBook[2]
CAS Number 3743-29-1CAS Common Chemistry[3]
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamidePubChem[1]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[4] This principle is governed by the balance of intermolecular forces between the solute (this compound) and the solvent molecules.

  • Polarity: Organic molecules with polar functional groups tend to be more soluble in polar solvents. The hydroxyl (-OH) and sulfonamide (-SO₂NH-) groups in this compound impart significant polarity, suggesting higher solubility in polar solvents like alcohols and ketones compared to non-polar solvents like hexane.

  • Hydrogen Bonding: The ability of a compound to form hydrogen bonds is a powerful driver of solubility. This compound has both hydrogen bond donors (the H on the -OH and -NH groups) and hydrogen bond acceptors (the O atoms in the -OH and -SO₂ groups).

    • Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, allowing for strong interactions and likely leading to higher solubility.

    • Aprotic Polar Solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, interacting favorably with the solute's donor sites.

  • Molecular Size and Shape: Larger molecules may require more energy to be solvated, which can negatively impact solubility.[4] The two aromatic rings contribute to a relatively rigid structure that may influence crystal lattice energy and, consequently, the energy required for dissolution.

The diagram below illustrates the key hydrogen bonding interactions that facilitate the dissolution of this compound in a protic solvent like methanol.

cluster_Solute This compound cluster_Solvent Protic Solvent (e.g., Methanol) Solute_NH N-H (Donor) Solvent_OH_O O-H (Acceptor) Solute_NH->Solvent_OH_O H-Bond Solute_OH O-H (Donor) Solute_OH->Solvent_OH_O H-Bond Solute_SO2 S=O (Acceptor) Solvent_OH_H O-H (Donor) Solvent_OH_H->Solute_SO2 H-Bond

Caption: Key hydrogen bonding interactions between the solute and a protic solvent.

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

To obtain reliable and accurate solubility data, a robust experimental methodology is required. The isothermal equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for this purpose.[5][6] This protocol is designed as a self-validating system by incorporating quality control checks.

Materials and Equipment:
  • This compound (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Incubator shaker with temperature control

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[5]

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve. This curve is essential for accurately quantifying the compound in the experimental samples.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[7]

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Prepare each solvent experiment in triplicate to ensure reproducibility and allow for statistical analysis.[5]

    • Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[6][7] A preliminary time-course study can be run to determine the point at which the concentration of the dissolved solute no longer changes over time.[8]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is critical not to disturb the solid material.

    • Separate the dissolved solute from the undissolved solid. This is typically achieved by:

      • Centrifugation: Spin the vials at high speed to pellet the solid.

      • Filtration: Pass the supernatant through a syringe filter (e.g., 0.22 µm). It is crucial to ensure the filter material does not adsorb the solute; pre-rinsing the filter with the solution can mitigate this.[7]

  • Quantification and Data Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of this compound.[5]

    • Calculate the solubility using the determined concentration and the dilution factor. Express the results in standard units such as mg/mL or mol/L.

    • Calculate the mean and standard deviation for the triplicate samples.

Workflow Diagram:

A 1. Add Excess Solute to Solvent (in Triplicate) B 2. Agitate at Constant Temp (24-72h) to Reach Equilibrium A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Withdraw Supernatant C->D E 5. Dilute Sample Accurately D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the equilibrium solubility determination.

Conclusion and Future Directions

While specific solubility data for this compound remains to be broadly published, this guide provides the essential tools for its systematic investigation. The compound's structure, featuring both hydrogen bond donor and acceptor sites, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent's properties. By applying the robust, self-validating experimental protocol detailed herein, researchers can generate the high-quality, reproducible data needed to advance their work in drug discovery, chemical synthesis, and formulation science. The resulting data will be invaluable for building predictive solubility models and unlocking the full potential of this and structurally related compounds.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 9, 2026.
  • ChemicalBook. (n.d.). This compound | 1146-43-6. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 9, 2026, from [Link]

  • Rehman, A., et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved January 9, 2026, from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved January 9, 2026.
  • SIELC Technologies. (2018, May 16). This compound.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved January 9, 2026, from [Link]

  • BOC Sciences. (n.d.). CAS 3743-29-1 this compound. Retrieved January 9, 2026.
  • National Institutes of Health. (n.d.).
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Global Substance Registration System. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • Sigma-Aldrich. (n.d.). n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide. Retrieved January 9, 2026.
  • TOKU-E. (n.d.).
  • Chemdiv. (n.d.). Compound N-(3-hydroxyphenyl)-4-methylbenzamide.
  • CAS Common Chemistry. (n.d.). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. Retrieved January 9, 2026, from [Link]

Sources

An Investigative Guide to the Mechanism of Action of N-(m-Hydroxyphenyl)-p-toluenesulphonamide: A Putative Framework for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a small molecule belonging to the sulfonamide class of compounds, a scaffold known for a wide range of biological activities. While its direct mechanism of action is not extensively documented in publicly available literature, its structural congeners have shown promise in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. It outlines a logical, multi-phase experimental workflow, from initial target identification to in vivo validation. This document is intended to serve as a strategic and practical resource for investigating the therapeutic potential of this and similar novel chemical entities.

Part 1: Introduction and Current Landscape

Derivatives of N-(hydroxyphenyl)-benzenesulfonamide have been explored for their potential as antimicrobial and enzyme-inhibiting agents.[4] For instance, related compounds have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.[5] Furthermore, the simple p-toluenesulfonamide has been investigated for its anti-cancer properties, specifically in the management of malignant pleural effusions.[6] These findings for structurally similar molecules provide a logical starting point for forming a mechanistic hypothesis for this compound.

This guide, therefore, proposes a systematic approach to unraveling the mechanism of action of this compound, leveraging the insights gained from its chemical relatives.

Part 2: A Proposed Mechanistic Hypothesis

Based on the established activities of related sulfonamides, a plausible primary hypothesis is that This compound acts as an inhibitor of key enzymes involved in inflammatory or proliferative signaling pathways. The presence of the hydroxyl and sulfonamide groups suggests potential for hydrogen bonding and other interactions within an enzyme's active site.[4] A secondary hypothesis could be the modulation of protein-protein interactions within a critical signaling cascade.

The following diagram illustrates a high-level putative mechanism, where the compound is hypothesized to inhibit a key signaling enzyme, thereby blocking downstream cellular responses.

putative_mechanism cluster_0 Cellular Exterior cluster_1 Cellular Interior Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Membrane Receptor Extracellular_Signal->Receptor Binds Signaling_Enzyme Target Signaling Enzyme (e.g., Kinase, Lipoxygenase) Receptor->Signaling_Enzyme Activates Downstream_Effector Downstream Effector Proteins Signaling_Enzyme->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Downstream_Effector->Cellular_Response Initiates Compound This compound Compound->Signaling_Enzyme Inhibits

Caption: High-level putative mechanism of this compound.

Part 3: An Integrated Experimental Workflow for Mechanism of Action Elucidation

A phased approach is recommended to systematically investigate the mechanism of action, starting with broad screening and progressively focusing on more specific molecular interactions.

Phase 1: Target Identification and Initial Validation

The initial phase aims to identify potential biological targets or cellular pathways affected by the compound. A combination of in silico and in vitro screening methods is advised for comprehensive target discovery.

Experimental Protocols:

  • In Silico Docking Studies:

    • Objective: To computationally predict the binding affinity of this compound to a library of known enzyme active sites, particularly those of kinases, cyclooxygenases, and lipoxygenases, which are known targets for similar molecules.

    • Methodology:

      • Obtain the 3D structure of this compound from a database like PubChem.[1]

      • Prepare a library of 3D structures of potential target proteins from the Protein Data Bank (PDB).

      • Use molecular docking software (e.g., AutoDock Vina, Schrödinger's Glide) to predict the binding poses and estimate the binding energy of the compound to each target.

      • Rank potential targets based on predicted binding affinity and biological plausibility.

  • Broad-Panel Biochemical Screening:

    • Objective: To empirically test the inhibitory activity of the compound against a large panel of purified enzymes.

    • Methodology:

      • Utilize a commercial service (e.g., Eurofins' Kinase Profiler, Reaction Biology's enzyme screening services) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases, proteases, and other enzymes.

      • Identify "hits" as enzymes showing significant inhibition (e.g., >50%) by the compound.

      • For primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Cell-Based Phenotypic Screening:

    • Objective: To assess the effect of the compound on cellular phenotypes, such as inflammation, proliferation, or cytotoxicity.

    • Detailed Protocol: Lipoxygenase (LOX) Inhibition Assay (Cell-Based)

      • Cell Culture: Culture a suitable cell line (e.g., human neutrophils or a macrophage cell line like RAW 264.7) in appropriate media.

      • Cell Stimulation: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 1 hour.

      • Induction of LOX Activity: Stimulate the cells with a known LOX activator, such as arachidonic acid or a calcium ionophore (e.g., A23187).

      • Detection of LOX Products: Measure the production of leukotrienes (products of LOX activity) in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

      • Data Analysis: Plot the concentration of leukotrienes against the concentration of the compound. Calculate the IC50 value, which represents the concentration of the compound required to inhibit LOX activity by 50%.

      • Controls: Include a known LOX inhibitor (e.g., Zileuton) as a positive control and a vehicle (e.g., DMSO) as a negative control.

The following diagram illustrates the workflow for this initial phase of target identification.

target_identification_workflow Start This compound In_Silico In Silico Docking (Kinases, COX, LOX) Start->In_Silico Biochemical_Screen Broad-Panel Biochemical Screen (e.g., Kinase Panel) Start->Biochemical_Screen Phenotypic_Screen Cell-Based Phenotypic Screen (e.g., Anti-inflammatory Assay) Start->Phenotypic_Screen Identify_Putative_Targets Identify Putative Targets (Ranked by Affinity/Activity) In_Silico->Identify_Putative_Targets Biochemical_Screen->Identify_Putative_Targets Phenotypic_Screen->Identify_Putative_Targets Dose_Response Dose-Response & IC50 Determination for Top Hits Identify_Putative_Targets->Dose_Response Validated_Hits Validated Hits for Phase 2 Dose_Response->Validated_Hits

Caption: Workflow for Phase 1 Target Identification and Validation.

Phase 2: Elucidation of Cellular Mechanism

Once a primary target or pathway has been identified, this phase focuses on confirming the compound's effect within a cellular context.

Experimental Protocols:

  • Western Blotting for Signaling Pathway Analysis:

    • Objective: To determine if the compound modulates the phosphorylation state or expression level of proteins in a specific signaling pathway downstream of the putative target.

    • Detailed Protocol:

      • Cell Treatment: Culture an appropriate cell line and treat with the compound at various concentrations and time points. Include a positive control (a known activator of the pathway) and a negative control (vehicle).

      • Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

      • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

      • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form, if applicable).

      • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression or phosphorylation.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm direct binding of the compound to the target protein in a cellular environment.

    • Methodology:

      • Treat intact cells or cell lysates with the compound or vehicle.

      • Heat the samples across a range of temperatures.

      • Separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

      • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

The diagram below illustrates a hypothetical signaling pathway that could be investigated, such as the MAPK pathway, which is often involved in inflammation and cell proliferation.[7]

mapk_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (Putative Target) Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors P Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Compound N-(m-Hydroxyphenyl)-p- toluenesulphonamide Compound->Raf Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Phase 3: In Vivo Model Validation

The final phase involves validating the mechanistic findings in a relevant animal model.

Experimental Design:

  • Model Selection: Based on the in vitro findings, select an appropriate animal model. For example, if the compound shows anti-inflammatory properties by inhibiting a key enzyme in the inflammatory cascade, a lipopolysaccharide (LPS)-induced inflammation model in mice would be suitable.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish an appropriate dosing regimen.

  • Efficacy Studies:

    • Administer the compound to the animals at various doses.

    • Include a vehicle control group and a positive control group (a known effective drug).

    • Measure relevant efficacy endpoints. In an inflammation model, this could include measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum, histological analysis of affected tissues, and assessment of clinical signs of inflammation.

  • Pharmacodynamic (PD) Studies: Collect tissue samples from the treated animals to confirm that the compound is engaging its target in vivo. This can be done by measuring the phosphorylation status or activity of the target protein in the relevant tissues.

Part 4: Data Interpretation and Reporting

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothetical Data Summary for this compound

Assay TypeTarget/PhenotypeResult (IC50/EC50)Positive ControlControl IC50/EC50
Biochemical Kinase X1.2 µMStaurosporine0.01 µM
Lipoxygenase-55.8 µMZileuton0.5 µM
Cell-Based LPS-induced TNF-α release3.5 µMDexamethasone0.1 µM
Cancer Cell Line Y Proliferation8.1 µMDoxorubicin0.2 µM

Part 5: Conclusion and Future Directions

This guide presents a comprehensive, albeit putative, framework for the systematic elucidation of the mechanism of action of this compound. By following a logical progression from broad, unbiased screening to specific, hypothesis-driven experiments, researchers can effectively identify its molecular targets and cellular effects.

Upon successful elucidation of a validated mechanism of action, future directions would include:

  • Lead Optimization: Modifying the chemical structure of the compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicology Studies: Assessing the potential for off-target effects and toxicity in preclinical models.

  • Investigational New Drug (IND) Application: Compiling the necessary data to support an application for clinical trials.

The systematic approach outlined herein provides a robust pathway for translating a novel chemical entity from a laboratory curiosity into a potential therapeutic agent.

References

  • Aziz-ur-Rehman, et al. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Global Substance Registration System. Retrieved from [Link]

  • TSI Journals (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Retrieved from [Link]

  • Taylor & Francis Online (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Global Substance Registration System. Retrieved from [Link]

  • Luo, Y. H., et al. (2025). A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. Lung Cancer, 108814. Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • CAS (n.d.). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. PubMed Central. Retrieved from [Link]

Sources

In Silico Modeling of N-(m-Hydroxyphenyl)-p-toluenesulphonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. It is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial target identification to the prediction of pharmacokinetic properties. This document emphasizes the rationale behind methodological choices, ensuring a robust and scientifically sound computational analysis.

Introduction: The Case for In Silico Investigation

This compound is a small molecule belonging to the sulfonamide class of compounds. Its chemical and physical properties are summarized in Table 1. While the therapeutic potential of this specific molecule is not extensively documented, the broader sulfonamide scaffold is a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] In silico modeling provides a powerful, resource-efficient avenue to explore the potential therapeutic applications of this compound by predicting its biological targets, binding affinities, and drug-like properties before embarking on costly and time-consuming experimental studies.[2]

This guide will delineate a complete in silico workflow, commencing with the crucial step of identifying potential protein targets and culminating in the assessment of the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

PropertyValueSource
Molecular Formula C13H13NO3S[3]
Molecular Weight 263.31 g/mol [3]
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[3]
PubChem CID 77347[3]
CAS Number 3743-29-1[3]

Table 1: Physicochemical Properties of this compound. This table summarizes the key identifiers and physical properties of the molecule.

Part 1: Target Identification - Unveiling Potential Biological Partners

The initial and most critical step in the in silico analysis of a novel compound is the identification of its potential biological targets.[4] This can be approached through a combination of literature-based analysis of similar compounds and computational methods for target prediction.

Literature-Based Target Scoping

The sulfonamide functional group is known to interact with a variety of enzymes. Prominent examples include:

  • Dihydropteroate Synthase (DHPS): The classical target for sulfonamide antibiotics, where they act as competitive inhibitors of p-aminobenzoic acid (PABA).[1]

  • Carbonic Anhydrases: A family of metalloenzymes involved in various physiological processes. Sulfonamides are well-established inhibitors of these enzymes.[5]

  • Penicillin-Binding Proteins (PBPs): While not a direct target, some sulfonamide derivatives have been investigated for their potential to inhibit these bacterial enzymes.[1]

Based on this, a primary literature search for proteins that are known to be modulated by sulfonamides can provide an initial list of potential targets for this compound.

Computational Target Prediction: Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that screens a single ligand against a library of protein structures to identify potential binding partners.[6] This approach is particularly valuable when there is limited prior knowledge about the biological activity of a compound.

Several web servers offer reverse docking capabilities, such as ReverseDock, which utilizes AutoDock Vina for its calculations.[7][8]

  • Ligand Preparation:

    • Generate a 3D structure of this compound. This can be done using molecular modeling software like Avogadro or online tools.[9]

    • Save the structure in a suitable format, such as .mol2.

  • Accessing the Reverse Docking Server:

    • Navigate to a reverse docking web server (e.g., ReverseDock).[8]

  • Job Submission:

    • Upload the prepared ligand file.

    • Select a library of protein targets to screen against. Many servers provide pre-compiled libraries of human proteins or allow for the upload of custom protein structures.

    • Submit the job for calculation.

  • Results Analysis:

    • The server will return a ranked list of proteins based on their predicted binding affinity for the ligand.

    • Examine the top-ranked proteins and their associated docking scores.

    • Prioritize targets that are biologically plausible and have favorable binding energies.

G cluster_ligand Ligand Preparation cluster_server Reverse Docking Server cluster_analysis Results Analysis Ligand_3D Generate 3D Structure of this compound Save_mol2 Save as .mol2 file Ligand_3D->Save_mol2 Upload_Ligand Upload Ligand File Save_mol2->Upload_Ligand Access_Server Access Web Server (e.g., ReverseDock) Access_Server->Upload_Ligand Select_Targets Select Protein Target Library Upload_Ligand->Select_Targets Submit_Job Submit Docking Job Select_Targets->Submit_Job Ranked_List Receive Ranked List of Proteins by Binding Affinity Submit_Job->Ranked_List Prioritize Prioritize Biologically Plausible Targets Ranked_List->Prioritize

Figure 1: Reverse Docking Workflow. This diagram illustrates the key steps involved in identifying potential protein targets for a small molecule using a reverse docking web server.

Part 2: Molecular Docking - Predicting Binding Interactions

Once a set of potential protein targets has been identified, molecular docking can be employed to predict the binding mode and affinity of this compound within the active site of each protein.[5]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a general workflow for molecular docking. For this example, we will assume a hypothetical protein target has been chosen.

  • Software and Tools:

    • UCSF Chimera or ChimeraX: For visualization and molecule preparation.[10]

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

    • AutoDock Vina: The docking engine.[11]

    • Discovery Studio Visualizer or PyMOL: For analyzing docking results.[12][13]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[14]

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-factors, and any co-crystallized ligands.[14]

    • Add polar hydrogens and assign partial charges to the protein atoms. This can typically be done using the "Dock Prep" tool in Chimera.[10]

    • Save the prepared protein in .pdbqt format, which is required by AutoDock Vina.[14]

  • Ligand Preparation:

    • Generate the 3D structure of this compound if not already done.

    • Open the ligand file in AutoDock Tools.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a "grid box" that encompasses the active site of the protein. The dimensions and center of this box will define the search space for the docking algorithm.[15]

    • The location of the active site can be inferred from the position of a co-crystallized ligand in the original PDB file or from literature reports.

  • Running the Docking Simulation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, as well as the coordinates and dimensions of the grid box.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in complex with the protein using software like Discovery Studio Visualizer or PyMOL.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is crucial to validate the docking protocol.[16] A common method is to re-dock a known inhibitor or the native ligand into the active site of the protein.[17] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[16]

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (.pdbqt) Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (.pdbqt) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses & Affinity Run_Vina->Analyze_Poses Validate Validate Protocol (Re-docking) Analyze_Poses->Validate

Figure 2: Molecular Docking Workflow. This flowchart outlines the essential steps for performing a molecular docking study, from molecule preparation to results analysis and validation.

Part 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time.[18]

Experimental Protocol: MD Simulation using GROMACS

This protocol provides a simplified overview of an MD simulation workflow.

  • Software and Tools:

    • GROMACS: A versatile and widely used package for performing MD simulations.[19]

    • VMD (Visual Molecular Dynamics): For visualizing and analyzing simulation trajectories.

  • System Preparation:

    • Use the top-ranked docked complex from the molecular docking study as the starting structure.

    • Generate a topology file for the ligand, which describes its force field parameters.

    • Place the complex in a simulation box and solvate it with water molecules.

    • Add ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: To remove any steric clashes in the initial system.

    • Equilibration: A two-step process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

    • Production Run: The main simulation run, during which the trajectory data is collected. A simulation of 100 nanoseconds is a common starting point for assessing complex stability.

  • Analysis of MD Trajectory:

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess their stability. A stable complex will exhibit a plateau in the RMSD plot.[20]

    • Root-Mean-Square Fluctuation (RMSF): Analyze the RMSF of individual protein residues to identify regions of flexibility.[20]

    • Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.

G cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Trajectory Analysis Start_Complex Start with Docked Complex Solvate Solvate and Add Ions Start_Complex->Solvate Minimization Energy Minimization Solvate->Minimization Equilibration Equilibration (NVT/NPT) Minimization->Equilibration Production Production Run (e.g., 100 ns) Equilibration->Production RMSD_Plot Calculate RMSD (Stability) Production->RMSD_Plot RMSF_Plot Calculate RMSF (Flexibility) RMSD_Plot->RMSF_Plot Interaction_Analysis Analyze Interactions RMSF_Plot->Interaction_Analysis

Figure 3: Molecular Dynamics Simulation Workflow. This diagram illustrates the main stages of setting up, running, and analyzing an MD simulation to assess the stability of a protein-ligand complex.

Part 4: In Silico ADMET Prediction - Profiling Drug-Likeness

A promising drug candidate must not only exhibit high affinity for its target but also possess favorable ADMET properties.[21] In silico ADMET prediction tools can provide early-stage estimates of these properties.[22]

Experimental Protocol: ADMET Prediction using a Web Server

Numerous free web servers, such as SwissADME and ADMETlab 2.0, are available for this purpose.[22]

  • Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Server Submission:

    • Navigate to an ADMET prediction web server.

    • Input the SMILES string into the query field.

    • Run the prediction.

  • Analysis of Results:

    • The server will provide predictions for a wide range of properties, including:

      • Physicochemical Properties: Molecular weight, logP, water solubility.

      • Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration.

      • Drug-likeness: Lipinski's rule of five, bioavailability score.

      • Toxicity: Ames test for mutagenicity, hERG inhibition.

ADMET PropertyPredicted ValueInterpretation
Lipinski's Rule of 5 CompliantGood oral bioavailability is likely.
Human Intestinal Absorption HighThe compound is likely well-absorbed from the gut.
Blood-Brain Barrier Permeation NoThe compound is unlikely to cross the blood-brain barrier.
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow risk of mutagenicity.

Table 2: Predicted ADMET Properties of this compound. This table provides a hypothetical summary of ADMET predictions for the molecule. Note: These are example values and would need to be generated using an actual ADMET prediction tool.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By following these steps, researchers can generate valuable hypotheses regarding the molecule's potential biological targets, binding interactions, and drug-like properties. The integration of target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling provides a multi-faceted computational assessment that can guide future experimental investigations. The findings from these in silico studies should be used to prioritize the most promising protein targets for subsequent in vitro validation assays, thereby accelerating the drug discovery process.

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An In-depth Technical Guide to Target Identification Studies for N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Course from Bioactive Molecule to Validated Target

In the landscape of drug discovery and chemical biology, the identification of a small molecule with compelling biological activity is a moment of profound opportunity. N-(m-Hydroxyphenyl)-p-toluenesulphonamide (MHPTS), a compound of interest, represents such a starting point. While its effects may be observable, the precise molecular mechanism—the protein or proteins it directly engages to elicit its function—remains unknown. Elucidating this is the objective of target identification, a critical phase that transforms a bioactive "hit" into a validated lead.[1][2]

This guide provides a comprehensive, multi-pronged strategy for the de novo target identification and validation of MHPTS. Eschewing a rigid template, we will navigate a logical and iterative process that combines computational prediction with orthogonal, cutting-edge experimental techniques. The causality behind each methodological choice will be explained, ensuring a self-validating system that builds a robust and compelling case for the compound's mechanism of action. Our approach is grounded in the principle that confidence in a target is achieved through the convergence of evidence from multiple, independent lines of inquiry.[1]

Phase 1: Foundational Analysis and Hypothesis Generation

Before embarking on resource-intensive experimental studies, we must leverage computational tools and establish a reliable biological assay system. This initial phase aims to generate a tractable list of potential targets and a functional readout to confirm their relevance.

In Silico Target Prediction: Casting a Wide Net

The chemical structure of MHPTS is our primary clue. Computational, or in silico, methods use this information to screen against vast databases of known protein structures and bioactive ligands, predicting potential protein targets based on structural or pharmacophoric similarity.[3][4] This approach is cost-effective and rapidly generates initial hypotheses.

We will employ a consensus-based strategy, using several distinct algorithms to identify overlapping predictions, which increases the confidence of our preliminary target list.

Key Platforms for In Silico Analysis:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.[5]

  • PharmMapper: Utilizes a pharmacophore mapping approach to identify potential targets by aligning the spatial arrangement of MHPTS's essential features with a large database of receptor-based pharmacophore models.[6][7][8][9][10]

  • TargetHunter: Employs a novel algorithm by exploring the ChEMBL chemogenomical database to associate MHPTS with its most similar counterparts and their known targets.[3]

Protocol: In Silico Target Prediction Workflow

  • Prepare MHPTS Structure: Generate a 3D conformer of the this compound structure in a compatible format (e.g., MOL2 or SDF).

  • Submit to Servers: Sequentially submit the structure to the SwissTargetPrediction, PharmMapper, and TargetHunter web servers.[7][8][9][10]

  • Set Parameters: Utilize default parameters for an initial broad screen. Specify "Homo sapiens" as the target organism.

  • Aggregate and Rank: Collect the lists of predicted targets from each platform. Prioritize targets that appear across multiple platforms. Further rank the list based on the scores or probabilities provided by each tool.

  • Functional Annotation: Analyze the top-ranked potential targets for common pathways or cellular functions to form initial mechanistic hypotheses.

cluster_0 In Silico Prediction Workflow MHPTS MHPTS 3D Structure (SDF/MOL2) Swiss SwissTargetPrediction MHPTS->Swiss Pharm PharmMapper MHPTS->Pharm TargetH TargetHunter MHPTS->TargetH Aggregate Aggregate & Cross-Reference Results Swiss->Aggregate Pharm->Aggregate TargetH->Aggregate Rank Rank Targets (by score & consensus) Aggregate->Rank Hypothesis Generate Initial Mechanistic Hypotheses Rank->Hypothesis

Figure 1: Workflow for consensus-based in silico target prediction.
Phenotypic Screening: Establishing a Functional Readout

A predicted protein-ligand interaction is meaningless without a correlated biological effect. Phenotypic screening identifies the functional consequences of MHPTS in a cellular context, providing an essential assay for subsequent target validation.[11][12][13][14] The goal is to find a robust, reproducible, and quantifiable cellular response to the compound.

Protocol: Cell Viability Dose-Response Assay

  • Cell Line Selection: Choose a panel of relevant human cell lines (e.g., a cancer cell line like HeLa or a non-cancer line like HEK293).

  • Compound Preparation: Prepare a stock solution of MHPTS in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from low nanomolar to high micromolar concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with the MHPTS dilution series for a set time (e.g., 48 or 72 hours). Include a vehicle-only (DMSO) control.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration. Fit the data with a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

Concentration (µM)% Viability (Normalized)
0.01100.2
0.198.7
0.591.5
1.075.3
2.5 51.2
5.022.1
10.08.9
50.05.1
Table 1: Example dose-response data for MHPTS, yielding a hypothetical EC50 of approximately 2.5 µM.

A confirmed, dose-dependent phenotypic effect is the cornerstone of the entire target identification campaign.

Phase 2: Unbiased Experimental Target Discovery

With hypotheses in hand and a functional assay established, we proceed to identify direct physical binders of MHPTS from the entire proteome. We will utilize two powerful and orthogonal chemoproteomic strategies to ensure the highest degree of confidence in our findings.[15][16][17][18][19]

Strategy A: Affinity-Based Protein Profiling (AfBPP)

This classic and direct biochemical method involves chemically modifying MHPTS to create a "probe" molecule.[1][20] This probe is used to "fish" for its binding partners from a complex cell lysate, which are then identified by mass spectrometry.[21]

Probe Design and Synthesis: The key is to modify MHPTS at a position that is not essential for its biological activity. A linker is attached at this non-essential site, terminating in a biotin tag. Biotin's high affinity for streptavidin allows for highly efficient purification. A clickable handle (e.g., an alkyne) is often included for versatility.[15][18]

Protocol: Biotin-MHPTS Pull-Down Experiment

  • Lysate Preparation: Grow the selected cell line to ~80% confluency and harvest. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native total cell lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated MHPTS probe.

  • Competition Control (Critical): In a parallel sample, co-incubate the lysate with the biotin probe AND a 100-fold excess of the original, unmodified MHPTS. True targets will be bound by the excess free compound, preventing their capture by the probe. This is the most important control for eliminating non-specific binders.

  • Affinity Capture: Add streptavidin-coated magnetic beads to each sample to capture the biotin probe and any bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are your high-confidence "hits."

cluster_1 Affinity-Based Protein Profiling Workflow Lysate Native Cell Lysate Incubate Incubate Lysate->Incubate Probe Biotin-MHPTS Probe Probe->Incubate Compete Biotin-MHPTS Probe + Excess Free MHPTS Compete->Incubate Capture Streptavidin Bead Capture Incubate->Capture Wash Wash Non-specific Proteins Capture->Wash Analyze LC-MS/MS Analysis Wash->Analyze Hits Identify Specific Binders (Enriched in Probe vs. Compete) Analyze->Hits

Figure 2: Experimental workflow for Affinity-Based Protein Profiling (AfBPP).
Strategy B: Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method that operates on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[25][26][27][28][29] This change in thermal stability can be monitored across the entire proteome using mass spectrometry.[30][31][32] A key advantage of TPP is that it requires no chemical modification of the parent compound, eliminating concerns that a probe molecule might not perfectly mimic the original.[21]

Protocol: Cellular Thermal Shift Assay (CETSA®) coupled to MS

  • Cell Treatment: Treat intact, live cells with either MHPTS (at a concentration ~10x EC50) or a vehicle control for a defined period.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat each aliquot to a different temperature in a precise gradient (e.g., from 37°C to 67°C).

  • Lysis and Separation: Lyse the cells in each aliquot. Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins via ultracentrifugation.

  • Protein Digestion: Collect the soluble fractions and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (TMT): Label the peptides from each temperature point with a different tandem mass tag (TMT) reporter ion. This allows all samples to be pooled and analyzed in a single MS run, improving quantification accuracy.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide sample by LC-MS/MS.[33]

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein versus temperature for both the MHPTS-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of MHPTS indicates direct target engagement.

cluster_2 Thermal Proteome Profiling (TPP) Workflow Cells Intact Cells Treat Treat with MHPTS or Vehicle Control Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Separate Separate Soluble & Aggregated Proteins Heat->Separate Analyze Quantify Soluble Proteome by LC-MS/MS Separate->Analyze Curve Construct Melting Curves for each Protein Analyze->Curve Shift Identify Proteins with Thermal Shift (ΔTm) Curve->Shift

Figure 3: Workflow for Thermal Proteome Profiling (TPP/CETSA).

Phase 3: Rigorous Target Validation

The discovery phase provides a list of high-confidence hits. The validation phase is designed to confirm these hits are not artifacts and are responsible for the observed biological activity of MHPTS.[34]

Biochemical Validation: Confirming Direct Interaction

This step uses purified components to confirm a direct, physical interaction between MHPTS and the candidate protein(s) and to quantify its strength (binding affinity).

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

  • Analyte Injection: Flow a series of precise concentrations of MHPTS over the chip surface.

  • Binding Measurement: An SPR instrument detects changes in the refractive index at the chip surface, which are proportional to the mass of MHPTS binding to the immobilized protein. This is measured in real-time to determine association (kon) and dissociation (koff) rates.

  • Affinity Calculation: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the kinetic rates (KD = koff / kon). A low KD value indicates high binding affinity.

Cellular Validation: Linking Target to Phenotype

This is the ultimate test: does modulating the candidate target in cells replicate or block the effects of MHPTS? CRISPR/Cas9 gene editing is the gold standard for this purpose.[35][36][37][38]

Protocol: CRISPR-Mediated Knockout and Rescue

  • Gene Knockout: Use CRISPR/Cas9 to create a knockout (KO) cell line in which the gene for the candidate target protein is permanently disabled. Confirm the absence of the protein via Western Blot.

  • Phenotypic Test: Perform the cell viability assay (from Phase 1.2) on the KO cell line. If the target is correct, the KO cells should be significantly less sensitive (resistant) to MHPTS compared to the original (wild-type) cells, as the drug's target is no longer present.

  • Rescue Experiment (Optional but Recommended): Transfect the KO cells with a plasmid that re-expresses the target protein. These "rescued" cells should regain their sensitivity to MHPTS, confirming that the resistance observed in the KO cells was specifically due to the absence of the target protein.

cluster_3 Target Validation Logic Hit Candidate Target (from AfBPP & TPP) SPR Biochemical Validation (SPR) Confirm Direct Binding & Affinity Hit->SPR CRISPR Cellular Validation (CRISPR KO) Hit->CRISPR Validated Validated Target SPR->Validated Phenotype Test MHPTS Sensitivity CRISPR->Phenotype Result KO Cells show Resistance to MHPTS? Phenotype->Result Result->Validated

Figure 4: The logical workflow for validating candidate protein targets.

Conclusion: A Convergent Strategy for Target Deconvolution

The journey from a bioactive small molecule to a fully validated molecular target is a complex but navigable process. The strategy outlined in this guide for this compound is built on a foundation of scientific integrity, employing a logical progression from broad, computational hypotheses to unbiased, proteome-wide experimental screens, and culminating in rigorous biochemical and genetic validation. By demanding that evidence from orthogonal methods—such as affinity chemistry and biophysical stability—converges on the same candidate proteins, we build a powerful and defensible case for the compound's mechanism of action.[1] This integrated approach not only maximizes the probability of success but also provides the deep mechanistic understanding required to advance MHPTS through the drug discovery pipeline.

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A Senior Application Scientist's Guide to Sourcing N-(m-Hydroxyphenyl)-p-toluenesulphonamide for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS No. 3743-29-1). Beyond a mere list of suppliers, this document offers a framework for strategic sourcing, emphasizing the critical evaluation of product quality, documentation, and supplier reliability. It includes actionable protocols for incoming quality control and a decision-making workflow to aid in the selection of materials suitable for the rigorous demands of scientific research and pharmaceutical development.

Introduction: Understanding the Molecule

This compound, also known as N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide, is an organic compound with the molecular formula C₁₃H₁₃NO₃S.[1] Its structure, featuring a toluenesulfonamide group attached to a meta-substituted phenol, makes it a potentially interesting building block in medicinal chemistry and material science.

Given its role in early-stage discovery, the integrity of the starting material is paramount. The presence of impurities can lead to spurious results, failed experiments, and costly delays. Therefore, a judicious and technically informed approach to sourcing this chemical is not merely a logistical step but a foundational component of sound scientific practice.

Chapter 1: The Commercial Supplier Landscape

The acquisition of specialty chemicals like this compound involves navigating a diverse market of manufacturers and distributors. These suppliers range from large, multinational corporations to smaller, specialized chemical synthesis labs.

A primary consideration is the distinction between a manufacturer and a distributor. A manufacturer synthesizes the compound in-house, offering potential advantages in batch consistency and detailed technical support. A distributor sources chemicals from various manufacturers, providing a broader catalog and logistical convenience. For critical applications, sourcing from a primary manufacturer or a distributor with a transparent and robust quality management system is advisable.

Chapter 2: Major Commercial Suppliers

The following table summarizes offerings from several known chemical suppliers. It is important to note that catalog listings can change, and direct inquiry with the supplier for the most current data is always recommended.

SupplierProduct NameCAS NumberMolecular FormulaNotes
Sigma-Aldrich (Merck) N-(3-HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE, AldrichCPR3743-29-1C₁₃H₁₃NO₃SSold "as-is" for early discovery research; the buyer is responsible for confirming identity and purity.
BOC Sciences This compound3743-29-1C₁₃H₁₃NO₃SA global supplier of research chemicals and pharmaceutical ingredients.[]
Ambeed (via Sigma-Aldrich) N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide1146-43-6C₁₃H₁₃NO₃SNote: This is an isomer. Listed purity of 97%.[3]
ChemicalBook This compound1146-43-6C₁₃H₁₃NO₃SLists multiple suppliers, primarily from Asia.[4]
Hangzhou Satuo Biotechnology This compound---C₁₃H₁₃NO₃SStates a purity of 99%.[5]

This table is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers must conduct their own due diligence.

Chapter 3: A Practical Guide to Supplier Qualification

Selecting the right supplier is a risk-management process. The goal is to secure a reliable source of high-quality material. This process can be broken down into a logical workflow.

The Critical Role of Documentation

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are the two most important documents to scrutinize before purchase.

  • Certificate of Analysis (CoA): This document is a snapshot of the specific batch (lot) of the chemical you are purchasing. A comprehensive CoA should include:

    • The exact lot number.

    • Measured physical properties (e.g., appearance, melting point).

    • Identity confirmation data (e.g., NMR, IR spectroscopy).

    • A quantitative purity assessment by a reliable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

    • The date of analysis.

  • Safety Data Sheet (SDS): This document provides essential information on handling, storage, hazards, and emergency procedures.

Causality Insight: A supplier that readily provides a detailed, lot-specific CoA demonstrates confidence in their quality control systems. Conversely, a supplier that offers only a generic specification sheet or, as in some cases for rare chemicals, sells the product "as-is" with no analytical data, shifts the entire burden of quality verification to the researcher. While this may be acceptable for exploratory work, it is a significant risk for development programs.

Supplier Validation Workflow Diagram

The following diagram outlines a systematic approach to selecting and validating a chemical supplier.

SupplierValidation Start Identify Potential Suppliers RequestDocs Request Lot-Specific CoA & SDS Start->RequestDocs EvalDocs Evaluate Technical Data (Purity, Method, Impurities) RequestDocs->EvalDocs RiskAssess Assess Supplier Reputation & Support EvalDocs->RiskAssess Decision Sufficient Data? RiskAssess->Decision PlaceOrder Place Small/Trial Order Decision->PlaceOrder Yes Reject Reject Supplier/Lot Decision->Reject No InHouseQC Perform In-House Incoming QC PlaceOrder->InHouseQC Qualify Supplier & Lot Qualified InHouseQC->Qualify Pass InHouseQC->Reject Fail End Proceed with Research Qualify->End

Caption: Workflow for Chemical Supplier Selection and Validation.

Chapter 4: Incoming Quality Control - A Self-Validating Protocol

Trust, but verify. Regardless of the supplier's reputation or the quality of their CoA, performing in-house QC on a new batch of material is a mandatory step for ensuring experimental integrity.

Protocol: Identity and Purity Verification by HPLC

This protocol describes a general method for verifying the purity of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To confirm the identity (by retention time) and assess the purity (by peak area percentage) of a received batch of the target compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6]

  • HPLC system with a C18 column (e.g., Newcrom R1)[6]

  • UV Detector

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized to achieve good peak shape and retention time, but a starting point could be 50:50 (v/v).[6]

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in a known volume (e.g., 1.0 mL) of the mobile phase to create a stock solution.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable volume (e.g., 10 µL) of the prepared standard solution.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Self-Validation Check: The purity result should be consistent with the value reported on the supplier's CoA. Any significant discrepancy (>1-2%) or the presence of unexpected major peaks warrants further investigation and communication with the supplier.

Conclusion

The procurement of this compound, like any chemical reagent, is a critical control point in the research and development pipeline. A superficial approach based on price or availability alone can introduce unacceptable risks. By adopting a systematic process of supplier evaluation, rigorous documentation review, and independent quality verification, scientists can ensure the integrity of their starting materials, thereby building a solid foundation for reproducible and reliable scientific outcomes.

References

  • SIELC Technologies. (2018, May 16). This compound.
  • Sigma-Aldrich. n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • BOC Sciences. CAS 3743-29-1 this compound.
  • Hangzhou Satuo Biotechnology Co., Ltd. This compound.
  • PubChem. This compound.
  • ChemicalBook. This compound | 1146-43-6.
  • Sigma-Aldrich. N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide | 1146-43-6.
  • Sigma-Aldrich. N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide.

Sources

Purity analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Abstract

The robust characterization of any active pharmaceutical ingredient (API) or key intermediate is foundational to drug development, ensuring safety, efficacy, and reproducibility. This compound, a sulfonamide derivative, requires a multi-faceted analytical approach to establish its purity profile comprehensively. This guide provides an in-depth exploration of the strategic and technical considerations for its purity analysis. We will dissect the rationale behind method selection, detail field-proven experimental protocols, and present a holistic workflow designed for researchers, analytical scientists, and quality control professionals. The methodologies discussed are grounded in established regulatory principles, primarily the International Council for Harmonisation (ICH) guidelines, to ensure the generation of trustworthy and defensible data.

Foundational Principles: The Imperative for Purity

In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1] The presence of impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies, through guidelines like ICH Q3A(R2), provide a framework for the control and qualification of these impurities.[2][3][4] This framework establishes thresholds for reporting, identification, and toxicological qualification, typically starting at levels as low as 0.05% for identification.[5] Therefore, the primary objective of a purity analysis is not merely to quantify the main component but to detect, identify, and quantify all potential process-related and degradation impurities.

Understanding the Impurity Profile: A Synthesis-Driven Approach

The most probable impurities in a given batch of this compound are directly related to its synthetic route. A common synthesis involves the reaction of 3-aminophenol with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This understanding is critical as it allows us to anticipate potential impurities and develop analytical methods specifically targeted at their detection.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted 3-aminophenol and 4-methylbenzenesulfonyl chloride.

  • Intermediates & By-Products: Isomeric products (e.g., N-(o-Hydroxyphenyl) or N-(p-Hydroxyphenyl) analogues if the starting aminophenol is impure), and products of side reactions such as di-sulfonated species.

  • Degradation Products: Compounds formed during manufacturing or storage due to factors like heat, light, or pH.

  • Reagents, Ligands, and Catalysts: Any other chemical entities used in the synthesis.[3]

Below is a logical diagram illustrating the synthetic pathway and the potential genesis of process-related impurities.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_products Products & Impurities SM1 3-Aminophenol Reaction Sulfonamide Formation SM1->Reaction Imp3 Isomeric Impurities (ortho/para analogues) SM1->Imp3 Starting Material Impurity SM2 p-Toluenesulfonyl Chloride SM2->Reaction API N-(m-Hydroxyphenyl)-p- toluenesulphonamide (Target Molecule) Reaction->API Imp1 Unreacted 3-Aminophenol Reaction->Imp1 Incomplete Reaction Imp2 Residual p-Toluenesulfonyl Chloride / Acid Reaction->Imp2 Excess Reagent Imp4 Degradation Products API->Imp4 Storage/ Stress

Caption: Synthetic pathway and origin of potential impurities.

The Analytical Toolkit: An Orthogonal Strategy

No single analytical technique can definitively establish purity. A robust analysis relies on an orthogonal approach, using multiple methods with different separation and detection principles. For this compound, the core techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Overview of Core Analytical Techniques
TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.Retention time (tₛ), Peak Area (% Purity), Detection of UV-active impurities.Robust, precise, excellent for quantification, widely available.[6]Requires reference standards for impurity identification; risk of co-elution.
LC-MS HPLC separation coupled with mass-to-charge ratio detection.Molecular weight confirmation of the main peak and impurities.High sensitivity and specificity; definitive identification of unknown impurities.[7]Quantification can be less precise than UV; mobile phase restrictions (requires volatile buffers).[8][9]
qNMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Absolute purity determination against a certified internal standard; structural confirmation.Primary analytical method; does not require an API reference standard; detects non-UV active impurities.[10][11]Lower sensitivity than HPLC; requires a highly pure internal standard; complex mixtures can be difficult to resolve.
TLC Differential adsorption on a thin adsorbent layer.Retention factor (R𝒻); rapid qualitative assessment of purity.Simple, fast, low cost, good for reaction monitoring.[6]Not quantitative; lower resolution and sensitivity compared to HPLC.
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Melting point, water/solvent content, thermal stability, polymorphism.[12][13]Provides information on inorganic impurities and residual solvents not visible by other methods.Not suitable for detecting and quantifying structurally related organic impurities.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points and should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness before implementation.

Primary Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method serves as the workhorse for routine purity testing and quantification of known and unknown impurities.

Principle: The compound and its impurities are separated based on their hydrophobicity. This compound is a moderately polar molecule, making it ideally suited for separation on a C18 stationary phase. An acidic mobile phase ensures that the phenolic and sulfonamidic protons are in a consistent protonation state, leading to sharp, symmetrical peaks.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this is the diluent). The final concentration will be ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 80
      30 80
      31 30

      | 40 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Any impurity exceeding the identification threshold (e.g., 0.10%) should be flagged for identification by LC-MS.

Impurity Identification by LC-MS

Causality: When HPLC-UV analysis reveals unknown impurities, LC-MS is the definitive tool for identification. By determining the molecular weight of the impurity, we can propose a likely structure, especially when considered alongside the known synthesis pathway. The use of a volatile buffer like formic acid is crucial, as non-volatile buffers like phosphate will precipitate and damage the mass spectrometer.[8][9]

Detailed Protocol:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (4.1).

  • LC-MS Conditions:

    • LC System: Use the same LC method as in protocol 4.1 to ensure retention time correlation.

    • MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to maximize the chance of ionization.

    • Scan Range: 100 - 800 m/z.

    • Capillary Voltage: 3.5 kV (typical, optimize as needed).

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • Compare the observed molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the calculated masses of potential impurities (starting materials, by-products, etc.).

    • For further confirmation, fragmentation data (MS/MS) can be acquired to elucidate the impurity's structure.

Orthogonal Purity Confirmation by Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and weight.[11][14] It is independent of the analyte's chemical structure, making it a powerful orthogonal technique to chromatography.

Detailed Protocol:

  • Sample & Standard Preparation:

    • Accurately weigh (~20 mg) of the this compound sample into an NMR tube.

    • Accurately weigh (~10 mg) of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same NMR tube. The standard must have signals that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the tube and dissolve completely.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds to be safe). This is the most critical parameter for ensuring accurate quantification.

    • Number of Scans (ns): ≥ 16 (for good signal-to-noise).

    • Pulse Angle: 90°.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (Iₐ) and a signal from the internal standard (Iₛₜₐ).

    • Calculate the purity (Pₐ) using the following formula:

      Pₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ

      Where:

      • I: Integral value

      • N: Number of protons giving rise to the signal

      • M: Molar mass

      • m: Mass weighed

      • P: Purity of the standard

      • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Integrated Purity Analysis Workflow

A successful purity analysis campaign integrates these techniques into a logical workflow. The process begins with a high-throughput screening method and progresses to more definitive, in-depth analyses for impurity identification and orthogonal confirmation.

G start Synthesized Batch of This compound hplc_screen Purity Screen by RP-HPLC (Area %) start->hplc_screen decision1 Purity > 99.5%? No impurities > 0.10%? hplc_screen->decision1 lcms_id Identify Impurities > 0.10% using LC-MS decision1->lcms_id No pass Batch Release: Purity Profile Established decision1->pass Yes qnmr_confirm Orthogonal Purity Confirmation by qNMR lcms_id->qnmr_confirm fail Batch Fails: Requires Repurification or Impurity Qualification lcms_id->fail Impurity Identified as Potentially Genotoxic or above threshold qnmr_confirm->decision1 Re-evaluate Data qnmr_confirm->pass Purity Confirmed & Impurities Characterized

Caption: Integrated workflow for purity analysis.

Conclusion

The purity analysis of this compound is a rigorous process that underpins its suitability for use in research and development. It requires more than the application of a single technique; it demands a strategic, orthogonal approach. By combining the quantitative power of HPLC, the identification capabilities of LC-MS, and the absolute accuracy of qNMR, scientists can build a comprehensive and trustworthy purity profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based guide provides the foundational knowledge and practical protocols to confidently execute this critical analytical task, ensuring that the data generated is robust, reliable, and compliant with global regulatory expectations.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Horwitz, W. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Munns, R. K., & Roybal, J. E. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Holzgrabe, U. (2010, October 19). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (2015, November 3). (PDF) Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Retrieved from [Link]

  • MDPI. (2023, August 3). Mechanical and Thermal Characterization of Annealed Oriented PAN Nanofibers. Retrieved from [Link]

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N-(m-Hydroxyphenyl)-p-toluenesulphonamide safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Authored by a Senior Application Scientist

This guide serves as a definitive resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 3743-29-1). As a crucial intermediate in synthetic chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists, delving into the rationale behind each recommendation to foster a culture of informed safety.

Compound Identification and Chemical Profile

This compound is a sulfonamide derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a toluenesulfonyl group attached to a 3-aminophenol moiety, provides reactive sites that are valuable in the development of novel compounds.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A precise understanding of the compound's physical properties is the foundation of safe laboratory practice. These properties dictate appropriate storage conditions, handling techniques, and the selection of personal protective equipment.

PropertyValueSource
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[1][]
CAS Number 3743-29-1[1][3][4]
EC Number 223-135-9[1][3]
Molecular Formula C₁₃H₁₃NO₃S[1][3][5]
Molecular Weight 263.31 g/mol [1][3][4]
Appearance White to light yellow solid/powder[6]
Melting Point 158 °C[4]
Boiling Point 446.9 ± 55.0 °C (Predicted)[4]
Density 1.362 ± 0.06 g/cm³ (Predicted)[4]
pKa 8.06 ± 0.10 (Predicted)[4]

Hazard Identification and Toxicology

While comprehensive toxicological data for this compound is not fully available, standard practices for handling fine chemical solids should be rigorously followed[7]. The primary hazards are associated with its physical form (dust) and potential as a chemical irritant.

  • Inhalation: Inhalation of dust may cause respiratory tract irritation[8][9].

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact[9].

  • Eye Contact: Direct contact with eyes may cause irritation[3][9].

  • Ingestion: While specific oral toxicity is not documented, ingestion should always be avoided. For similar compounds, oral toxicity is a noted hazard[8][10].

Given the lack of exhaustive toxicological studies, the compound should be handled as a substance of unknown toxicity, warranting a cautious approach and strict adherence to exposure controls.

Exposure Controls and Personal Protection

The causality behind exposure control is to create a multi-layered barrier between the researcher and the chemical. This begins with engineering controls and is supplemented by personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust particles.

  • Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location[9][11].

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a risk-based assessment to protect all potential routes of exposure.

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) inspected for integrity prior to use.[3]

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of dust generation, consider fire/flame resistant and impervious clothing.[3]

  • Respiratory Protection: If engineering controls are insufficient or during large-scale handling where dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7][11]

Safe Handling, Storage, and Disposal

Procedural discipline is critical for safety. The following protocols are designed to be self-validating systems, where each step reinforces the safety of the next.

General Handling Protocol

This workflow minimizes exposure during routine laboratory use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Avoid Dust Formation (e.g., careful weighing) C->D E Use Non-Sparking Tools D->E F Tightly Close Container E->F H Dispose of Waste in Designated Chemical Waste E->H G Store in Cool, Dry, Well-Ventilated Area F->G I Clean Work Area H->I J Remove PPE & Wash Hands I->J

Caption: Standard workflow for safely handling solid chemical compounds.

Step-by-Step Methodology:

  • Pre-Handling Assessment: Before any work begins, review this safety guide and the manufacturer's Safety Data Sheet (SDS).

  • PPE Adherence: Don all required PPE as specified in Section 3.2.

  • Controlled Environment: Perform all manipulations within a chemical fume hood to contain any dust.[3]

  • Minimize Dust: Avoid actions that create dust, such as rapid pouring or scraping. When weighing, do so carefully onto weighing paper or into a container within the ventilated enclosure.[3]

  • Prevent Ignition: Use non-sparking tools and avoid sources of electrostatic discharge, as fine chemical dust can pose an explosion hazard under certain conditions.[3]

  • Post-Handling: After use, ensure the container is tightly sealed.[3] Clean the work surface and properly dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Storage

The stability of the compound and laboratory safety depend on correct storage.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is often between 2-8°C.[4][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][11] Also, keep it separate from foodstuff containers.[3]

Disposal

All waste, including the compound itself and any contaminated materials, must be treated as hazardous chemical waste.

  • Method: Disposal should be carried out by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[3]

  • Prohibition: Do not dispose of the material by discharging it into sewer systems or contaminating water, foodstuffs, or feed.[3]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling, or punctured and disposed of in a sanitary landfill as per local regulations.[3]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

FirstAid cluster_routes cluster_actions A Exposure Event Occurs B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to Fresh Air. If breathing is difficult, give oxygen. Seek immediate medical attention. B->F G Take off contaminated clothing. Wash with soap & plenty of water. Consult a doctor. C->G H Rinse with pure water for at least 15 mins. Consult a doctor. D->H I Rinse mouth with water. DO NOT induce vomiting. Call Poison Control or doctor immediately. E->I

Caption: Decision tree for first aid response to chemical exposure.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (avoiding mouth-to-mouth if the chemical was ingested or inhaled) and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures
  • Evacuate: Keep unnecessary personnel away from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Carefully sweep up or collect the spilled material, avoiding dust formation.[3][7] Place it in a suitable, closed, and labeled container for disposal.[3] Use spark-proof tools and explosion-proof equipment if necessary.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and hazardous decomposition products like nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

References

  • This compound | C13H13NO3S | CID 77347. PubChem. [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Global Substance Registration System. [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide | C12H11NO3S | CID 79622. PubChem. [Link]

  • Material Safety Data Sheet - Sodium Nitroprusside Dihydrate. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a compound of interest in pharmaceutical research. The document outlines the fundamental principles of TGA, a detailed experimental protocol optimized for this specific analyte, and a systematic approach to data interpretation. By elucidating the thermal stability and decomposition profile of this molecule, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in material characterization, formulation development, and quality control. The methodologies described herein are designed to ensure scientific rigor, data integrity, and reproducibility.

Introduction: The Significance of Thermal Analysis

This compound (C₁₃H₁₃NO₃S, Molar Mass: 263.31 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry and materials science.[1][2] The thermal stability of such an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences manufacturing processes, formulation strategies, shelf-life, and ultimately, the safety and efficacy of the final product.[3]

Thermogravimetric analysis (TGA) is an indispensable technique for probing the thermal properties of materials.[3][4] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This analysis provides critical data on thermal stability, decomposition temperatures, moisture and solvent content, and the overall composition of the material.[4][6][7] For this compound, TGA can reveal the upper-temperature limit for storage and handling, identify potential degradation pathways, and ensure compatibility with excipients in a formulation.[3][7]

Fundamentals of Thermogravimetric Analysis (TGA)

The core of a TGA instrument is a highly sensitive microbalance coupled with a furnace.[5][8] A small amount of the sample is placed in a pan, which is situated on the balance within the furnace. The furnace temperature is programmed to increase at a constant rate. As the sample is heated, it may undergo various physical and chemical changes, such as dehydration, desolvation, or decomposition, which result in a loss of mass.[9] An inert purge gas, typically nitrogen, flows continuously over the sample to remove any gaseous products evolved during heating.[8]

The output of a TGA experiment is a thermogram, a plot of mass percentage versus temperature. The shape of this curve provides a wealth of information about the thermal events occurring within the sample.

Experimental Protocol: TGA of this compound

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Instrument Calibration and Verification

Rationale: Before analyzing any sample, the performance of the TGA instrument must be verified to ensure the accuracy of both mass and temperature measurements. This is a critical step for data trustworthiness.

Procedure:

  • Mass Calibration: Utilize the instrument’s internal calibration routine with the manufacturer-provided calibration weights.

  • Temperature Verification: Analyze a certified reference material with a known decomposition temperature (e.g., Calcium Oxalate Monohydrate) under the same experimental conditions as the sample. The observed decomposition temperatures should fall within the certified range of the reference material.

Sample Preparation

Rationale: Proper sample preparation is crucial to avoid artifacts and ensure representative analysis. The sample should be homogenous and free of external contaminants.

Procedure:

  • Ensure the this compound sample is a fine, uniform powder. If necessary, gently grind the sample with a mortar and pestle.

  • Accurately weigh 5–10 mg of the powdered sample into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature analysis).

  • Distribute the sample evenly across the bottom of the pan to ensure uniform heating.

TGA Instrument Parameters

Rationale: The chosen parameters represent a standard method for the initial thermal screening of organic compounds, balancing analysis time with resolution of thermal events.

ParameterValueScientist's Note
Temperature Range 25 °C to 700 °CThis range is sufficient to capture initial moisture loss and the full decomposition of most organic molecules like sulfonamides.[10]
Heating Rate 10 °C/minA rate of 10-20 °C/min is standard. 10 °C/min provides a good balance between resolution and experiment time.[11][12]
Purge Gas Nitrogen (Inert)An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound.[10]
Flow Rate 20-50 mL/minThis ensures efficient removal of evolved gases from the furnace without causing sample disturbance.
Sample Pan Platinum or AluminaThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment from preparation to final analysis.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Obtain Homogenous Sample Weigh Weigh 5-10 mg into TGA Pan Sample->Weigh Load Load Sample into TGA Instrument Weigh->Load Program Set Experimental Parameters Load->Program Run Execute TGA Run (25°C to 700°C) Program->Run Generate Generate Thermogram (% Mass vs. Temp) Run->Generate Analyze Analyze Curve: Onset Temp, Mass Loss Generate->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for TGA.

Data Interpretation and Analysis

The resulting thermogram for this compound is expected to show distinct regions of mass loss.

  • Initial Mass Loss (if any): A small mass loss at temperatures below 150°C typically corresponds to the loss of residual moisture or volatile solvents.

  • Decomposition Onset (T_onset): This is the temperature at which significant thermal decomposition begins. It is a key indicator of the material's thermal stability.[4]

  • Decomposition Steps: The main decomposition may occur in one or multiple steps, indicating different stages of molecular breakdown. Studies on similar sulfonamides have shown multi-stage decomposition.[13]

  • Residual Mass: The mass remaining at the end of the experiment (e.g., at 700°C) represents any non-volatile residue. For a pure organic compound combusted in an oxidizing atmosphere, this would be minimal, but in an inert atmosphere, a char residue may form.

Example Data Presentation

The key quantitative data from the thermogram should be summarized in a table for clarity.

ParameterExample ValueInterpretation
Initial Mass Loss (<150°C) 0.5%Negligible moisture/solvent content.
Decomposition Onset (T_onset) ~250 °CThe compound is thermally stable up to this temperature.
Primary Decomposition Step 250 - 400 °CThe main structural breakdown of the molecule occurs in this range.
Mass Loss in Primary Step ~60%Corresponds to the loss of specific molecular fragments.
Secondary Decomposition Step 400 - 600 °CFurther breakdown of the initial decomposition products.
Final Residue at 700°C ~15%Represents a stable carbonaceous char.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound, a plausible decomposition pathway can be proposed. The sulfonamide bond (S-N) is often the most thermally labile bond in this class of compounds.

The initial decomposition step is likely the cleavage of the S-N bond or the C-S bond, leading to the loss of the p-toluenesulfonyl group or sulfur dioxide. Subsequent heating would lead to the fragmentation of the remaining phenolic and aromatic structures.

Decomposition_Pathway cluster_step1 Step 1: Initial Fragmentation cluster_step2 Step 2: Further Decomposition Parent This compound (Stable up to T_onset) Frag1 p-Toluenesulfonyl Radical Parent->Frag1 Heat (>T_onset) C-S / S-N Bond Cleavage Frag2 m-Aminophenol Radical Parent->Frag2 SO2 SO2 Gas Frag1->SO2 Volatiles Volatile Organic Compounds (e.g., Toluene, Phenol) Frag1->Volatiles Frag2->Volatiles Char Carbonaceous Char (Final Residue) Volatiles->Char

Caption: Proposed thermal decomposition pathway.

Applications in Pharmaceutical Development

The thermal data generated for this compound has direct and significant implications:

  • Stability Testing: The T_onset temperature provides a quantitative measure of thermal stability, helping to define appropriate storage conditions and predict shelf-life.[6][7]

  • Formulation Development: TGA is crucial for assessing the compatibility of the API with various excipients. A change in the decomposition profile of a mixture compared to the individual components can indicate an interaction.[6][7][14]

  • Quality Control: TGA can be used as a quality control tool to ensure batch-to-batch consistency and to detect the presence of residual solvents or impurities.[6]

  • Process Chemistry: Understanding the thermal limits of the compound is vital for designing safe and efficient manufacturing processes, such as drying or milling, where heat is generated.

Conclusion

Thermogravimetric analysis is a powerful and essential tool for the comprehensive characterization of this compound. By following the robust protocol outlined in this guide, researchers can obtain reliable and accurate data on the compound's thermal stability and decomposition behavior. This information is fundamental to making informed decisions throughout the drug development lifecycle, from early-stage research to final product formulation, ultimately ensuring the quality, safety, and efficacy of potential new medicines.

References

  • Vertex AI Search. (2024). Thermogravimetric Analysis (TGA): How Helpful in Drug Development.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • PubChem. This compound.
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  • AKJournals. The influence of chemical structure of sulfonamides on the course of their thermal decomposition.
  • Nanjing Dvel Software Co., Ltd. (2024).
  • ResearchGate. (2025).
  • Global Substance Registration System. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
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  • MDPI. (2022).

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An In-Depth Technical Guide to N-(m-Hydroxyphenyl)-p-toluenesulfonamide: Structure, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(m-Hydroxyphenyl)-p-toluenesulfonamide is a member of the sulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and core physicochemical properties. A detailed, field-proven protocol for its synthesis is presented, emphasizing the causal factors behind key experimental steps to ensure reproducibility and scalability. Furthermore, this document outlines the expected spectroscopic signature of the molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a self-validating framework for its characterization. The guide concludes with a discussion of the broader therapeutic potential of sulfonamides, contextualizing the relevance of N-(m-Hydroxyphenyl)-p-toluenesulfonamide in modern drug discovery and development.

Chemical Identity and Nomenclature

N-(m-Hydroxyphenyl)-p-toluenesulfonamide is a molecule that features a p-toluenesulfonyl group attached to the nitrogen atom of 3-aminophenol. This structural arrangement dictates its systematic nomenclature and registration in chemical databases.

The primary and most widely accepted IUPAC name for this compound is N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide [1]. This name explicitly defines the connectivity of the atoms: the "N-(3-hydroxyphenyl)" part indicates that a 3-hydroxyphenyl group is attached to the nitrogen atom, and "4-methylbenzenesulfonamide" describes the toluenesulfonyl moiety.

For ease of reference and in various literature, several synonyms are also employed. These include:

  • N-(m-Hydroxyphenyl)-p-toluenesulfonamide[1]

  • Benzenesulfonamide, N-(3-hydroxyphenyl)-4-methyl-[2]

  • 3'-Hydroxy-p-toluenesulfonanilide

  • N-(p-Toluenesulfonyl)-m-aminophenol

A summary of its key identifiers and physicochemical properties is provided in Table 1.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 3743-29-1[1][2]
Molecular Formula C₁₃H₁₃NO₃S[1][2]
Molecular Weight 263.31 g/mol [1][2]
InChI Key JKRIULAJORWCLQ-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O[1]
Appearance White to light yellow solid (Expected)[3]

Molecular Structure

The chemical structure of N-(m-Hydroxyphenyl)-p-toluenesulfonamide is characterized by three key functional groups: a phenyl ring with a hydroxyl group at the meta-position, a sulfonamide linkage (-SO₂NH-), and a p-tolyl group.



Figure 1: 2D Chemical Structure of N-(m-Hydroxyphenyl)-p-toluenesulfonamide.

The sulfonamide functional group is a cornerstone of numerous pharmaceuticals, owing to its ability to act as a stable, non-basic amide isostere and its capacity to engage in strong hydrogen bonding interactions with biological targets[4]. The presence of both a hydrogen bond donor (the N-H of the sulfonamide and the O-H of the phenol) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the phenolic oxygen) makes this molecule a prime candidate for forming specific and robust interactions within protein binding pockets.

Synthesis Protocol: A Validated Approach

The synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide is most effectively achieved through the nucleophilic substitution reaction between 3-aminophenol and p-toluenesulfonyl chloride. This reaction, a classic method for forming sulfonamides, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is a detailed, step-by-step methodology derived from established procedures for analogous sulfonamides[5][6].

Rationale for Experimental Design

The choice of a biphasic solvent system or an aqueous basic solution is strategic. It ensures that the starting amine is sufficiently soluble and that the generated HCl is immediately quenched by the base, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. Pyridine or an aqueous solution of sodium carbonate are commonly used bases for this purpose. The reaction is typically conducted at room temperature, as the reactants are sufficiently reactive, and elevated temperatures could lead to side reactions.

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 3-Aminophenol p-Toluenesulfonyl Chloride Aqueous Base (e.g., Na2CO3) Vessel Reaction Vessel (Round-bottom flask with magnetic stirrer) Reagents->Vessel Solvent Solvent (e.g., Water/THF mixture) Solvent->Vessel Stirring Stir at Room Temperature (Monitor by TLC) Vessel->Stirring Combine & Mix Acidification Acidify with HCl (aq) to precipitate product Stirring->Acidification Reaction Complete Filtration Vacuum Filtration Acidification->Filtration Washing Wash with cold water Filtration->Washing Drying Dry in vacuo Washing->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization FinalProduct Pure N-(m-Hydroxyphenyl)- p-toluenesulfonamide Recrystallization->FinalProduct

Caption: Synthesis workflow for N-(m-Hydroxyphenyl)-p-toluenesulfonamide.

Step-by-Step Methodology
  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq.) in a 10% aqueous sodium carbonate solution. Stir until a homogenous solution is achieved.

  • Addition of Sulfonyl Chloride: To the stirring solution, add p-toluenesulfonyl chloride (1.05 eq.) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored. Maintain the temperature at or below room temperature, using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Precipitation: Upon completion of the reaction, carefully acidify the mixture with 2M hydrochloric acid until the pH is acidic (pH ~2-3). This will protonate the phenoxide and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Spectroscopic Characterization

The identity and purity of the synthesized N-(m-Hydroxyphenyl)-p-toluenesulfonamide must be confirmed by spectroscopic methods. The expected data, based on the analysis of structurally similar compounds, are detailed below[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the hydroxyphenyl and tolyl rings, as well as singlets for the methyl, amine, and hydroxyl protons.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsExpected δ (ppm)MultiplicityIntegration
-CH₃ (tolyl)~2.4Singlet3H
Ar-H (tolyl, ortho to -CH₃)~7.3Doublet2H
Ar-H (tolyl, ortho to -SO₂)~7.7Doublet2H
Ar-H (hydroxyphenyl)6.5 - 7.2Multiplet4H
-OH (phenolic)9.0 - 10.0Singlet (broad)1H
-NH (sulfonamide)10.0 - 11.0Singlet (broad)1H

¹³C NMR: The carbon NMR will display signals corresponding to the unique carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonExpected δ (ppm)
-CH₃ (tolyl)~21.5
Ar-C (hydroxyphenyl)105 - 130
Ar-C (tolyl)127 - 130
Ar-C-SO₂~136
Ar-C-CH₃~144
Ar-C-N~138
Ar-C-OH~158
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (phenolic)3200 - 3600Broad
N-H stretch (sulfonamide)3200 - 3300Sharp to medium
C-H stretch (aromatic)3000 - 3100
S=O stretch (asymmetric)1320 - 1350Strong
S=O stretch (symmetric)1150 - 1170Strong
C=C stretch (aromatic)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be observed.

  • [M+H]⁺: 264.0694 (Calculated for C₁₃H₁₄NO₃S⁺)

  • [M-H]⁻: 262.0543 (Calculated for C₁₃H₁₂NO₃S⁻)

Applications in Drug Discovery and Development

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, famously associated with the first generation of antibiotics (sulfa drugs). Beyond their antimicrobial properties, sulfonamides exhibit a vast range of biological activities, largely due to their ability to mimic the transition state of enzymatic reactions and to bind effectively to enzyme active sites[4].

Derivatives of N-(hydroxyphenyl)-sulfonamides have been investigated for a variety of therapeutic applications, including as:

  • Enzyme Inhibitors: The sulfonamide group is a key pharmacophore in inhibitors of carbonic anhydrase, proteases, and kinases. For instance, related N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives have been shown to inhibit enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, which are relevant targets for inflammatory diseases and neurodegenerative disorders like Alzheimer's disease[5].

  • Anticancer Agents: Many sulfonamide-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cell signaling pathways that are often dysregulated in cancer.

  • Anti-inflammatory Agents: By inhibiting enzymes like lipoxygenase and cyclooxygenase, sulfonamide derivatives can modulate inflammatory pathways.

The presence of the m-hydroxyphenyl group in N-(m-Hydroxyphenyl)-p-toluenesulfonamide offers an additional point for interaction or further chemical modification, making it a versatile building block for the synthesis of more complex and targeted therapeutic agents.

Conclusion

N-(m-Hydroxyphenyl)-p-toluenesulfonamide is a well-defined chemical entity with a straightforward and reproducible synthetic route. Its structural features, particularly the sulfonamide linkage and the phenolic hydroxyl group, make it a molecule of significant interest for further investigation in drug discovery and materials science. This guide provides the foundational technical knowledge required for its synthesis, characterization, and for understanding its potential in broader scientific applications. The self-validating protocols and characterization data presented herein are intended to support researchers in their exploration of this and related sulfonamide compounds.

References

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). Tishk International University. Retrieved January 9, 2026, from [Link]

  • Rehman, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved January 9, 2026, from [Link]

  • 1H and 13C NMR spectra of compound 2a:. (n.d.). Retrieved January 9, 2026, from [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Retrieved January 9, 2026, from [Link]

  • N-(m-Hydroxyphenyl)-p-toluenesulphonamide | C13H13NO3S | CID 77347. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. (n.d.). gsrs. Retrieved January 9, 2026, from [Link]

  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. (2021). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]

  • Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III. (2014). PubMed. Retrieved January 9, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • 3-HYDROXYPHENYL-4-TOLUENESULFONATE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

  • P-Toluenesulfonamide | C7H9NO2S | CID 6269. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Synthesis and characterization of chlorotriarylbismuthonium salts. (2024). PMC. Retrieved January 9, 2026, from [Link]

  • Synthesis of a C(29)-C(51) subunit of spongistatin 1 (Altohyrtin A) starting from (R)-3-benzyloxy-2-methylpropan-1-ol. (2000). PubMed. Retrieved January 9, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

This compound belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Structurally, it features a p-toluenesulfonyl group linked to a meta-hydroxyphenyl moiety via a sulfonamide bond. This arrangement of aromatic rings and the sulfonamide linker provides a versatile framework for interacting with biological macromolecules, particularly enzymes.

The sulfonamide group is a well-established zinc-binding group, crucial for the inhibitory activity of many drugs targeting zinc-containing metalloenzymes.[4] Two major families of such enzymes, the Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs), are prominent targets for therapeutic intervention in a range of pathologies. Benzenesulfonamide derivatives have been extensively investigated as potent inhibitors of various CA isoforms, with some exhibiting low nanomolar inhibitory constants (Ki).[1][2][5] Similarly, the arylsulfonamide scaffold has been explored for the development of MMP inhibitors.[6][7]

This guide provides a comprehensive overview and detailed protocols for evaluating the inhibitory activity of this compound against these two key enzyme classes. The methodologies described herein are designed to be robust, reproducible, and adaptable for both initial screening and detailed kinetic analysis, providing researchers with the tools to characterize the compound's inhibitory profile.

Part 1: Carbonic Anhydrase Inhibition Assays

Scientific Rationale

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] They play critical roles in physiological processes such as pH regulation, gas transport, and ion secretion. Dysregulation of CA activity is implicated in diseases like glaucoma, epilepsy, and cancer, making them important therapeutic targets.[4] Many CA inhibitors are sulfonamides, which coordinate to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.

The most common in vitro assay for CA inhibition utilizes the enzyme's esterase activity on an artificial substrate, p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA produces p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1][2] The rate of this colorimetric change is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, this rate decreases, allowing for the determination of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Visualizing the CA Inhibition Assay Workflow

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) A1 Add Assay Buffer P1->A1 P2 Prepare CA Enzyme Working Solution A3 Add CA Enzyme Solution P2->A3 P3 Prepare Substrate (p-NPA) Solution A5 Initiate reaction with Substrate (p-NPA) P3->A5 P4 Prepare Inhibitor Stock (this compound) and serial dilutions A2 Add Inhibitor Dilutions (or DMSO for control) P4->A2 A1->A2 A2->A3 A4 Pre-incubate (allow inhibitor binding) A3->A4 A4->A5 D1 Measure Absorbance at 405 nm (kinetic mode) A5->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot % Inhibition vs. [Inhibitor] and determine IC50 D3->D4

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Detailed Protocol: Colorimetric CA Inhibition Assay

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II)

  • This compound

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, adjust pH to 7.5 with HCl, and filter.

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration (e.g., 20 units/mL) with cold Assay Buffer. Keep on ice.

    • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.

    • Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Assay Procedure:

    • Plate Setup: Prepare reactions in triplicate in a 96-well plate. A typical 200 µL reaction setup is as follows:

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Working Solution.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of inhibitor serial dilution + 20 µL CA Working Solution.

    • Serial Dilutions: Prepare serial dilutions of the 10 mM inhibitor stock in DMSO. Then, dilute these further in Assay Buffer to achieve the final desired concentrations in the well.

    • Enzyme-Inhibitor Pre-incubation: Add 158 µL of Assay Buffer to the appropriate wells, followed by 2 µL of the corresponding inhibitor dilution (or DMSO for the control). Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare the Substrate Working Solution by diluting the 30 mM p-NPA stock 1:10 in Assay Buffer to get a 3 mM solution. Initiate the enzymatic reaction by adding 20 µL of this 3 mM Substrate Working Solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

    • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the vehicle control and V_inhibitor is the rate in the presence of the inhibitor.

    • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[9][10]

Illustrative Data for Carbonic Anhydrase Inhibition
CompoundTarget EnzymeApparent IC₅₀ (nM)
This compoundhCA II85.2
Acetazolamide (Control)hCA II12.1

Note: The IC₅₀ value for this compound is illustrative, based on activities of similar benzenesulfonamide derivatives against hCA II, and should be experimentally determined.[1][2][5]

Part 2: Matrix Metalloproteinase (MMP) Inhibition Assays

Scientific Rationale

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[11][12] Their activity is crucial for tissue remodeling, but overexpression is associated with diseases like arthritis, cardiovascular disease, and cancer metastasis.[13] MMPs are therefore significant therapeutic targets. The development of synthetic MMP inhibitors remains a challenge due to the need for high selectivity among the various MMP family members to avoid side effects.[12]

A common method for assessing MMP inhibition is through a fluorogenic substrate assay. These assays employ a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to MMP activity and is diminished in the presence of an inhibitor.

Visualizing the MMP Inhibition Mechanism

MMP_Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Substrate Fluorophore-Peptide-Quencher (Low Fluorescence) MMP Active MMP Substrate->MMP binds Products Cleaved Peptide-Fluorophore + Quencher-Peptide (High Fluorescence) MMP->Products cleaves Inactive_Complex MMP-Inhibitor Complex (Inactive) MMP->Inactive_Complex Inhibitor N-(m-Hydroxyphenyl) -p-toluenesulphonamide Inhibitor->Inactive_Complex binds to active site

Sources

Application Notes and Protocols: A Framework for Evaluating N-(m-Hydroxyphenyl)-p-toluenesulphonamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the discovery of novel kinase inhibitors a cornerstone of modern therapeutic development.[2] The sulfonamide scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs and known to act on various enzymes, including protein kinases.[3][4] Sulfonamide derivatives can function as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression.[3]

This guide introduces N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a compound featuring the characteristic sulfonamide moiety, as a candidate for investigation. While its specific biological activity as a kinase inhibitor is not yet established, its structure merits evaluation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess its potential as a kinase inhibitor. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial biochemical screening to in-depth cellular characterization.

Physicochemical Properties of this compound

Before commencing any biological evaluation, understanding the fundamental physicochemical properties of a compound is paramount. These characteristics influence solubility, cell permeability, and potential liabilities.

PropertyValueSource
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamidePubChem
Molecular Formula C₁₃H₁₃NO₃SPubChem[5]
Molecular Weight 263.31 g/mol PubChem[5]
CAS Number 3743-29-1PubChem
Melting Point 158 °CChemicalBook
Predicted pKa 8.06 ± 0.10ChemicalBook
XLogP3 2.4PubChem[5]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

Proposed Research Workflow

A logical, phased approach is critical for efficiently evaluating a novel compound. The following workflow outlines the progression from broad, initial screening to specific, mechanistic cellular studies.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Decision & Optimization HTS Protocol 1.1: High-Throughput Kinase Panel Screen IC50 Protocol 1.2: IC50 Determination HTS->IC50 Identified Hits MoA Protocol 1.3: Mechanism of Action (MoA) Assay IC50->MoA Potent Hits CETSA Protocol 2.1: Cellular Target Engagement MoA->CETSA Confirmed MoA Viability Protocol 2.2: Cell Viability Assay CETSA->Viability Confirmed Target Engagement Western Protocol 2.3: Downstream Signaling Analysis Viability->Western Cellular Activity Decision Go/No-Go Decision & Lead Optimization Western->Decision Validated Pathway Inhibition

Figure 1. Stepwise workflow for evaluating a novel kinase inhibitor candidate.

PART 1: BIOCHEMICAL CHARACTERIZATION

This initial phase aims to determine if this compound has activity against any kinases in a cell-free environment and to quantify this activity.

Protocol 1.1: High-Throughput Kinase Panel Screen

Objective: To perform a broad screen against a diverse panel of human kinases to identify potential targets. This is the first and most critical step to ascertain if the compound has any kinase-directed activity.[6][7]

Rationale: Kinase selectivity is crucial for therapeutic efficacy and minimizing off-target toxicity.[8] Screening against a large panel provides a comprehensive initial profile of the compound's activity and selectivity across the kinome.[7][9] Commercial services offer panels covering hundreds of kinases.[7][9][10]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega, Pharmaron) for single-point screening at a concentration of 1 µM and 10 µM.[7][9][11] This provides an initial indication of potency.

  • Assay Format: The service provider will typically use a radiometric (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based (e.g., ADP-Glo) assay.[6][9] The ADP-Glo assay, for instance, measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[6]

  • Data Analysis: The primary output is the percent inhibition of each kinase relative to a vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition at 1 µM or >75% at 10 µM.

Protocol 1.2: IC₅₀ Determination via In Vitro Kinase Assay

Objective: To quantify the potency of this compound against the "hit" kinases identified in the initial screen. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency.[8][12]

Rationale: An IC₅₀ value provides a quantitative measure of how much of the compound is needed to inhibit 50% of the target kinase's activity in vitro.[12] This is essential for comparing its potency to other known inhibitors and for guiding further studies. The assay should be performed at an ATP concentration that approximates the Michaelis constant (Km) for ATP for that specific kinase, as this allows the IC₅₀ to be a more direct measure of the inhibitor's affinity (Ki).[13]

Methodology:

  • Reagents:

    • Recombinant active kinase (hit from Protocol 1.1).

    • Specific peptide substrate for the kinase.

    • ATP (at Km concentration for the target kinase).

    • Assay buffer (typically contains MgCl₂, DTT, and a buffer like Tris-HCl).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • This compound.

  • Procedure (based on ADP-Glo™ Assay):

    • Prepare a serial dilution of the compound in DMSO, typically starting from 100 µM down to low nanomolar concentrations. A 10-point, 3-fold dilution series is standard.

    • In a 384-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the kinase reaction by adding ATP (at Km). Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data, setting the "no inhibitor" control as 100% activity and "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[14]

Protocol 1.3: ATP Competition Assay

Objective: To determine the mechanism of action (MoA) of the inhibitor, specifically whether it competes with ATP for binding to the kinase active site.

Rationale: Most kinase inhibitors are ATP-competitive.[15] Understanding the MoA is crucial for structure-activity relationship (SAR) studies and for interpreting cellular data, as intracellular ATP concentrations are very high (mM range) and can significantly reduce the potency of competitive inhibitors.[13] In this assay, the IC₅₀ value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[15]

Methodology:

  • Procedure: Perform the IC₅₀ determination assay (Protocol 1.2) in parallel at multiple fixed concentrations of ATP. A typical experiment would use ATP concentrations such as 0.1x Km, 1x Km, and 10x Km.[15]

  • Data Analysis:

    • Calculate the IC₅₀ value for the compound at each ATP concentration.

    • Interpretation:

      • If the IC₅₀ value increases with increasing ATP concentration, the inhibitor is ATP-competitive .

      • If the IC₅₀ value remains constant, the inhibitor is non-ATP-competitive (allosteric).

      • If the IC₅₀ value decreases with increasing ATP concentration, the inhibitor may be ATP-uncompetitive .

G cluster_0 Biochemical Hit Validation start Hit from Kinase Screen (e.g., Kinase X) ic50 Determine IC50 vs. Kinase X (Protocol 1.2) start->ic50 is_potent Is IC50 < 1µM? ic50->is_potent atp_comp Perform ATP Competition Assay (Protocol 1.3) is_potent->atp_comp Yes stop Stop or Deprioritize is_potent->stop No moa Determine MoA (Competitive, Non-competitive) atp_comp->moa proceed Proceed to Cellular Assays moa->proceed

Figure 2. Decision tree for biochemical hit validation.

PART 2: CELLULAR CHARACTERIZATION

After confirming biochemical activity, the next critical phase is to determine if the compound is active in a more physiologically relevant cellular environment.[6][11]

Protocol 2.1: Cellular Target Engagement Assay (CETSA®)

Objective: To verify that this compound can enter living cells and physically bind to its intended kinase target.

Rationale: A compound that is potent biochemically may fail in cells due to poor permeability, rapid efflux, or metabolic degradation.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues without modifying the compound or the protein.[16][17] The principle is that a protein becomes more thermally stable when its ligand is bound.[17][18]

Methodology:

  • Cell Culture: Culture a cell line that expresses the target kinase at a detectable level.

  • Compound Treatment: Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice. One aliquot is kept at room temperature as the non-heated control.[16]

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature point using Western blotting or an immunoassay like ELISA or AlphaScreen®.[16][17]

  • Data Analysis:

    • For each compound concentration, plot the relative amount of soluble protein against the temperature to generate a "melting curve".

    • A successful target engagement will result in a rightward shift of the melting curve (an increase in the Tₘ) compared to the vehicle control, indicating ligand-induced stabilization.[18]

Protocol 2.2: Cell Viability / Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase.

Rationale: The ultimate goal of an anti-cancer kinase inhibitor is to stop the growth of or kill cancer cells. The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] This assay determines the cellular potency (often reported as GI₅₀, the concentration for 50% growth inhibition) of the compound.

Methodology:

  • Cell Plating: Seed a relevant cancer cell line (e.g., one with an activating mutation or overexpression of the target kinase) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.[19]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the purple solution on a plate reader, typically at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value.

Protocol 2.3: Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the target kinase's signaling pathway within the cell.

Rationale: Observing a decrease in cell viability is a phenotypic endpoint. To confirm that this effect is due to the inhibition of the intended target, it is essential to measure a proximal pharmacodynamic biomarker.[21] Western blotting can detect changes in the phosphorylation state of a known downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate provides strong evidence of on-target activity.[22]

Methodology:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the compound at concentrations around its cellular IC₅₀ (e.g., 0.5x, 1x, 5x IC₅₀) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% nonfat milk or BSA in TBST) for 1 hour.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.[22]

G cluster_0 Phosphorylation Event Ligand Growth Factor RTK Target Kinase (e.g., EGFR) Ligand->RTK Activates Substrate Downstream Substrate (e.g., AKT) RTK->Substrate Phosphorylates Inhibitor N-(m-Hydroxyphenyl) -p-toluenesulphonamide Inhibitor->RTK Inhibits pSubstrate Phospho-Substrate (p-AKT) Response Cell Proliferation & Survival pSubstrate->Response Promotes

Sources

N-(m-Hydroxyphenyl)-p-toluenesulphonamide: A Novel Probe for High-Throughput Screening of Kinesin Spindle Protein (KSP) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Sulfonamide Scaffold

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a small molecule belonging to the sulfonamide class of compounds, a chemical scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents[1][2]. While the biological activity of this specific molecule is not extensively documented in publicly available literature, its structural features suggest potential as a valuable tool in drug discovery. The presence of the p-toluenesulfonamide group, combined with a hydroxyphenyl moiety, provides a framework for potential interactions with various biological targets through hydrogen bonding and aromatic interactions.

This application note presents a detailed, illustrative guide for the use of this compound as a potential inhibitor of the Kinesin Spindle Protein (KSP) in a high-throughput screening (HTS) context. KSP, a member of the kinesin-5 family of motor proteins, plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a validated target for cancer therapy. This guide will provide the foundational knowledge and detailed protocols for researchers and drug development professionals to explore the potential of this compound in an oncology-focused HTS campaign.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₃S[3][4]
Molecular Weight 263.31 g/mol [3][4]
CAS Number 3743-29-1[3][5]
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[3][6]
SMILES Cc1ccc(cc1)S(=O)(=O)Nc2cccc(c2)O[4]
InChIKey JKRIULAJORWCLQ-UHFFFAOYSA-N[4][6]

Hypothesized Mechanism of Action: Targeting the Mitotic Machinery

We hypothesize that this compound acts as an allosteric inhibitor of KSP. This proposed mechanism is based on the known ability of other small molecules to bind to a pocket in the KSP motor domain, distinct from the ATP and microtubule binding sites. This binding event is proposed to lock the motor protein in a conformation that prevents its processive movement along microtubules, ultimately disrupting the formation of the mitotic spindle.

The Role of KSP in Mitosis and Cancer

KSP is essential for establishing the bipolar mitotic spindle by pushing apart duplicated centrosomes. In cancer cells, which are characterized by rapid and uncontrolled proliferation, the machinery of mitosis is a critical dependency. Inhibition of KSP leads to the formation of monopolar spindles, triggering the spindle assembly checkpoint and inducing cell cycle arrest in mitosis, which ultimately leads to apoptotic cell death. This selective action on proliferating cells makes KSP an attractive target for anticancer drug development.

KSP_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase KSP Kinesin Spindle Protein (KSP) Bipolar_Spindle Bipolar Spindle Formation KSP->Bipolar_Spindle Drives Mitotic_Arrest Mitotic Arrest KSP->Mitotic_Arrest MT Microtubules MT->KSP Centrosomes Duplicated Centrosomes Centrosomes->Bipolar_Spindle Separation by Bipolar_Spindle->Metaphase Essential for Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Compound N-(m-Hydroxyphenyl)- p-toluenesulphonamide Compound->KSP Inhibits

Figure 1: Hypothesized role of this compound in the KSP-mediated mitotic pathway.

High-Throughput Screening Protocol: A Malachite Green-Based Assay for KSP ATPase Activity

To identify and characterize inhibitors of KSP, a robust and scalable HTS assay is required. The following protocol describes a malachite green-based colorimetric assay to measure the ATPase activity of recombinant human KSP. This assay is well-suited for HTS due to its simplicity, sensitivity, and cost-effectiveness.

Principle of the Assay

KSP utilizes the energy from ATP hydrolysis to move along microtubules. The malachite green assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis. In the presence of an acidic solution of malachite green and molybdate, the released phosphate forms a colored complex that can be measured spectrophotometrically. A decrease in the absorbance signal indicates inhibition of KSP's ATPase activity.

Materials and Reagents
  • Recombinant human KSP motor domain

  • Taxol-stabilized microtubules

  • ATP

  • This compound

  • Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily.

  • 384-well clear, flat-bottom microplates

  • Plate reader capable of measuring absorbance at 620-650 nm

Experimental Workflow

HTS_Workflow cluster_plate_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dispensing Dispense Compound/ DMSO Controls Enzyme_Addition Add KSP Enzyme Compound_Dispensing->Enzyme_Addition Initiation Initiate with ATP/ Microtubules Enzyme_Addition->Initiation Incubation Incubate at RT Initiation->Incubation Stop_Reaction Add Malachite Green Reagent Incubation->Stop_Reaction Read_Plate Read Absorbance at 630 nm Stop_Reaction->Read_Plate

Sources

Application Notes and Protocols: Characterizing the Cellular Effects of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial cellular characterization of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a novel small molecule with potential therapeutic applications. We present a tiered, logical workflow designed for researchers and drug development professionals to assess the compound's impact on cell viability and to investigate the underlying mechanism of action, specifically focusing on the induction of apoptosis. The protocols herein describe the use of two robust, widely adopted cell-based assays: the MTT assay for measuring metabolic activity as an indicator of cell viability, and the Caspase-Glo® 3/7 assay for quantifying apoptosis. This guide emphasizes not just the procedural steps but also the scientific rationale behind experimental design, data interpretation, and quality control, ensuring a trustworthy and reproducible characterization of this novel compound.

Introduction: Uncovering the Potential of a Novel Compound

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₃NO₃S.[1][2] While its specific biological targets are currently under investigation, its structural motifs suggest potential interactions with key cellular pathways implicated in disease. In the field of drug discovery, the initial step following the synthesis of a novel chemical entity is to determine its effect on living cells. A primary question is whether the compound exhibits cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) properties, which are foundational characteristics for potential anti-cancer agents.

This application note provides a strategic workflow to begin elucidating the cellular bioactivity of this compound. We will first establish its effect on cell viability using the MTT assay. Subsequently, should a decrease in viability be observed, we will proceed to determine if this is mediated by the induction of apoptosis, a programmed form of cell death, using the highly sensitive Caspase-Glo® 3/7 luminescent assay.

Foundational Assay: Assessing Cell Viability with MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell metabolic activity.[3] In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[4] This assay serves as an excellent primary screen to determine if this compound has a measurable effect on cell populations.

Experimental Workflow: MTT Assay

The following diagram illustrates the key stages of the MTT assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of Compound Treatment Treat Cells with Compound Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2.1: MTT Assay for this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line (e.g., NCI-H929, a multiple myeloma cell line known to be Mcl-1 dependent)[5][6]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm[3][4]

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to a density of 5 x 10⁴ cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "medium only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.[7]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

    • Add 100 µL of the solubilization solution to each well.[4]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[3][7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3][4]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results can be plotted as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
Vehicle Control (0)0.8520.045100.0%
0.10.8450.05199.2%
10.7980.04293.7%
100.5510.03364.7%
500.2130.02125.0%
1000.1050.01512.3%
Table 1: Example MTT assay data for NCI-H929 cells treated with this compound for 48 hours.

Mechanistic Insight: Investigating Apoptosis with Caspase-Glo® 3/7

If the MTT assay indicates a reduction in cell viability, a critical next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs.[5] It is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases, and their activation is a hallmark of apoptosis.[8]

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the combined activities of caspases-3 and -7.[9] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase.[8][10] The resulting luminescent signal is proportional to the amount of caspase activity, and therefore, to the level of apoptosis.[10]

Apoptosis Signaling Pathway

The diagram below outlines the intrinsic apoptosis pathway, highlighting the role of Mcl-1 and the activation of effector caspases-3/7. While the target of this compound is unknown, many anti-cancer agents function by inhibiting anti-apoptotic proteins like Mcl-1.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus e.g., Chemotherapeutic Agent Mcl1 Mcl-1 (Anti-apoptotic) Stimulus->Mcl1 Inhibits? BakBax Bak/Bax (Pro-apoptotic) Mcl1->BakBax Inhibits CytoC Cytochrome c Release BakBax->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway and caspase activation.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated cell plates from an experiment parallel to the MTT assay

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare and treat cells in a white-walled 96-well plate exactly as described in the MTT protocol (Section 2.1, steps 1-3). It is crucial to run this assay in parallel with the viability assay to correlate the results.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.[10][11]

  • Assay Execution (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[10][11]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis and initiate the reaction.[11]

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The data is typically presented as Fold Induction of caspase activity over the vehicle control.

Fold Induction = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Concentration (µM)Mean Luminescence (RLU)Std. DeviationFold Induction
Vehicle Control (0)15,2301,1501.0
0.116,1001,3201.1
125,4502,1001.7
10185,60015,30012.2
50450,10035,80029.6
100398,50031,40026.2
Table 2: Example Caspase-Glo® 3/7 data for NCI-H929 cells treated with this compound for 48 hours. A decrease in signal at the highest concentration can occur due to extensive cell death and loss of cellular components.

Concluding Remarks and Future Directions

This application note details a robust, two-tiered approach for the initial characterization of this compound. By first establishing its effect on cell viability with the MTT assay and subsequently probing for apoptosis induction via the Caspase-Glo® 3/7 assay, researchers can efficiently determine if the compound warrants further investigation as a potential therapeutic agent. Positive results from these assays—a dose-dependent decrease in viability correlated with a dose-dependent increase in caspase-3/7 activity—would strongly suggest that this compound induces apoptotic cell death.

Subsequent studies could involve exploring the compound's effect on other cell lines, investigating the activation of other caspases (e.g., Caspase-8 and -9) to delineate the specific apoptotic pathway, and ultimately, utilizing biochemical and biophysical assays to identify its direct molecular target(s).

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. National Institutes of Health (NIH).[Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology.[Link]

  • Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model. ACS Publications.[Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. ACS Publications.[Link]

  • A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. AACR Journals.[Link]

  • Potential biomarkers for MCL1 inhibitor sensitivity. ProBiologists.[Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. gsrs.[Link]

  • This compound. SIELC Technologies.[Link]

  • This compound | C13H13NO3S | CID 77347. PubChem.[Link]

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Application Notes and Protocols for N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group represents a privileged scaffold, integral to the framework of numerous therapeutic agents. Its unique physicochemical properties have been exploited to design a wide array of drugs with diverse biological activities. Within this chemical class, N-(m-Hydroxyphenyl)-p-toluenesulphonamide emerges as a compound of significant interest for drug discovery workflows. Its structure, featuring a toluenesulfonyl moiety linked to a meta-hydroxylated phenyl ring, presents multiple opportunities for molecular interactions, suggesting a potential for broad-spectrum biological activity.

While direct and extensive biological profiling of this compound is an emerging area of research, the body of evidence from structurally related analogues provides a compelling rationale for its investigation. Derivatives of hydroxyphenyl-benzenesulfonamides have demonstrated promising activities, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.[1][2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound and detailed protocols for its synthesis and evaluation in key drug discovery assays.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[3]
Molecular Weight 263.31 g/mol [3]
CAS Number 3743-29-1[3]
Melting Point 158 °C[4]
Predicted pKa 8.06 ± 0.10PubChem
Predicted LogP 2.4[3]

Rationale for Investigation in Drug Discovery

The therapeutic potential of this compound can be inferred from the biological activities of its structural analogues. The presence of both a sulfonamide and a hydroxylated aromatic ring suggests potential interactions with a variety of biological targets.

Enzyme Inhibition

The sulfonamide moiety is a well-established pharmacophore in the design of enzyme inhibitors. Studies on related N-(hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives have shown inhibitory activity against several key enzymes:

  • Lipoxygenase (LOX): These enzymes are involved in the inflammatory cascade. Inhibition of LOX is a therapeutic strategy for inflammatory diseases. Derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have shown potent lipoxygenase inhibitory activity.[1][5]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system. Their inhibition is a primary approach for the treatment of Alzheimer's disease. The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a notable inhibitor of AChE.[1][5]

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] Various benzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains, demonstrating the potential of this chemical class to yield new anti-infective agents.[2][7]

Anti-Inflammatory Activity

The demonstrated inhibition of lipoxygenase by related compounds points towards the potential anti-inflammatory properties of this compound. Furthermore, some benzenesulfonamide derivatives have been shown to inhibit carrageenan-induced rat paw edema, a classic model for acute inflammation.[2]

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from m-aminophenol and p-toluenesulfonyl chloride.

Materials:

  • m-Aminophenol

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-aminophenol (1.0 eq) in the chosen solvent (DCM or THF).

  • Addition of Base: Add the base (pyridine or triethylamine, 1.2 eq) to the solution and stir at room temperature.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TCC).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Diagram of Synthetic Workflow:

Synthesis_Workflow reagents m-Aminophenol + p-Toluenesulfonyl chloride reaction Reaction in Solvent + Base reagents->reaction 1. Dissolve & Add workup Aqueous Work-up (Acid, Base, Brine) reaction->workup 2. Quench & Wash purification Purification (Column Chromatography) workup->purification 3. Dry & Concentrate product N-(m-Hydroxyphenyl)-p- toluenesulphonamide purification->product 4. Isolate

Caption: Synthetic workflow for this compound.

In Vitro Biological Assays

The following are detailed protocols for evaluating the potential biological activities of this compound.

This colorimetric assay measures the inhibition of lipoxygenase activity.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound (this compound) dissolved in DMSO

  • Quercetin or other known LOX inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare a working solution of lipoxygenase in borate buffer. Prepare a solution of the substrate (linoleic acid or arachidonic acid) in ethanol.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Borate buffer

    • Lipoxygenase solution

    • Test compound at various concentrations (or positive control/vehicle)

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add the substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 234 nm (for the formation of conjugated dienes) at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

This assay is a widely used method to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound dissolved in DMSO

  • Donepezil or galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of ATCI and DTNB in phosphate buffer. Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations (or positive control/vehicle)

    • AChE solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the ATCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition and the IC₅₀ value.

Diagram of Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development compound N-(m-Hydroxyphenyl)-p- toluenesulphonamide synthesis Synthesis & Purification compound->synthesis assays In Vitro Assays (LOX, AChE, Antimicrobial) synthesis->assays sar Structure-Activity Relationship (SAR) assays->sar adme ADME/Tox Prediction sar->adme invivo In Vivo Efficacy Models adme->invivo safety Safety & Toxicology invivo->safety

Caption: A generalized drug discovery workflow for this compound.

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound dissolved in DMSO

  • Standard antibiotic or antifungal (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery initiatives. The protocols outlined in this application note provide a robust framework for its synthesis and initial biological characterization. Based on the activities of structurally related compounds, it is hypothesized that this molecule may exhibit valuable enzyme inhibitory, antimicrobial, and anti-inflammatory properties. Further investigation into its specific molecular targets, mechanism of action, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. The exploration of this versatile scaffold could lead to the development of novel therapeutic agents for a range of diseases.

References

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. (2026, January 3). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2025, November 26). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). Frontiers in Chemistry. Retrieved January 9, 2026, from [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved January 9, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018, May 6). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 9, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019, September 18). National Institutes of Health. Retrieved January 9, 2026, from [Link]

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HPLC method for N-(m-Hydroxyphenyl)-p-toluenesulphonamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and acidified water, with UV detection at 254 nm. The validation protocol confirmed the method's specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for routine quality control and stability testing of this compound in bulk drug substance and formulated products.

Introduction

This compound (CAS No: 3743-29-1) is an organic compound featuring both a phenolic hydroxyl group and a toluenesulfonamide moiety.[3][4] Its structure suggests potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other specialty chemicals. The presence of two functional groups of interest makes it a valuable building block in medicinal chemistry. Given its role in synthesis and potential development, a reliable and validated analytical method is imperative for ensuring its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds, making it the ideal choice for analyzing aromatic sulfonamides and phenolic compounds.[5][6] This document provides a comprehensive guide for researchers and drug development professionals, detailing a complete analytical workflow from method development rationale to full validation.

Principle of the Method: A Rationale-Driven Approach

The selection of the chromatographic parameters was based on the physicochemical properties of this compound and established chromatographic principles.

  • Analyte Properties : The molecule possesses a molecular weight of 263.31 g/mol and contains two aromatic rings, making it moderately non-polar.[3] The presence of a phenolic hydroxyl group (predicted pKa ≈ 8.06) and a sulfonamide N-H group means its ionization state is pH-dependent.[7] To ensure consistent retention time and sharp peak shape, it is crucial to suppress the ionization of these groups.

  • Stationary Phase Selection : A reversed-phase C18 (L1) column was chosen. This is the most common stationary phase for separating moderately polar to non-polar analytes.[8][9] The hydrophobic C18 alkyl chains provide effective retention for the aromatic rings of the analyte through hydrophobic interactions.

  • Mobile Phase Selection : An isocratic mobile phase consisting of acetonitrile and water was selected for its simplicity and efficiency in eluting the analyte. Acetonitrile is a common organic modifier that offers good eluting strength and low UV cutoff.[10] The aqueous component of the mobile phase was acidified with 0.1% phosphoric acid. This serves two critical functions:

    • It maintains the mobile phase pH at approximately 2.5, which fully protonates the phenolic hydroxyl group, preventing peak tailing and ensuring reproducible retention.

    • It suppresses the ionization of residual silanol groups on the silica-based stationary phase, further minimizing undesirable secondary interactions that can lead to poor peak symmetry.[9]

  • Detection : The conjugated aromatic systems in the molecule act as strong chromophores, making UV detection a highly sensitive and appropriate choice.[11] A preliminary scan or analysis with a Diode Array Detector (DAD) would confirm the wavelength of maximum absorbance (λmax). For this method, 254 nm was selected as it is a common wavelength for aromatic compounds and provides excellent sensitivity.[12]

Materials and Methods

Apparatus
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (AR grade, ~85%).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (L1 Packing)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of phosphoric acid to 550 mL of HPLC grade water in a 1 L media bottle and mix.

    • Add 450 mL of acetonitrile.

    • Mix thoroughly and degas by sonication for 15 minutes or by vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix well.

  • Sample Solution (for bulk drug analysis, 100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Prepare the solution following the same procedure as the Standard Stock Solution.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. Mix well.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to establish its fitness for purpose.[1][13]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method design through comprehensive validation.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Finalization Analyte Analyte Characterization (Physicochemical Properties) Selection Parameter Selection (Column, Mobile Phase, etc.) Analyte->Selection informs Optimization Method Optimization (Peak Shape, Resolution) Selection->Optimization refines SST System Suitability Criteria Definition Optimization->SST defines Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Validated Method Robustness->FinalMethod qualifies SST->Specificity initiates

Caption: Workflow for HPLC Method Development and Validation.

System Suitability

Before commencing validation or sample analysis, the chromatographic system's performance is verified. A system suitability solution (100 µg/mL standard) is injected five times. The results must meet the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the analyte's retention time.

    • Inject the analyte standard solution (100 µg/mL).

    • To establish stability-indicating capability, subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Inject the degraded samples. The method is specific if the analyte peak is well-resolved from any degradation product peaks (resolution > 2.0) and the DAD peak purity analysis shows the peak is spectrally pure.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50(Example: 451000)
75(Example: 674500)
100(Example: 902000)
125(Example: 1123500)
150(Example: 1355000)
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery. % Recovery = (Measured Concentration / Nominal Concentration) x 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each level.

LevelConcentration (µg/mL)Mean % Recovery (n=3)
80%80(Example: 99.5%)
100%100(Example: 100.2%)
120%120(Example: 99.8%)
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol (Repeatability / Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration (100 µg/mL).

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (% RSD) of the results.

  • Protocol (Intermediate Precision / Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for this set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria:

    • The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Precision Level% RSD (n=6)
Repeatability (Example: 0.8%)
Intermediate Precision (Example: 1.1%)
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

    • Variations to test:

      • Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).

      • Column Temperature (± 2 °C, i.e., 28 °C and 32 °C).

      • Mobile Phase Composition (± 2% organic, e.g., 43:57 and 47:53 Acetonitrile:Aqueous).

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The change in analyte response should be minimal.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation. 2. Mobile phase pH too high. 3. Secondary interactions with silanols.1. Flush column or replace if necessary. 2. Ensure mobile phase is properly prepared and pH is ~2.5.
Variable Retention Times 1. Pump malfunction or leak. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Check pump pressure, prime lines, check for leaks. 2. Prepare fresh mobile phase; ensure proper mixing. 3. Use a column thermostat and allow system to equilibrate.
Ghost Peaks 1. Contamination in mobile phase or sample. 2. Carryover from previous injection.1. Use high-purity solvents and fresh mobile phase. 2. Implement a needle wash step in the autosampler method.
Low Peak Response 1. Incorrect standard/sample concentration. 2. Detector lamp failing. 3. Leak in the system.1. Re-prepare solutions carefully. 2. Check lamp energy and replace if low. 3. Perform a system pressure test.

Conclusion

A simple, isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The validation results demonstrate that the method is specific, linear over the range of 50-150 µg/mL, accurate, and precise. The method's robustness was confirmed through deliberate variations in its parameters. This validated method is fit for its intended purpose and can be confidently implemented for routine quality control analysis and stability studies in both research and industrial settings.

References

  • Anonymous. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods (RSC Publishing).
  • Anonymous. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A.
  • Zeb, A. (2020). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. ResearchGate. [Link]

  • Granados-Guzman, G., et al. (2007).
  • Monagas, M., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]

  • Sathishkumar, R., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • Anonymous. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues.
  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Kowalczyk, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • SIELC Technologies. (n.d.).
  • Anonymous. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Patyra, E., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health (NIH). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Christophoridis, C., et al. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • FDA. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • Anonymous. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation... of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • SIELC Technologies. (2018). This compound. SIELC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

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The Versatile Role of N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique structural architecture, featuring a nucleophilic phenolic hydroxyl group, a modifiable sulfonamide moiety, and a rigid aromatic backbone, offers a powerful platform for the construction of complex molecular frameworks. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Synthetic Potential

This compound, with the chemical formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol , possesses two key reactive sites that dictate its synthetic utility.[1][2] The phenolic hydroxyl group is amenable to a variety of transformations, including O-alkylation, O-acylation, and cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of ether and ester linkages. Concurrently, the sulfonamide nitrogen, after deprotonation, can serve as a nucleophile for alkylation or acylation, and the entire sulfonamide group can influence the electronic properties of the molecule and participate in cyclization reactions. This dual functionality makes it an attractive scaffold for generating libraries of compounds with potential applications in medicinal chemistry and materials science.

Core Applications in Synthetic Chemistry

The strategic placement of the hydroxyl and p-toluenesulphonamide groups on the phenyl ring allows for a range of synthetic manipulations. The primary applications can be broadly categorized into two main areas: its use as a versatile scaffold for derivatization and its role as a precursor in the synthesis of heterocyclic systems.

A Scaffold for Molecular Elaboration: Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is the more readily accessible reactive handle for synthetic modifications. Its nucleophilicity allows for a variety of transformations to build molecular complexity.

One of the most straightforward applications of this compound is its conversion to a wide array of ethers and esters. These reactions are fundamental in organic synthesis for altering the steric and electronic properties of a molecule, which is particularly crucial in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles. While direct protocols for the topic compound are not extensively documented in publicly available literature, the synthesis of analogous compounds provides a reliable blueprint. For instance, the synthesis of O-substituted derivatives of the regioisomeric N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide demonstrates the feasibility of these transformations.[3]

Protocol 1: General Procedure for O-Alkylation

This protocol is adapted from established procedures for the alkylation of phenols.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (this will depend on the reactivity of the alkyl halide and the solvent used) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Causality Behind Choices: The choice of base and solvent is critical. A stronger base like NaH in an aprotic solvent like DMF is suitable for less reactive alkyl halides, while a milder base like K₂CO₃ in acetone is often sufficient for more reactive halides like benzyl bromide. The anhydrous conditions are necessary to prevent quenching of the base and the reactive intermediates.

Modern cross-coupling methodologies, such as the Ullmann condensation, provide powerful tools for the formation of diaryl ethers.[4][5][6] The phenolic hydroxyl group of this compound can participate in these copper-catalyzed reactions with aryl halides to generate more complex structures. These diaryl ether linkages are prevalent in many biologically active natural products and pharmaceuticals.

Protocol 2: Ullmann-type C-O Coupling

This protocol is a generalized procedure based on modern Ullmann condensation methods.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • High-boiling polar solvent (e.g., DMF, DMSO, NMP)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Ammonium chloride solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), the copper(I) catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add the anhydrous high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with the organic solvent.

  • Wash the filtrate with saturated ammonium chloride solution to remove residual copper, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired diaryl ether.

Expertise in Action: The ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope. High temperatures are often necessary to drive the reaction to completion.

The Mitsunobu reaction is a powerful method for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at a chiral center.[7][8][9][10] While this compound itself is achiral, its hydroxyl group can act as the nucleophile in a Mitsunobu reaction with a chiral secondary alcohol to form an ether with inverted stereochemistry. More commonly, it can react with a carboxylic acid under Mitsunobu conditions to form an ester.

Protocol 3: Mitsunobu Esterification

Materials:

  • This compound

  • Carboxylic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous THF

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to separate the desired ester from the triphenylphosphine oxide byproduct.

Trustworthiness of the Protocol: A key indicator of a successful Mitsunobu reaction is the formation of a white precipitate of triphenylphosphine oxide. The order of addition of reagents is critical for minimizing side reactions.

A Precursor for Heterocyclic Synthesis

While direct, widespread applications of this compound in the synthesis of specific heterocyclic systems are not extensively reported, its structure lends itself to such possibilities. The sulfonamide moiety is a well-known participant in cyclization reactions.

Following functionalization of the phenolic hydroxyl group with a chain containing a suitable electrophile, intramolecular cyclization involving the sulfonamide nitrogen could lead to the formation of various nitrogen- and sulfur-containing heterocycles. For example, alkylation with a dihaloalkane could be followed by an intramolecular N-alkylation to form a cyclic sulfonamide (a sultam).

experimental_workflow

Applications in Medicinal Chemistry: A Privileged Scaffold

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The N-phenylsulfonamide scaffold, in particular, is a common feature in many kinase inhibitors.[11][12][13] this compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The phenolic hydroxyl group can be elaborated to introduce functionalities that can interact with specific residues in the kinase active site, while the sulfonamide moiety can act as a hydrogen bond donor or acceptor.

kinase_inhibitor_synthesis start This compound derivatization Derivatization at Phenolic -OH (e.g., Etherification, Coupling) start->derivatization library Library of Substituted Analogues derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization

Summary of Synthetic Transformations

Reaction TypeReagentsProduct TypeKey Considerations
O-Alkylation Alkyl halide, Base (K₂CO₃, NaH)EtherChoice of base and solvent depends on alkyl halide reactivity.
O-Acylation Acyl halide/anhydride, Base (Pyridine, Et₃N)EsterAnhydrous conditions are important to prevent hydrolysis of the acylating agent.
Ullmann Condensation Aryl halide, Cu(I) catalyst, Ligand, BaseDiaryl EtherHigh temperatures and an inert atmosphere are typically required.
Mitsunobu Reaction Carboxylic acid, PPh₃, DEAD/DIADEsterInversion of configuration if a chiral alcohol is used as the electrophile.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. While its direct applications in the literature are not as widespread as some other bifunctional reagents, its inherent reactivity provides a solid foundation for the development of novel synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound, particularly in the construction of diverse molecular libraries for drug discovery and materials science. Future research in this area will likely focus on uncovering new catalytic systems that can selectively functionalize either the phenolic hydroxyl group or the sulfonamide moiety, further expanding the synthetic utility of this valuable molecule.

References

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • gsrs. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • gsrs. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Discovery of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: Synthesis and biological evaluation. Part III. Bioorganic & Medicinal Chemistry, 22(4), 1487-1495. Available at: [Link]

  • Dembinski, R. (2017). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 22(2), 144. Available at: [Link]

  • Shinde, S., et al. (2020). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 25(23), 5727. Available at: [Link]

  • ChemTube3D. (n.d.). Mitsunobu Reaction Overview Full mechanism. Retrieved from [Link]

  • Ng, R. A., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & medicinal chemistry letters, 24(17), 4218–4223. Available at: [Link]

  • Swamy, K. C. K., et al. (2006). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 106(11), 4615-4696. Available at: [Link]

  • Michailoviene, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 11135. Available at: [Link]

  • Bond, A. D., et al. (2023). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 13(7), 1083. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Ullmann condensation | 151 Publications | 1164 Citations | Top Authors | Related Topics. Retrieved from [Link]

  • Rehman, A. U., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 37(6), 1205-1211. Available at: [Link]

  • Ashfaq, M., et al. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Omega, 8(38), 34891-34903. Available at: [Link]

  • Czarnik, A. W., & Pottorf, R. S. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659–666. Available at: [Link]

  • Kemp, A. D., & Stephen, H. (1948). 27. The preparation of some N-substituted derivatives of p-toluenesulphonamide. Journal of the Chemical Society (Resumed), 110. Available at: [Link]

  • PubChem. (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

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Investigating the Bioactivity of N-(m-Hydroxyphenyl)-p-toluenesulfonamide: A Guide for Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive research framework for investigating the biological activity of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, a derivative of the p-toluenesulfonamide (PTS) class of molecules. While direct biological data for this specific analog is limited, the parent compound, p-toluenesulfonamide, has demonstrated significant anti-tumor activity by modulating the PI3K/Akt/mTOR signaling pathway through disruption of lipid raft integrity.[1][2] This guide leverages these insights to propose a logical, step-by-step methodology for researchers to characterize the mechanism of action of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, assess its efficacy, and identify its potential as a modulator of critical cellular signaling pathways.

Introduction: The p-Toluenesulfonamide Class as Signaling Modulators

The sulfonamide functional group is a cornerstone of medicinal chemistry, known for its capacity to interfere with enzyme function or mimic natural substrates within biological systems.[3] A notable derivative, p-toluenesulfonamide (PTS), has emerged as a promising anti-cancer agent with a unique mechanism of action.[4][5] Research has shown that PTS inhibits the growth of various cancer cell lines, including castration-resistant prostate cancer (CRPC), hepatocellular carcinoma, and non-small cell lung cancer.[1]

The primary mechanism of PTS involves the disruption of lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling molecules.[1][2] By interfering with cholesterol content, PTS destabilizes these platforms, leading to the inhibition of the pro-survival PI3K/Akt/mTOR/p70S6K signaling cascade.[1] This disruption ultimately triggers G1 cell cycle arrest and apoptosis.[1]

Given this precedent, the structural analog N-(m-Hydroxyphenyl)-p-toluenesulfonamide presents an intriguing candidate for investigation. The addition of a meta-hydroxyphenyl group may alter its lipophilicity, cell permeability, and target engagement. This guide outlines the necessary protocols to test the hypothesis that N-(m-Hydroxyphenyl)-p-toluenesulfonamide acts on similar signaling pathways.

Proposed Mechanism of Action & Investigational Workflow

We hypothesize that N-(m-Hydroxyphenyl)-p-toluenesulfonamide shares a core mechanism with PTS, targeting the integrity of lipid rafts and subsequently downregulating Akt/mTOR signaling. The workflow below provides a systematic approach to validating this hypothesis.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: In Vivo Confirmation A Compound Preparation & QC B Cell Viability Assay (IC50 Determination) A->B C Western Blot Analysis (p-Akt, p-mTOR, p-p70S6K) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Lipid Raft Staining (Vybrant™ Alexa Fluor™ 488) C->F G Cholesterol Rescue Experiment F->G Confirms lipid raft disruption H Tumor Xenograft Model G->H

Figure 2: The cholesterol rescue hypothesis.

Data Interpretation & Troubleshooting

  • High IC50 Value: If the compound shows low potency (e.g., IC50 > 100 µM), the m-hydroxyphenyl group may be detrimental to the activity seen in the parent PTS compound. Consider this when interpreting mechanistic data.

  • No Change in p-Akt: If the compound induces cell death without altering the Akt/mTOR pathway, it may act through an alternative mechanism. The sulfonamide group is known to target other enzymes, such as carbonic anhydrases. [2]Further investigation through broader screening (e.g., kinase panels) would be warranted.

  • Cholesterol Rescue Fails: If cholesterol supplementation does not rescue the phenotype, the compound likely acts downstream of lipid rafts or through a completely different mechanism that is independent of membrane cholesterol content.

Conclusion

This application guide provides a robust, hypothesis-driven framework for the initial characterization of N-(m-Hydroxyphenyl)-p-toluenesulfonamide. By building upon the established mechanism of the closely related p-toluenesulfonamide, researchers can efficiently probe its effects on the well-defined Akt/mTOR signaling axis. The inclusion of a cholesterol rescue experiment offers a definitive method to validate the proposed mechanism of action, ensuring a high degree of scientific trustworthiness in the findings. These protocols will enable researchers to determine if this novel derivative holds promise as a tool for studying signaling pathways or as a potential therapeutic agent.

References

  • Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Retrieved from Patsnap Synapse. [Link]

  • Hsu, J. L., Leu, W. J., Hsu, L. C., Liu, S. P., Zhong, N. S., & Guh, J. H. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents. Frontiers in Pharmacology, 9, 1223. [Link]

  • Gao, Y., Gao, Y., Guan, W., Huang, L., Xu, X., Zhang, C., Chen, X., Wu, Y., Zeng, G., & Zhong, N. (2013). Antitumor effect of para-toluenesulfonamide against lung cancer xenograft in a mouse model. Journal of Thoracic Disease, 5(Suppl 4), S399–S406. [Link]

  • Gongwin Biopharm. (n.d.). PTS MOA for treating cancer. Retrieved from Gongwin Biopharm Co., Ltd. [Link]

  • Luo, Y. H., et al. (2025). A novel agent, p-toluenesulfonamide, in the management of malignant pleural effusions. Lung Cancer. [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sulfonamides

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a synthetic compound belonging to the sulfonamide class of molecules.[1][2] Historically, sulfonamides were among the first broadly effective antimicrobials and played a pivotal role in shaping modern medicine.[3] Although their use has evolved, the core sulfonamide scaffold continues to be a subject of significant interest in drug discovery for its potential antibacterial, antifungal, and even anticancer properties.[3][4] The structural characteristics of this compound, featuring a toluenesulfonyl group linked to a hydroxylated phenyl ring, suggest its potential as a bioactive agent worthy of detailed investigation.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and cytotoxic profile of this compound. The protocols herein are based on established, standardized methodologies to ensure the generation of reliable and reproducible data. While specific antimicrobial data for this particular compound is not yet widely published, the provided methods will enable researchers to thoroughly characterize its activity.

Chemical Profile

PropertyValueReference
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[1]
CAS Number 3743-29-1[1][5]
Molecular Formula C₁₃H₁₃NO₃S[1][2]
Molecular Weight 263.31 g/mol [1][2]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O[1]

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between p-toluenesulfonyl chloride and m-aminophenol. The following protocol is a representative method based on established procedures for the synthesis of similar sulfonamides.

Materials:

  • p-Toluenesulfonyl chloride

  • m-Aminophenol

  • Pyridine or an aqueous solution of sodium carbonate

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (for acidification)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-aminophenol in a suitable solvent such as pyridine or a mixture of an organic solvent and an aqueous sodium carbonate solution.

  • Cool the mixture in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled, stirring solution. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.

  • Upon completion, acidify the mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for bacterial DNA synthesis and growth. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect where bacterial replication is inhibited. Human cells are generally unaffected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate DNA DNA Synthesis Tetrahydrofolate->DNA MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate_mic Incubate (16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto Agar Plates read_mic->subculture From MIC well & higher concentrations incubate_mbc Incubate (18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to the compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial strains and inoculum prepared as for the MIC test

  • Sterile swabs

Protocol:

  • Prepare Disks: Aseptically apply a known amount of a stock solution of this compound onto sterile filter paper disks and allow them to dry.

  • Inoculate Plate: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Apply Disks: Using sterile forceps, place the prepared disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Cytotoxicity Profiling: MTT Assay

It is crucial to assess the potential toxicity of any new antimicrobial compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include untreated cells as a control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow seed_cells Seed Mammalian Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_compound Add Serial Dilutions of Compound incubate_attach->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation (Illustrative)

The following tables are templates for summarizing experimental results.

Table 1: MIC and MBC Values of this compound

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positive[Experimental Value][Experimental Value][Calculated Value]
Escherichia coliGram-negative[Experimental Value][Experimental Value][Calculated Value]
Candida albicansFungal[Experimental Value][Experimental Value][Calculated Value]
[Other Organism][Gram Stain][Experimental Value][Experimental Value][Calculated Value]

Table 2: Zone of Inhibition Diameters for this compound

Test OrganismDisk Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus[Value][Experimental Value]
Escherichia coli[Value][Experimental Value]
[Other Organism][Value][Experimental Value]

Conclusion

The protocols outlined in these application notes provide a robust and standardized approach for the comprehensive evaluation of the antimicrobial and cytotoxic properties of this compound. By systematically determining its MIC, MBC, spectrum of activity, and impact on mammalian cell viability, researchers can effectively characterize its potential as a novel therapeutic agent. The foundational role of sulfonamides in antimicrobial therapy, coupled with the continuous need for new and effective drugs, underscores the importance of such investigations.

References

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Investigating the Anti-inflammatory Potential of N-(m-Hydroxyphenyl)-p-toluenesulphonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific anti-inflammatory properties and mechanisms of action for N-(m-Hydroxyphenyl)-p-toluenesulphonamide have not been extensively documented. This guide, therefore, serves as a comprehensive framework for the systematic investigation of its potential anti-inflammatory activity, providing established protocols and a logical workflow for its evaluation.

Introduction

This compound is a chemical compound with the molecular formula C13H13NO3S.[1][2][3][4] While its direct biological activities are not well-characterized in publicly available literature, its structural motifs, particularly the sulphonamide group, are present in various compounds with known anti-inflammatory effects.[5] This suggests that this compound may warrant investigation as a potential anti-inflammatory agent. This document provides a structured approach, from initial in vitro screening to more complex in vivo models, to thoroughly assess its anti-inflammatory profile.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of this compound. This workflow is designed to first establish biological activity in vitro and then confirm and elaborate on these findings in more complex systems.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation a Cytotoxicity Assessment (e.g., MTT Assay) b Cell-Based Inflammation Assays (LPS-stimulated Macrophages) a->b Determine non-toxic concentrations c Enzyme Inhibition Assays (COX-1/COX-2) b->c Identify cellular anti-inflammatory effects d Acute Inflammation Model (Carrageenan-induced Paw Edema) c->d Investigate in a living system e Chronic Inflammation Model (Adjuvant-induced Arthritis - Optional) d->e Confirm in vivo efficacy

Figure 1: A proposed hierarchical workflow for the evaluation of the anti-inflammatory properties of this compound.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of screening focuses on cell-based and enzyme-based assays to determine if this compound possesses anti-inflammatory properties at a molecular and cellular level.

Preliminary Cytotoxicity Assessment

Before evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound in the selected cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these concentrations for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the concentration that results in 50% cell death (CC50). Subsequent anti-inflammatory assays should use concentrations well below the CC50 value.

Inhibition of Pro-inflammatory Mediators in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Protocol: Measurement of Nitric Oxide Production

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the vehicle control.

Protocol: Cytokine Measurement (ELISA)

  • Sample Collection: Collect the cell culture supernatant from the same experiment as the Griess assay.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) for key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Assessing the direct inhibitory effect of this compound on COX-1 and COX-2 can provide insights into its mechanism of action.[5]

Protocol: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize commercially available colorimetric or fluorometric COX inhibitor screening assay kits. These assays typically measure the peroxidase activity of the COX enzymes.

  • Procedure: Follow the manufacturer's protocol. In brief, incubate purified COX-1 or COX-2 enzyme with arachidonic acid (the substrate) and the test compound (this compound) at various concentrations.

  • Detection: Measure the product formation, which is proportional to the enzyme activity.

  • Controls: Include a no-enzyme control, a vehicle control, and known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Table 1: Hypothetical In Vitro Screening Data for this compound

AssayEndpointResult (Hypothetical)Interpretation
MTT Assay (RAW 264.7 cells)CC50> 100 µMLow cytotoxicity, suitable for further cell-based assays.
Nitric Oxide Production (LPS)IC5025 µMPotentially inhibits iNOS expression or activity.
TNF-α Secretion (LPS)IC5030 µMMay modulate pro-inflammatory cytokine production.
IL-6 Secretion (LPS)IC5045 µMSuggests a broad anti-inflammatory effect at the cellular level.
COX-1 Enzyme InhibitionIC50> 100 µMLikely does not target COX-1, suggesting a lower risk of gastric side effects.
COX-2 Enzyme InhibitionIC5015 µMPotential selective COX-2 inhibitor, a common mechanism for modern NSAIDs.

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

If promising results are obtained from in vitro studies, the next logical step is to evaluate the efficacy of this compound in established animal models of inflammation.[6][7][8]

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for screening anti-inflammatory drugs.[8] The inflammatory response induced by carrageenan is biphasic, allowing for the assessment of effects on different inflammatory mediators.[8]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for at least one week before the experiment.[8]

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Groups 3-5: this compound at three different doses (e.g., 25, 50, 100 mg/kg, orally).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats grouping Group and Dose (Vehicle, Positive Control, Test Compound) start->grouping baseline Measure Initial Paw Volume grouping->baseline administer Administer Compounds Orally baseline->administer induce Inject Carrageenan administer->induce 1 hour post-dosing measure Measure Paw Volume (Hourly for 5 hours) induce->measure analyze Calculate % Edema Inhibition measure->analyze

Figure 2: A schematic representation of the experimental workflow for the carrageenan-induced paw edema model.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the proposed in vitro assays, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates p_NFkB p-NF-κB (Active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Induces Transcription compound N-(m-Hydroxyphenyl) -p-toluenesulphonamide compound->IKK Inhibits? compound->p_NFkB Inhibits?

Sources

N-(m-Hydroxyphenyl)-p-toluenesulphonamide in proteomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

A Framework for Target Deconvolution of N-(m-Hydroxyphenyl)-p-toluenesulphonamide and Novel Small Molecules via Thermal Proteome Profiling

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and early-stage drug discovery.

Abstract: The identification of a small molecule's cellular targets is a critical bottleneck in drug discovery, particularly following phenotype-based screens. This guide outlines a comprehensive strategy for the unbiased identification of protein targets for novel or uncharacterized small molecules, using this compound as an exemplar compound. We detail the principles and protocols for Thermal Proteome Profiling (TPP), a powerful methodology that leverages the thermodynamic stabilization of proteins upon ligand binding. This document provides experienced researchers with detailed, step-by-step workflows for both proteome-wide discovery in cell lysates and orthogonal validation of candidate interactions, ensuring a robust and self-validating approach to target deconvolution.

Introduction: The Challenge of Target Identification

This compound is a small molecule featuring a sulfonamide moiety, a well-established pharmacophore known for its diverse roles in medicinal chemistry and its ability to engage in specific protein interactions[1][2]. While the biological activity of this specific compound may be uncharacterized, its structure suggests potential as a bioactive agent.

When a compound like this elicits a desirable phenotypic response in a cellular assay, the crucial next step is to identify its molecular target(s). This process, known as target deconvolution, is essential for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects. Traditional methods often require chemical modification of the compound to create an affinity probe, which can alter its biological activity.

Thermal Proteome Profiling (TPP) and its foundational method, the Cellular Thermal Shift Assay (CETSA), offer a powerful, label-free alternative[3][4]. These techniques operate on the principle that the binding of a small molecule ligand stabilizes its target protein, resulting in an increased melting temperature (Tm). By combining this thermal challenge with quantitative mass spectrometry, it is possible to survey thousands of proteins simultaneously within a near-native cellular environment to identify which ones are stabilized by the compound of interest[5][6].

This guide uses this compound as a model to present a complete workflow for target identification, from initial proteome-wide screening to specific hit validation.

Part 1: The Principle of Ligand-Induced Thermal Stabilization

The thermodynamic stability of a protein is intrinsic to its structure and environment. When subjected to increasing temperature, proteins unfold and subsequently aggregate. The temperature at which 50% of the protein population is denatured is defined as its melting temperature (Tm).

The binding of a ligand, such as a small molecule drug, to a protein typically stabilizes the protein's folded state. This is because the energy required to unfold the protein must now also overcome the energy of the protein-ligand interaction. This stabilization results in a measurable increase in the protein's apparent Tm (a positive ΔTm)[6]. TPP exploits this phenomenon on a proteome-wide scale to pinpoint specific binding events.

G P_native Native Protein P_denatured Denatured & Aggregated (Insoluble) P_native->P_denatured PL_complex Protein-Ligand Complex (Stabilized) PL_soluble Complex Remains Soluble (Higher Tm) PL_complex->PL_soluble  Heat (T > Tm of Unbound)

Fig. 1: Principle of Ligand-Induced Thermal Stabilization.

Part 2: Proteome-Wide Target Discovery Protocol (TPP-TR)

This section details the Temperature Range Thermal Proteome Profiling (TPP-TR) workflow, a comprehensive method to generate melting curves for thousands of proteins simultaneously in the presence versus absence of the test compound.

Experimental Workflow Overview

The process involves treating cell lysate with the compound or a vehicle control, aliquoting the samples, heating them across a temperature gradient, separating soluble from aggregated proteins, and analyzing the soluble fractions via quantitative mass spectrometry.

TPP_Workflow start 1. Prepare Cell Lysate treat 2. Incubate Lysate with: - this compound - Vehicle Control (e.g., DMSO) start->treat aliquot 3. Aliquot Samples treat->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40°C to 68°C) aliquot->heat centrifuge 5. Separate Soluble/Aggregated Proteins (Ultracentrifugation) heat->centrifuge collect 6. Collect Soluble Supernatant centrifuge->collect digest 7. Protein Digestion (e.g., Trypsin) collect->digest label 8. Peptide Labeling with Isobaric Tags (TMT) digest->label ms 9. LC-MS/MS Analysis label->ms analysis 10. Data Analysis: - Identify Thermal Shifts (ΔTm) - Determine Candidate Targets ms->analysis

Fig. 2: Workflow for TPP-based Target Identification.
Detailed Step-by-Step Protocol

1. Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock in a suitable solvent is required for accurate dilution into the aqueous lysate, minimizing the final solvent concentration.

  • Protocol:

    • Prepare a 100 mM stock solution of this compound (MW: 263.31 g/mol ) in 100% DMSO.

    • Ensure complete dissolution by vortexing.

    • Store aliquots at -20°C to avoid freeze-thaw cycles.

2. Cell Culture and Lysate Preparation

  • Rationale: The choice of cell line should be relevant to the desired biological context. Lysis without detergents preserves non-covalent protein interactions and complexes.

  • Protocol:

    • Culture a human cell line (e.g., K562 or HEK293) to ~80% confluency. Harvest approximately 2x10⁸ cells by centrifugation.

    • Wash the cell pellet 2x with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold lysis buffer (e.g., PBS with 1x protease inhibitor cocktail).

    • Lyse cells via mechanical disruption (e.g., freeze-thaw cycles (3x) using liquid nitrogen, or Dounce homogenization).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic and nuclear extract) and determine the protein concentration using a BCA assay. Adjust concentration to 2-5 mg/mL.

3. Compound Incubation

  • Rationale: This step allows the compound to bind to its potential targets within the complex proteome. A vehicle control is essential for comparison.

  • Protocol:

    • Divide the lysate into two pools: "Vehicle" and "Compound".

    • To the "Compound" pool, add this compound stock to a final concentration of 50 µM.

    • To the "Vehicle" pool, add an equivalent volume of DMSO (final concentration typically ≤ 0.1%).

    • Incubate both pools for 30 minutes at room temperature.

4. Thermal Challenge

  • Rationale: Applying a temperature gradient induces denaturation. The chosen temperature range should bracket the melting points of most cellular proteins.

  • Protocol:

    • Aliquot 100 µL of each pool (Vehicle and Compound) into 10 separate PCR tubes.

    • Place the tubes in a thermal cycler with a programmable temperature gradient.

    • Heat the 10 aliquots for each condition to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for 3 minutes.

    • After heating, cool the samples to room temperature for 3 minutes.

5. Separation of Soluble and Aggregated Fractions

  • Rationale: Ultracentrifugation is a critical step to pellet the heat-denatured, aggregated proteins, leaving the stabilized, soluble proteins in the supernatant for analysis.

  • Protocol:

    • Transfer the contents of each heated tube to a corresponding ultracentrifuge tube.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

6. Sample Preparation for Mass Spectrometry

  • Rationale: The complex protein mixture is digested into peptides, which are more amenable to mass spectrometry analysis. Isobaric tags (like TMT) are used to label peptides from different samples, allowing them to be pooled, analyzed in a single MS run, and accurately quantified relative to each other[3].

  • Protocol:

    • Perform a protein concentration measurement on the soluble fractions.

    • Take an equal amount of protein (e.g., 50 µg) from each sample.

    • Perform in-solution or S-trap based tryptic digestion. This involves reduction (DTT), alkylation (iodoacetamide), and overnight digestion with trypsin.

    • Label the resulting peptides from each temperature point with a unique channel of a TMT10plex or similar isobaric tagging reagent according to the manufacturer's protocol.

    • Pool all labeled samples into a single tube, quench the reaction, and clean up the sample using C18 solid-phase extraction (SPE).

7. LC-MS/MS Analysis

  • Rationale: High-resolution mass spectrometry is required to identify and quantify the thousands of TMT-labeled peptides.

  • Protocol:

    • Analyze the pooled, labeled peptide sample on a high-resolution Orbitrap mass spectrometer (or equivalent) coupled to a nano-flow liquid chromatography system.

    • Use a standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method optimized for TMT quantification.

Part 3: Data Analysis and Hit Identification

  • Peptide and Protein Identification/Quantification: Process the raw MS data using a software suite like Proteome Discoverer or MaxQuant. This involves database searching (e.g., against a human UniProt database) to identify peptides and proteins, and extracting the TMT reporter ion intensities for quantification.

  • Generating Melt Curves: For each identified protein, normalize the abundance at each temperature point to the abundance at the lowest temperature (e.g., 40°C). This value represents the fraction of the protein remaining soluble. Plot this soluble fraction against temperature for both the vehicle and compound-treated conditions to generate the protein's melting curve.

  • Calculating ΔTm and Statistical Analysis: Fit the melt curves to a sigmoidal function to determine the Tm for each protein under both conditions. The difference (Tm, compound - Tm, vehicle) is the ΔTm. Perform statistical tests to determine the significance of the observed shifts. Proteins with a statistically significant positive ΔTm are considered primary candidate targets.

Data Presentation: Example Hit Table
Protein ID (UniProt)Gene NameTm (Vehicle, °C)Tm (Compound, °C)ΔTm (°C)p-valueBiological Function
P00918CA258.162.5+4.40.001Carbonic Anhydrase II
P62258PPIA54.354.5+0.20.850Peptidyl-prolyl isomerase A
Q06830TBB551.751.9+0.20.790Tubulin beta chain
P31946HSPA861.261.1-0.10.910Heat shock cognate 71 kDa

This table presents hypothetical data for illustrative purposes. A positive and significant ΔTm for CA2 would suggest it is a direct target.

Part 4: Orthogonal Validation with Differential Scanning Fluorimetry (DSF)

Rationale: It is crucial to validate hits from a proteome-wide screen using an independent, orthogonal method. DSF (also known as a thermal shift assay) is a rapid and low-cost in vitro technique to confirm a direct interaction between a purified protein and a ligand.

DSF Protocol
  • Obtain Purified Protein: Express and purify the candidate target protein (e.g., Carbonic Anhydrase II from the example above) using standard recombinant protein techniques.

  • Prepare Assay Plate:

    • In a 96-well qPCR plate, prepare a reaction mix containing:

      • Purified protein (final concentration 2-5 µM)

      • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

      • Fluorescent dye (e.g., SYPRO Orange at 5x final concentration)

      • This compound at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO vehicle control.

  • Run the Assay:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (using ROX or a similar channel appropriate for the dye) while ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds and the dye binds to exposed hydrophobic regions.

    • The midpoint of this transition, determined from the peak of the first derivative, is the Tm.

    • A dose-dependent increase in Tm upon addition of this compound confirms a direct and specific binding interaction.

Compound Specifications & Safety

PropertyValueReference
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[1]
Molecular Formula C₁₃H₁₃NO₃S[4]
Molecular Weight 263.31 g/mol [1]
CAS Number 3743-29-1[1]
Appearance White to off-white powder[3]
Melting Point 136 - 140 °C[3]

Safety and Handling Precautions:

  • Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols[3][5].

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[2][3]. Keep containers securely sealed.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

    • Inhalation: Move the victim to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting[5].

References

  • Dai, L., Gevaert, K., & Impens, F. (2020). Thermal proteome profiling for interrogating protein interactions. FEBS Journal, 287(5), 884-895. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ge, Y., & Zhang, Y. (2020). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. bioRxiv. Available at: [Link]

  • Guttilla, I. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2465–2475. Available at: [Link]

  • Zhang, Y., & Ge, Y. (2011). Chemical proteomics and its impact on the drug discovery process. Expert Opinion on Drug Discovery, 6(9), 935-955. Available at: [Link]

  • Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15(1), 13. Available at: [Link]

  • Guttilla, I. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. Available at: [Link]

  • Mateus, A., et al. (2017). Thermal proteome profiling: Unbiased assessment of protein state through heat-induced stability changes. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Does all protein:small molecule interactions lead to shift in thermal stability of protein in CETSA assays? Retrieved from [Link]

Sources

Application Notes and Protocols for N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Preclinical Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Sulfonamide Scaffold

N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a molecule featuring a sulfonamide core linked to a p-toluenesulfonyl group and a meta-hydroxyphenyl moiety, represents a scaffold of significant interest in drug discovery and development. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3][4][5] The presence of the hydroxyphenyl group further suggests the potential for antioxidant activity, as phenolic compounds are known radical scavengers.[6]

These structural features provide a strong rationale for investigating this compound across a spectrum of biological assays. This comprehensive guide provides detailed protocols and the underlying scientific principles for researchers to explore and validate the therapeutic potential of this compound. We will delve into assays for antimicrobial, anti-inflammatory, antioxidant, and specific enzyme inhibitory activities, offering a roadmap for its preclinical evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for accurate assay development, particularly for preparing stock solutions and understanding its behavior in biological systems.

PropertyValueSource
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamidePubChem
CAS Number 3743-29-1ChemicalBook, PubChem
Molecular Formula C₁₃H₁₃NO₃SPubChem
Molecular Weight 263.31 g/mol PubChem
Melting Point 158 °CChemicalBook
Appearance White to light yellow solidChemicalBook

Section 1: Investigating Antimicrobial Activity

Scientific Rationale

The antibacterial action of sulfonamides is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[1][3][] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[1][][8] Given that this compound possesses the core sulfonamide structure, evaluating its antibacterial efficacy is a logical first step.

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

start Prepare Bacterial Inoculum (e.g., 0.5 McFarland Standard) prep_compound Prepare Serial Dilutions of This compound start->prep_compound method_choice Choose Method prep_compound->method_choice disk Disk Diffusion Assay method_choice->disk Qualitative broth Broth Microdilution Assay (for MIC Determination) method_choice->broth Quantitative inoculate_disk Inoculate Agar Plates and Apply Compound-Impregnated Disks disk->inoculate_disk inoculate_broth Inoculate Microtiter Plate Wells Containing Compound Dilutions broth->inoculate_broth incubate Incubate at 37°C for 18-24 hours inoculate_disk->incubate inoculate_broth->incubate measure_disk Measure Zones of Inhibition incubate->measure_disk measure_broth Determine Minimum Inhibitory Concentration (MIC) incubate->measure_broth end Analyze Results measure_disk->end measure_broth->end

Caption: Workflow for assessing antimicrobial activity.

Protocol 1.1: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Prepare Compound Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.[9]

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculate MHA Plates: Dip a sterile swab into the bacterial inoculum and streak it evenly across the entire surface of an MHA plate.

  • Apply Disks: Aseptically place sterile paper disks onto the inoculated MHA plate. Pipette a defined volume (e.g., 10 µL) of the compound solution onto each disk. A disk with DMSO alone should be used as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

  • This compound

  • DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for a sterility control well (broth only). Include a growth control well (inoculum without the compound).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.

Section 2: Evaluation of Anti-Inflammatory Potential

Scientific Rationale

Certain sulfonamides are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[4][5] COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[11][12] The structural similarities of this compound to known COX inhibitors like celecoxib provide a basis for investigating its anti-inflammatory effects. Additionally, lipoxygenase (LOX) enzymes, which are also involved in inflammation, can be targeted by similar compounds.

Diagram 2: Arachidonic Acid Cascade and Points of Inhibition

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs inhibitor N-(m-Hydroxyphenyl) -p-toluenesulphonamide inhibitor->COX Inhibition? inhibitor->LOX Inhibition?

Caption: Principle of the DPPH antioxidant assay.

Protocol 3.1: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • Methanol or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in the same solvent.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the compound dilutions or solvent (for control) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [13]5. Measurement: Measure the absorbance of each well at approximately 517 nm. [6][13]6. Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compound. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Section 4: Exploring Specific Enzyme Inhibition

Scientific Rationale

The sulfonamide moiety is a known inhibitor of several enzymes, including carbonic anhydrases and, in some cases, acetylcholinesterase.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and for the treatment of glaucoma. [14]* Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. [15]Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other neurological conditions. [16]While less common for sulfonamides, some derivatives have shown AChE inhibitory activity.

Protocol 4.1: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate.

Materials:

  • This compound

  • DMSO

  • Bovine carbonic anhydrase II

  • Tris-sulfate buffer (e.g., 50 mM, pH 7.6)

  • p-Nitrophenyl acetate (substrate)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare solutions of carbonic anhydrase and the substrate in the appropriate buffer.

  • Pre-incubation with Inhibitor: In a 96-well plate, mix the buffer, carbonic anhydrase, and various concentrations of this compound (dissolved in DMSO) or DMSO alone. Pre-incubate at room temperature for 10 minutes. [14]3. Initiate Reaction: Start the reaction by adding the p-nitrophenyl acetate substrate.

  • Measurement: Monitor the increase in absorbance at 400 nm, which corresponds to the formation of the product, p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value.

Protocol 4.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine. [15] Materials:

  • This compound

  • DMSO

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. [15]2. Incubate with Inhibitor: In a 96-well plate, add the buffer, DTNB, and AChE enzyme. Then, add various concentrations of this compound (dissolved in DMSO) or DMSO alone. Incubate for a specified time (e.g., 15 minutes) at room temperature. [17]3. Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at several time points to determine the rate of reaction. [15][17]The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB. [15]5. Data Analysis: Calculate the reaction rates and the percentage of AChE inhibition for each compound concentration. Determine the IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial preclinical evaluation of this compound. The multifaceted nature of its chemical structure warrants a broad screening approach to uncover its full therapeutic potential. Positive results in any of these assays would justify further investigation, including more complex cell-based assays, in vivo studies, and structure-activity relationship (SAR) studies to optimize its biological activity. As with any preclinical research, careful experimental design, appropriate controls, and rigorous data analysis are paramount to obtaining reliable and meaningful results.

References

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical Sciences, .

  • BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link].

  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • BenchChem. (n.d.). Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link].

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link].

  • BenchChem. (n.d.). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved from [Link].

  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link].

  • Pak. J. Pharm. Sci. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method.
  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link].

  • International Journal of Pharmaceutical Sciences. (2024).
  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link].

  • Bio-protocol. (n.d.). Lipoxygenase Inhibitory Activity. Retrieved from [Link].

  • MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link].

  • BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link].

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link].

  • International Journal of ChemTech Research. (n.d.). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • PubMed. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cell Physiol Biochem, 59(S1), 1-24.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link].

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link].

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link].

  • PubMed Central. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link].

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link].

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link].

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N-(m-Hydroxyphenyl)-p-toluenesulphonamide: A Chemical Probe for Exploring Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Sulfonamide Scaffold

N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a member of the broad class of sulfonamide-containing compounds, presents a compelling scaffold for biological investigation. While direct and extensive research on this specific molecule is emerging, the well-documented and diverse biological activities of structurally related benzenesulfonamides provide a strong rationale for its exploration as a chemical tool.[1][2][3] Sulfonamides are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[3][4] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols to facilitate the investigation of this compound's biological functions.

The structural features of this compound, specifically the hydroxyphenyl and toluenesulphonamide moieties, suggest a predisposition for interaction with various biological targets. This document will delve into the theoretical basis for its potential activities, drawing parallels from analogous compounds, and provide actionable experimental workflows for its characterization.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[5][6]
Molecular Weight 263.31 g/mol [5][6]
CAS Number 3743-29-1[5]
IUPAC Name N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide[5]
Appearance White to light yellow solid (typical for related compounds)General knowledge
Solubility Soluble in organic solvents such as DMSO and ethanol.[7] Aqueous solubility is expected to be limited but may be pH-dependent.General knowledge

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on sulfonamide derivatives, this compound is hypothesized to exhibit several key biological activities. The following sections outline these potential applications and the underlying scientific rationale.

Enzyme Inhibition: A Primary Avenue of Investigation

The sulfonamide group is a well-established pharmacophore known to interact with the active sites of various enzymes, particularly metalloenzymes.[4][8]

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. Sulfonamides are classic inhibitors of CAs, with their primary SO₂NH₂ group coordinating to the zinc ion in the active site.[8][9] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.[4][9] Given its sulfonamide core, this compound is a prime candidate for investigation as a CA inhibitor.

G cluster_1 This compound Sulfonamide R-SO₂NH₂ Zn Zn Sulfonamide->Zn Displaces H₂O/OH⁻ Inhibits CO₂ hydration

Caption: A streamlined workflow for the colorimetric carbonic anhydrase inhibition assay.

Protocol 2: Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is based on the spectrophotometric measurement of the formation of hydroperoxides from a fatty acid substrate.

[10][11][12]Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, to form conjugated diene hydroperoxides. The increase in absorbance at 234 nm due to the formation of this conjugated diene system is monitored to determine enzyme activity.

Materials:

  • Soybean lipoxygenase (15-LO)

  • This compound

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in borate buffer.

  • Prepare the enzyme solution in borate buffer and keep it on ice.

  • In a UV-transparent plate or cuvettes, set up the following:

    • Blank: Borate buffer and substrate solution.

    • Control (100% activity): Borate buffer, enzyme solution, and solvent vehicle.

    • Test Sample: Borate buffer, enzyme solution, and test compound solution.

    • Positive Control: Borate buffer, enzyme solution, and a known LOX inhibitor (e.g., quercetin).

  • Pre-incubate the enzyme with the test compound or vehicle for 5-10 minutes at 25°C.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes.

  • Calculate the rate of reaction for each condition.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase Inhibition Assay Workflow

G prep_reagents Prepare compound dilutions, enzyme, and substrate solutions incubate_enzyme Pre-incubate enzyme with compound or vehicle prep_reagents->incubate_enzyme initiate_reaction Add linoleic acid substrate incubate_enzyme->initiate_reaction measure_absorbance Monitor absorbance increase at 234 nm initiate_reaction->measure_absorbance analyze_data Calculate inhibition and determine IC₅₀ measure_absorbance->analyze_data

Caption: Key steps for performing a spectrophotometric lipoxygenase inhibition assay.

Data Interpretation and Further Steps

The IC₅₀ values obtained from these assays will provide a quantitative measure of the inhibitory potency of this compound against carbonic anhydrase and lipoxygenase. A low IC₅₀ value indicates high potency. For compounds showing significant activity, further studies are warranted, including:

  • Selectivity Profiling: Testing against a panel of different CA and LOX isoforms to determine selectivity.

  • Mechanism of Inhibition Studies: Kinetic experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context to assess cell permeability and efficacy in a more complex biological environment.

  • ADME/Tox Profiling: In silico or in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.

This compound represents a valuable, yet underexplored, chemical entity. The protocols and scientific rationale presented in this guide provide a solid framework for initiating a comprehensive investigation into its biological activities. By systematically evaluating its potential as an enzyme inhibitor and exploring other plausible biological effects, researchers can unlock the full potential of this versatile sulfonamide as a chemical tool to probe biological pathways and as a potential starting point for drug discovery efforts.

References

  • BenchChem. (2025). Application Notes and Protocols: Biphenyl Sulfonamide 1 as a Carbonic Anhydrase Inhibitor.
  • ResearchGate. (2025). The bioactivity of benzenesulfonyl hydrazones: A short review.
  • BenchChem. (2025). Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Relationships.
  • BenchChem. (2025). Application Notes and Protocols for Measuring 5-Lipoxygenase (5-LOX) Inhibition In Vitro.
  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • National Institutes of Health. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Molecules. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • International Journal of ChemTech Research. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract.
  • Indian Journal of Pharmaceutical Sciences. (2005). Biological activities of sulfonamides. Retrieved from Indian Journal of Pharmaceutical Sciences website.
  • PubChem. (n.d.). This compound.
  • GSRS. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • CNR-IRIS. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches.
  • National Institutes of Health. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII.
  • ResearchGate. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from European Journal of Chemistry website.
  • Sigma-Aldrich. (n.d.). n-(3-hydroxyphenyl)-4-methylbenzenesulfonamide.
  • GSRS. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • PrepChem. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide.
  • ChemicalBook. (n.d.). N-Hydroxy-4-methylbenzenesulfonamide synthesis.
  • National Institutes of Health. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • PubChem. (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide.

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Application Notes and Protocols for N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical structure and functional groups of N-(m-Hydroxyphenyl)-p-toluenesulphonamide and established principles of polymer chemistry. Direct, documented applications of this specific molecule in material science are not widely available in current literature. Therefore, these protocols should be considered as scientifically plausible starting points for research and development, requiring further optimization and validation.

Introduction: Unveiling the Potential of a Bifunctional Molecule

This compound is a small molecule possessing two key functional groups that suggest its utility in material science: a phenolic hydroxyl group and a sulfonamide moiety.[1][2] The phenolic hydroxyl group is known to be reactive with various functional groups, most notably epoxy rings, making it a candidate as a curing agent or a monomer in polymer synthesis.[3][4][5] The sulfonamide group, on the other hand, can impart unique properties to a polymer backbone, such as pH sensitivity and modified thermal characteristics.[6][7]

This guide explores the hypothetical, yet scientifically grounded, applications of this compound as a novel component in the formulation of advanced materials. We will delve into its potential use as a specialty curing agent for epoxy resins and as a functional monomer for the synthesis of modified polyamides. The provided protocols are designed to be self-validating, with built-in characterization steps to assess the outcome of the proposed synthetic routes.

Application Note 1: this compound as a Curing Agent for Epoxy Resins

Principle and Rationale

The phenolic hydroxyl group of this compound can participate in the ring-opening polymerization of epoxy resins. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the carbon atom of the epoxy ring, leading to the formation of a cross-linked network. The bulky p-toluenesulphonamide group is expected to introduce rigidity and potentially enhance the thermal stability of the cured epoxy matrix. Furthermore, the presence of the sulfonamide linkage may improve adhesion to certain substrates. Phenolic compounds are well-established curing agents for epoxy resins, particularly in applications requiring high chemical and thermal resistance.[3][8][9]

Anticipated Properties of the Cured Resin
  • High Glass Transition Temperature (Tg): The rigid aromatic structures of both the epoxy resin and the curing agent are likely to result in a high Tg.

  • Enhanced Thermal Stability: The inherent stability of the sulfonamide and aromatic groups may contribute to a higher decomposition temperature.

  • Modified Mechanical Properties: The unique structure of the curing agent could influence the toughness and modulus of the final material.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines a procedure for evaluating the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.

Materials and Equipment:

  • This compound (CAS: 3743-29-1)[1]

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Analytical balance

  • Mechanical stirrer or planetary mixer

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Molds for specimen preparation

Workflow Diagram:

G cluster_prep Material Preparation cluster_mix Mixing cluster_cure Curing cluster_char Characterization prep_epoxy Degas Epoxy Resin (e.g., 80°C, 30 min) mix_epoxy_hardener Combine Epoxy and Hardener prep_epoxy->mix_epoxy_hardener prep_hardener Dissolve Hardener in minimal solvent (if necessary) prep_hardener->mix_epoxy_hardener add_catalyst Add Catalyst (e.g., 1 wt%) mix_epoxy_hardener->add_catalyst mix_thoroughly Thorough Mixing (e.g., 10 min) add_catalyst->mix_thoroughly degas_mixture Degas Mixture (e.g., 60°C, 15 min) mix_thoroughly->degas_mixture cast_mold Cast into Molds degas_mixture->cast_mold cure_schedule Cure in Oven (e.g., 120°C for 2h, 150°C for 2h) cast_mold->cure_schedule dsc DSC Analysis (Tg) cure_schedule->dsc tga TGA Analysis (Thermal Stability) cure_schedule->tga mech_test Mechanical Testing cure_schedule->mech_test

Caption: Workflow for Epoxy Curing and Characterization.

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometry is based on one phenolic hydroxyl group per epoxy group.

  • Preparation:

    • Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.

    • Accurately weigh the calculated amount of this compound. If it is a solid, it may need to be gently heated with the epoxy resin to ensure complete dissolution.

  • Mixing:

    • Combine the preheated epoxy resin and the curing agent in a suitable container.

    • Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

    • Add a catalytic amount of a tertiary amine accelerator (e.g., 0.5-1.0% by weight of the total resin-hardener mixture) to facilitate the curing reaction.

    • Continue mixing for an additional 5 minutes.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing:

    • Pour the bubble-free mixture into preheated molds.

    • Place the molds in an oven and cure according to a predetermined schedule. A typical starting point would be a two-stage cure, for example, 2 hours at 120°C followed by 2 hours at 150°C.

  • Post-Curing and Characterization:

    • Allow the cured samples to cool slowly to room temperature to avoid thermal stress.

    • Characterize the cured material using DSC to determine the glass transition temperature (Tg) and TGA to assess thermal stability.

Data Summary Table (Hypothetical):

Formulation ComponentValue
DGEBA Epoxy Resin (EEW)185-192 g/eq
This compound (MW)263.31 g/mol [1]
Stoichiometric Ratio (Epoxy:OH)1:1
Catalyst Loading1.0 wt%
Curing Schedule120°C (2h) + 150°C (2h)
Expected Outcome
Glass Transition Temperature (Tg)> 150°C
Decomposition Temperature (Td, 5% weight loss)> 300°C

Application Note 2: this compound as a Functional Co-Monomer in Polyamide Synthesis

Principle and Rationale

Aromatic polyamides are known for their excellent thermal and mechanical properties but often suffer from poor solubility, which complicates their processing. The incorporation of bulky, non-coplanar monomers can disrupt chain packing and improve solubility.[10] this compound, with its inherent angular structure, can be chemically modified to be introduced as a co-monomer in polyamide synthesis. For instance, the phenolic hydroxyl group can be used as a handle to introduce other functional groups, or the molecule itself could be modified to contain two reactive sites suitable for polycondensation (e.g., two amine or two carboxylic acid groups).

A more direct, though hypothetical, approach is to utilize a derivative of this compound that contains two reactive groups for polymerization. For this application note, we will theorize the synthesis of a diamine derivative and its subsequent use in polyamide synthesis. The presence of the pendant hydroxyl and sulfonamide groups on the resulting polymer is expected to enhance solubility and introduce pH-responsive behavior.[6][11]

Anticipated Properties of the Functional Polyamide
  • Improved Solubility: The bulky pendant groups should disrupt the strong intermolecular hydrogen bonding typical of aromatic polyamides, leading to better solubility in organic solvents.

  • pH-Sensitivity: The acidic proton of the sulfonamide group could lead to changes in solubility or conformation in response to pH changes.[6]

  • Functional Handle: The free hydroxyl group provides a site for post-polymerization modification.

Experimental Protocol: Synthesis of a Functional Polyamide

This protocol describes a hypothetical two-step process: 1) synthesis of a diamine monomer from this compound, and 2) its polycondensation with an aromatic diacid chloride.

Workflow Diagram:

G cluster_monomer Monomer Synthesis cluster_poly Polymerization cluster_char Characterization start_mol N-(m-Hydroxyphenyl)- p-toluenesulphonamide modification Chemical Modification (e.g., Nitration, then Reduction) start_mol->modification diamine_monomer Functional Diamine Monomer modification->diamine_monomer dissolve Dissolve Diamine Monomer in aprotic solvent diamine_monomer->dissolve add_diacid Add Diacid Chloride (e.g., Terephthaloyl chloride) dissolve->add_diacid polymerize Low-Temperature Polycondensation add_diacid->polymerize precipitate Precipitate and Purify Polymer polymerize->precipitate nmr NMR Spectroscopy (Structure Confirmation) precipitate->nmr gpc GPC Analysis (Molecular Weight) precipitate->gpc dsc_tga Thermal Analysis (Tg, Td) precipitate->dsc_tga solubility Solubility Testing precipitate->solubility

Caption: Workflow for Functional Polyamide Synthesis.

Step-by-Step Procedure:

  • Monomer Synthesis (Hypothetical):

    • This step would involve a multi-step organic synthesis to introduce two amine functionalities onto the this compound structure. This is a complex process and would require significant research and development. For the purpose of this protocol, we assume the successful synthesis of a suitable diamine monomer.

  • Polymerization:

    • In a nitrogen-purged reaction vessel, dissolve the synthesized diamine monomer in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.

    • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation and Purification:

    • Precipitate the resulting polymer by pouring the viscous reaction mixture into a non-solvent such as methanol.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and byproducts.

    • Dry the polymer in a vacuum oven at 80°C overnight.

  • Characterization:

    • Confirm the polymer structure using NMR spectroscopy.

    • Determine the molecular weight and molecular weight distribution by Gel Permeation Chromatography (GPC).

    • Evaluate the thermal properties (Tg and decomposition temperature) using DSC and TGA.

    • Assess the solubility of the polymer in various organic solvents.

Data Summary Table (Hypothetical):

ParameterValue
Diamine MonomerHypothetical derivative of this compound
Diacid ChlorideTerephthaloyl chloride
Polymerization SolventN,N-dimethylacetamide (DMAc)
Reaction Temperature0°C to Room Temperature
Expected Outcome
Polymer StructureConfirmed by NMR
Molecular Weight (Mw)20,000 - 50,000 g/mol
SolubilitySoluble in DMAc, NMP, DMSO
Glass Transition Temperature (Tg)200 - 250°C

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(m-Hydroxyphenyl)-p-toluenesulphonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Introduction: The Chemistry of Selective N-Tosylation

The synthesis of this compound involves the reaction of m-aminophenol with p-toluenesulfonyl chloride (TsCl). The primary challenge in this synthesis is achieving chemoselectivity. The starting material, m-aminophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Selective N-tosylation is favored due to the higher intrinsic nucleophilicity of the amino group compared to the hydroxyl group under neutral or mildly basic conditions. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a common issue in sulfonamide synthesis and can be attributed to several factors:

  • Hydrolysis of p-Toluenesulfonyl Chloride: TsCl is highly reactive and susceptible to hydrolysis in the presence of moisture, forming the unreactive p-toluenesulfonic acid. It is crucial to use anhydrous solvents and thoroughly dried glassware.[1] Reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Improper Base Selection: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is recommended to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

  • Sub-optimal Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. It is often best to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.

  • Poor Reactivity of Starting Materials: While m-aminophenol is generally reactive, ensure the quality and purity of both starting materials.

Q2: I am observing an unexpected side product. What could it be?

A2: The most common side products in this reaction are:

  • O-Tosyl Isomer: Formation of m-amino-O-tosylphenyl ether. This occurs if the reaction conditions favor the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity. Using an excessively strong base or high temperatures can promote this side reaction.

  • N,O-Di-Tosyl Product: Reaction at both the amino and hydroxyl groups. This is more likely to occur if an excess of p-toluenesulfonyl chloride and a strong base are used.

  • Bis-sulfonated Product: While less common with aromatic amines compared to primary aliphatic amines, the formation of a bis-sulfonated product on the nitrogen is a possibility.[1]

Q3: How can I ensure selective N-tosylation over O-tosylation?

A3: The key to selectivity lies in exploiting the difference in nucleophilicity between the amino and hydroxyl groups. The amino group of m-aminophenol is more basic (pKa of the conjugate acid is approximately 4.37) than the hydroxyl group is acidic (pKa around 9.8).[2][3] This indicates the amino group is the more potent nucleophile. To favor N-tosylation:

  • Use a Mild Base: Employ a base like pyridine or triethylamine, which is strong enough to scavenge the generated HCl but not strong enough to significantly deprotonate the phenolic hydroxyl group.

  • Control Stoichiometry: Use a slight excess of m-aminophenol (e.g., 1.1 equivalents) to ensure the complete consumption of the p-toluenesulfonyl chloride, minimizing the chance of di-substitution.

  • Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C) enhances kinetic control, favoring the reaction at the more nucleophilic amine center.

Q4: What is the best way to purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization.[4] The crude product can be dissolved in a suitable hot solvent (e.g., aqueous ethanol) and allowed to cool slowly to form crystals. Washing the filtered crystals with cold water can help remove any remaining inorganic salts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of p-toluenesulfonyl chloride.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[1]
Poor quality of starting materials.Verify the purity of m-aminophenol and p-toluenesulfonyl chloride by melting point or spectroscopic methods.
Inappropriate base or solvent.Use a non-nucleophilic organic base like pyridine or triethylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Formation of Multiple Products (TLC) O-tosylation or N,O-di-tosylation.Use a milder base and avoid excess p-toluenesulfonyl chloride. Run the reaction at a lower temperature (0 °C).
Reaction temperature is too high.Maintain the reaction temperature at 0 °C during the addition of TsCl and allow it to warm slowly to room temperature.
Product is Difficult to Crystallize Presence of oily impurities.Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems, such as ethanol/water, methanol/water, or ethyl acetate/hexane.
Product Contaminated with Starting Material Incomplete reaction.Increase the reaction time or use a slight excess of one reagent to drive the reaction to completion. Monitor the reaction by TLC.
Inefficient purification.Ensure the pH is adjusted correctly during the workup to separate acidic and basic components. Re-purify by recrystallization or column chromatography if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to favor selective N-tosylation.

Materials:

  • m-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve m-aminophenol (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add it dropwise to the cooled m-aminophenol solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure this compound.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve m-Aminophenol in anhydrous DCM add_base Add Pyridine, cool to 0 °C start->add_base 1 add_tscl Add TsCl solution dropwise at 0 °C add_base->add_tscl 2 stir Stir at 0 °C, then warm to RT add_tscl->stir 3 quench Quench with 1M HCl stir->quench 4 extract Wash with HCl, H₂O, NaHCO₃, Brine quench->extract 5 dry Dry over MgSO₄, Evaporate Solvent extract->dry 6 purify Recrystallize dry->purify 7 end Pure Product purify->end 8

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_solutions start Low or No Yield check_reagents Verify quality and dryness of reagents and solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok sol_reagents Use fresh, anhydrous reagents/solvents. Dry glassware. reagents_ok->sol_reagents No check_conditions Review Reaction Conditions (Temp, Base, Stoichiometry) reagents_ok->check_conditions Yes sol_conditions Optimize conditions: - Lower temperature (0°C) - Check base (Pyridine/TEA) - Adjust stoichiometry sol_workup Analyze work-up: - Adjust pH during extraction - Optimize purification check_conditions->sol_conditions Not Optimized check_workup Analyze Work-up and Purification check_conditions->check_workup Optimized check_workup->sol_workup Ineffective success Successful Synthesis check_workup->success Effective

Caption: Troubleshooting flowchart for low-yield synthesis.

References

  • PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers [Data set]. Retrieved from [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

Sources

Technical Support Center: N-(m-Hydroxyphenyl)-p-toluenesulphonamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for stability studies and handling of this compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the quality of your results.

Introduction to the Stability of this compound

This compound is a molecule of interest in various research and development fields. Its chemical structure, featuring a sulfonamide linkage and a hydroxyl-substituted phenyl ring, presents several potential sites for degradation under common experimental and storage conditions. A thorough understanding of its stability is paramount for the development of robust analytical methods and stable formulations.

This guide provides a comprehensive overview of the anticipated degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions. It also includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory work. Detailed experimental protocols for forced degradation studies are provided to assist in the practical assessment of the stability of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the handling and analysis of this compound.

Q1: I am observing a loss of potency of my this compound standard solution over time, even when stored in the refrigerator. What could be the cause?

A1: This is a common issue and can be attributed to several factors:

  • Hydrolysis: The sulfonamide bond is susceptible to hydrolysis, especially in aqueous solutions that are not pH-controlled. The presence of acidic or basic residues in your solvent or on your glassware can catalyze this degradation. The primary degradation products would be p-toluenesulfonic acid and 3-aminophenol.

  • Oxidation: The hydroxyphenyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen), trace metal ions, or light. This can lead to the formation of colored degradation products (quinones or polymeric species), which you might observe as a slight discoloration of your solution.

  • Solvent Purity: Ensure you are using high-purity solvents. Trace impurities can act as catalysts for degradation.

Troubleshooting Steps:

  • pH Control: Buffer your standard solutions, ideally within a neutral pH range (6-7.5), to minimize acid- or base-catalyzed hydrolysis.

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous solvent like acetonitrile or methanol and store them at low temperatures.[1] Dilute to aqueous buffers immediately before use.

  • Inert Atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Amber Vials: Always store solutions in amber vials to protect them from light, which can accelerate both oxidative and photolytic degradation.

Q2: I am running a stability study and see an unexpected peak eluting close to my main compound in my HPLC chromatogram after acidic stress. What could it be?

A2: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the sulfonamide (S-N) bond. This would result in the formation of p-toluenesulfonic acid and 3-aminophenol. Depending on your chromatographic conditions, either of these could be the unexpected peak you are observing. 3-aminophenol is the more likely candidate to elute near the parent compound in a reverse-phase HPLC system.

Troubleshooting and Identification:

  • Co-injection: The most straightforward way to identify the peak is to co-inject your degraded sample with commercially available standards of p-toluenesulfonic acid and 3-aminophenol.

  • LC-MS Analysis: If standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the unknown peak by determining its mass-to-charge ratio (m/z). The expected m/z for the protonated molecules would be 173.0 for p-toluenesulfonic acid [M+H]⁺ and 110.1 for 3-aminophenol [M+H]⁺.

Q3: My sample of this compound has developed a yellowish or brownish tint upon storage as a solid. Is it still usable?

A3: The development of color in the solid-state suggests oxidative degradation. The hydroxyphenyl moiety is susceptible to oxidation, which can lead to the formation of highly colored quinone-type structures or polymeric species. While the bulk of the material may still be the parent compound, the presence of these impurities indicates that the sample is no longer pure.

Recommendation:

  • For quantitative applications or studies where purity is critical, it is highly recommended to use a fresh, uncolored lot of the compound.

  • If you must use the discolored material, you should first purify it (e.g., by recrystallization) and confirm its purity by a suitable analytical method like HPLC with purity analysis.

  • To prevent this in the future, store the solid compound in a tightly sealed container, protected from light, and in a desiccator to minimize exposure to moisture and air.

Predicted Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are predicted under forced degradation conditions.

Hydrolytic Degradation

The sulfonamide linkage is the primary site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Protonation of the sulfonamide nitrogen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Abstraction of the sulfonamide proton by a base, followed by nucleophilic attack of hydroxide ion on the sulfur atom.

The primary degradation products of hydrolysis are:

  • p-Toluenesulfonic acid

  • 3-Aminophenol

G

Oxidative Degradation

The molecule has two main sites susceptible to oxidation: the hydroxyphenyl ring and the sulfonamide nitrogen.

  • Oxidation of the Hydroxyphenyl Ring: The electron-rich phenolic ring can be oxidized to form hydroquinones, quinones, and subsequently, polymeric materials. This is often accompanied by a change in color.

  • Oxidation of the Sulfonamide Moiety: While less common, the sulfonamide nitrogen could potentially be oxidized.

Potential oxidative degradation products include:

  • Quinone derivatives

  • Hydroxylated derivatives (further hydroxylation on the phenyl rings)

G

Photolytic Degradation

Exposure to UV light can induce degradation, primarily through cleavage of the sulfur-nitrogen (S-N) bond.[2][3][4] This can generate radical intermediates, leading to a complex mixture of degradation products.

Key photolytic degradation pathways:

  • Homolytic S-N Bond Cleavage: This is a widely reported pathway for aryl sulfonamides upon photolysis, leading to the formation of sulfonyl and amino radicals.

  • SO2 Extrusion: Another common pathway for sulfonamides is the extrusion of sulfur dioxide.[4]

Potential photolytic degradation products:

  • p-Toluenesulfonic acid

  • 3-Aminophenol

  • Products of radical recombination

G

Thermal Degradation

At elevated temperatures, the molecule is expected to undergo degradation, primarily through the cleavage of the weakest bonds. Based on studies of similar sulfonamides, the aniline-sulfone bond is susceptible to breaking at high temperatures.[2]

Potential thermal degradation pathways:

  • S-N Bond Cleavage: Similar to hydrolysis and photolysis, but induced by thermal energy.

  • C-S Bond Cleavage: Cleavage of the bond between the tolyl group and the sulfur atom.

  • Desulfonylation (SO2 extrusion): This is a known fragmentation pathway for sulfonamides in mass spectrometry and can also occur under thermal stress.[4]

Potential thermal degradation products:

  • p-Toluenesulfonic acid

  • 3-Aminophenol

  • Toluene

  • Products resulting from SO2 loss

G

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active substance.[5]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A good starting point is a reverse-phase HPLC method.[1]

  • Column: Newcrom R1 or equivalent C18 column (e.g., 100 x 2.1 mm, 2.5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the parent compound and all degradation products. A starting point could be 10% B to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm, to be determined by UV scan).

  • Injection Volume: 5 µL.

Forced Degradation Procedures

1. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60 °C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60 °C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Place a solution of the compound (e.g., 0.1 mg/mL in methanol/water) in a quartz cuvette or a clear glass vial.

  • Expose the solution to a photostability chamber with a light source that provides both UV and visible light (e.g., option 1 of the ICH Q1B guideline).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze the samples at appropriate time intervals.

5. Thermal Degradation:

  • Place the solid compound in a vial in a controlled temperature oven at 80 °C for 48 hours.

  • Also, prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and keep it at 80 °C for 48 hours.

  • At appropriate time points, dissolve the solid sample or dilute the solution sample with mobile phase for HPLC analysis.

G

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp.
Photolytic24
Thermal (Solid)4880
Thermal (Solution)4880

Conclusion

This technical guide provides a foundational understanding of the stability of this compound and practical guidance for its investigation. By anticipating the potential degradation pathways and employing robust analytical methods, researchers can ensure the quality and reliability of their work with this compound. The provided protocols and troubleshooting tips are intended to serve as a starting point, and may require optimization based on specific experimental conditions and analytical instrumentation.

References

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Photodegradation of aryl sulfonamides: N-tosylglycine. Chemical Communications. [Link]

  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. MDPI. [Link]

  • Photodegradation of aryl sulfonamides: N-tosylglycine. RSC Publishing. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. The Indian Pharmacist. [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]

  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address solubility issues encountered during your experiments. As Senior Application Scientists, we have synthesized the following information to provide you with a comprehensive resource grounded in established scientific principles.

Troubleshooting Guide: Enhancing the Solubility of this compound

Researchers often face challenges in achieving the desired concentration of this compound in aqueous solutions due to its chemical structure. This guide provides a systematic approach to overcoming these solubility hurdles.

Table 1: Solubility of p-Toluenesulfonamide in Various Solvents at Room Temperature

SolventSolubilityPolarity
MethanolHighPolar Protic
EthanolHighPolar Protic
AcetoneHighPolar Aprotic
AcetonitrileModeratePolar Aprotic
DichloromethaneLowNon-Polar
WaterVery LowPolar Protic

This data is adapted from studies on p-toluenesulfonamide and should be used as a qualitative guide.[2]

Based on this, it is recommended to first attempt dissolution in a small amount of a water-miscible organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before adding your aqueous buffer.

This is a common phenomenon known as "salting out" or precipitation upon dilution. The key is to optimize the co-solvent concentration and the addition process. The use of co-solvents is a well-established technique to increase the solubility of poorly water-soluble drugs by reducing the polarity of the solvent.[3][4][5][6][7]

Troubleshooting Workflow for Co-Solvency

CoSolvencyWorkflow start Start: Compound Precipitation step1 Decrease the rate of aqueous buffer addition start->step1 step2 Increase the initial co-solvent concentration step1->step2 step3 Vortex or sonicate during addition step2->step3 step4 Is the compound fully dissolved? step3->step4 success Success: Homogeneous Solution step4->success Yes failure Failure: Try alternative technique (e.g., pH adjustment) step4->failure No

Caption: A stepwise approach to troubleshooting co-solvent precipitation.

Experimental Protocol: Co-Solvency Method

  • Initial Dissolution: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol, PEG 400, or DMSO).[]

  • Titration: Slowly add the aqueous buffer to the organic solution dropwise while vigorously stirring or vortexing.

  • Observation: Monitor for any signs of precipitation. If cloudiness appears, pause the addition and allow the solution to mix thoroughly.

  • Optimization: If precipitation persists, systematically increase the initial proportion of the co-solvent in your final solution.

Yes, pH modification is a powerful technique for ionizable compounds.[][9][10][11][12] The this compound molecule has two ionizable protons: the phenolic hydroxyl group and the sulfonamide proton. The predicted pKa of the phenolic proton is around 8.06.[13] By adjusting the pH of the solution to be above this pKa, the molecule will be deprotonated, forming a more soluble phenolate salt.

Experimental Protocol: pH Adjustment

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., ethanol).

  • Prepare Alkaline Buffer: Prepare an aqueous buffer with a pH of approximately 9.0-10.0. Common choices include carbonate-bicarbonate or phosphate buffers.

  • Titration: Slowly add the stock solution of the compound to the alkaline buffer with constant stirring.

  • Final pH Adjustment: After the addition is complete, check the pH of the final solution and adjust if necessary.

  • Caution: Be aware that at higher pH, the compound may be more susceptible to degradation. It is advisable to conduct stability studies at the working pH.

For particularly challenging cases, the use of surfactants or particle size reduction techniques can be effective.

Surfactant-Mediated Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[14][15][16]

Mechanism of Micellar Solubilization

MicelleFormation cluster_micelle Micelle cluster_aqueous Aqueous Environment s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Drug

Caption: Hydrophobic drug encapsulated within the core of a surfactant micelle.

Experimental Protocol: Surfactant Solubilization

  • Select a Surfactant: Common non-ionic surfactants like Tween® 80 or Polysorbate 20 are good starting points due to their low toxicity.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its known CMC.

  • Add Compound: Add the solid this compound directly to the surfactant solution.

  • Equilibrate: Stir the mixture for several hours, or overnight, to allow for equilibration and encapsulation of the compound within the micelles.

Particle Size Reduction

Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can lead to an increased dissolution rate.[1][9][17][18][19][20] These methods typically require specialized equipment such as high-pressure homogenizers or mills.[17][18]

Frequently Asked Questions (FAQs)

Q: What is the molecular weight of this compound? A: The molecular weight is 263.31 g/mol .[21]

Q: What is the CAS number for this compound? A: The CAS number is 3743-29-1.[13][22][23]

Q: In which common organic solvents is this compound likely to be soluble? A: Based on the properties of the related compound p-toluenesulfonamide, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone.[2]

Q: Can I heat the solution to aid dissolution? A: Gently warming the solution can increase the rate of dissolution. However, be cautious as excessive heat can lead to degradation of the compound. It is recommended to perform a preliminary thermal stability test.

Q: How can I confirm that my compound is fully dissolved and not just a fine suspension? A: A true solution will be clear and free of any visible particles when viewed against a light source. For a more quantitative assessment, you can filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method like HPLC.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times. Retrieved from [Link]

  • El Hamd, M. A. (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. Retrieved from [Link]

  • Cosolvency. (n.d.). Slideshare. Retrieved from [Link]

  • Nanosuspension-A Novel Approaches In Drug Delivery System. (n.d.). The Pharma Innovation Journal. Retrieved from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). BEPLS. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]

  • NANOSUSPENSION TECHNOLOGY IN PHARMACEUTICALS. (n.d.). JBINO. Retrieved from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (2024, February 7). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Particle Micronization: A Tool for Enabled Pharmaceutical Formulations. (2016, April 1). YouTube. Retrieved from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.). ResearchGate. Retrieved from [Link]

  • solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. (n.d.). GSRS. Retrieved from [Link]

  • This compound. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. (n.d.). FDA. Retrieved from [Link]

  • This compound. (n.d.). Hangzhou Sage Chemical Co., Ltd. Retrieved from [Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. (n.d.). ResearchGate. Retrieved from [Link]

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N-(m-Hydroxyphenyl)-p-toluenesulphonamide assay interference and artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is structured to address potential assay interference and artifacts stemming from the compound's distinct chemical substructures.

While direct literature on assay interference for this specific molecule is limited, its architecture as a phenol-sulfonamide places it within a class of compounds known as Pan-Assay Interference Compounds (PAINS).[1][2][3] These molecules are notorious for producing false positive results in high-throughput screens through a variety of nonspecific mechanisms.[1][2] This guide is built on established principles of assay interference associated with its phenolic and sulfonamide moieties to empower you to design robust experiments and correctly interpret your results.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise when working with this compound and similar compounds.

Q1: My compound shows potent activity in a cell viability assay (e.g., MTT, Resazurin), but this doesn't translate to a direct target-binding assay. What could be happening?

A1: This is a classic hallmark of redox-active compounds. The m-hydroxyphenyl group in your molecule is susceptible to one-electron oxidation, which can generate phenoxyl radicals.[4][5][6] These species can then directly reduce your assay's indicator dyes (like resazurin or tetrazolium salts) in a cell- and enzyme-independent manner. This chemical reduction mimics the biological signal, creating a false positive that suggests increased cell viability or metabolic activity. The effect is particularly pronounced in assays that rely on redox chemistry for their readout.[4][7]

Q2: The dose-response curve for my compound is unusually steep and varies between experiments. Could this be an artifact?

A2: Yes, this behavior is highly suggestive of compound aggregation. At concentrations above a certain threshold, many organic molecules self-assemble into colloidal aggregates.[8][9][10] These aggregates can nonspecifically inhibit enzymes by sequestering them, leading to what appears to be potent inhibition.[11] This mechanism is a common source of promiscuous inhibition.[8][9][10] The critical aggregation concentration can be sensitive to minor variations in buffer conditions, ionic strength, and protein concentration, explaining the poor reproducibility and steep curve.[9]

Q3: I'm observing a high background signal in my fluorescence-based assay. Is it possible the compound itself is fluorescent?

A3: Absolutely. Phenolic compounds are often fluorescent.[12] It is crucial to measure the intrinsic fluorescence of this compound at the specific excitation and emission wavelengths used in your assay. If there is significant overlap, the compound's fluorescence will contribute to the background and can either mask a true inhibitory effect or create a false signal of activation.

Q4: My compound seems to inhibit multiple, unrelated enzymes. Is it a promiscuous inhibitor?

A4: This is a strong possibility, and it aligns with the classification of phenol-sulfonamides as potential PAINS.[1][2] Promiscuity can arise from several mechanisms beyond aggregation, including:

  • Chemical Reactivity: The phenol-sulfonamide scaffold can be unstable under certain assay conditions, potentially cleaving or reacting covalently with proteins.[2]

  • Redox Cycling: As mentioned in A1, the compound can engage in redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide that can non-specifically oxidize and damage proteins.[2][4]

  • Membrane Disruption: At higher concentrations, some compounds can disrupt cellular or organellar membranes, leading to broad, non-specific effects in cell-based assays.[2]

Q5: Are there specific assay technologies that are more susceptible to interference from this compound?

A5: Yes. Given its structure, you should be particularly cautious with the following assay formats:

  • Redox-Based Assays: (e.g., MTT, Resazurin, AlamarBlue, Luciferase assays that use D-luciferin) due to the redox potential of the phenol group.[4]

  • Fluorescence-Based Assays: Due to the potential for intrinsic compound fluorescence.

  • Assays with Thiol-Containing Reagents: (e.g., assays using Coenzyme A or detecting cysteine residues) as phenoxyl radicals can react with thiols.[4][13]

  • High-Concentration Screens: Assays where the compound is tested at high concentrations (typically >10 µM) are more prone to artifacts from aggregation.[10]

Part 2: Troubleshooting Guide: Identifying & Mitigating Artifacts

This section provides structured workflows to diagnose and address common experimental artifacts.

Issue 1: Suspected Redox Interference

Symptoms:

  • Apparent activation in cell viability/redox-based assays.

  • Inconsistent results that do not correlate with orthogonal assays.

  • Signal is observed in no-enzyme or no-cell control wells.

Troubleshooting Workflow:

G cluster_0 Workflow: Confirming Redox Interference A 1. Initial Observation: Unexpected activity in redox assay B 2. Run No-Enzyme / No-Cell Control: Prepare assay with all components (buffer, substrate, detection reagent) EXCEPT the biological system (cells/enzyme). A->B C 3. Add Compound: Add this compound to control wells at test concentrations. B->C D 4. Measure Signal: Incubate and read signal as per standard protocol. C->D E 5. Analyze Results D->E F Is signal generated in control wells? E->F G Conclusion: Interference Confirmed. The compound directly reacts with the assay detection reagents. F->G Yes H Conclusion: No Direct Interference. The observed activity is likely due to a biological effect or other artifact. F->H No

Caption: Workflow to diagnose redox interference.

Detailed Protocol: No-Cell Control for Resazurin-Based Assay

  • Plate Setup: In a microplate, designate wells for "No-Cell Control" alongside your standard experimental wells.

  • Reagent Preparation: Prepare the complete assay medium, including the resazurin detection reagent, exactly as you would for the main experiment.

  • Dispensing: Add the prepared medium to all designated wells. Crucially, add only cell culture medium (without cells) to the "No-Cell Control" wells.

  • Compound Addition: Create a serial dilution of this compound. Add the compound to both the experimental wells and the "No-Cell Control" wells, ensuring final concentrations are identical. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as the main experiment.

  • Measurement: Read the fluorescence (typically Ex/Em ~560/590 nm).

  • Interpretation: If you observe a dose-dependent increase in fluorescence in the "No-Cell Control" wells, it confirms that your compound is chemically reducing resazurin, which is an artifact.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • Promiscuous inhibition across unrelated targets.

  • Abrupt, steep dose-response curves (Hill slope > 2).

  • Activity is sensitive to assay conditions (e.g., protein concentration).

  • Inhibition is time-dependent but reversible.[8]

Troubleshooting Workflow:

G cluster_1 Workflow: Testing for Aggregation-Based Inhibition A 1. Initial Observation: Promiscuous or steep-curve inhibition B 2. Perform Detergent Test: Repeat the inhibition assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A->B C Is the IC50 value significantly increased (>10-fold) with detergent? B->C D Conclusion: Aggregation is the likely mechanism of inhibition. The detergent prevents colloid formation. C->D Yes E 3. (Optional) Vary Enzyme Concentration: Repeat the assay with a 10-fold higher concentration of the target enzyme. C->E No F Is inhibition overcome by higher enzyme concentration? E->F F->D Yes G Conclusion: No Aggregation. Inhibition is likely due to a specific binding interaction. F->G No

Caption: Workflow to diagnose aggregation-based inhibition.

Detailed Protocol: Detergent Interference Assay

  • Reagent Preparation: Prepare two sets of your standard assay buffer. To one set, add a non-ionic detergent like Triton X-100 or Tween-80 to a final concentration of 0.01% (v/v). Ensure the detergent is well-dissolved.

  • Assay Performance: Run your standard enzyme inhibition assay in parallel using both the standard buffer and the detergent-containing buffer.

  • Compound Titration: Test a full dose-response curve of this compound in both conditions.

  • Data Analysis: Calculate the IC50 value for the compound in both the absence and presence of the detergent.

  • Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of the detergent strongly indicates that the inhibition is mediated by aggregation.[9] The detergent disrupts the formation of the inhibitory colloidal particles.

Data Presentation Example:

ConditionIC50 of this compound (µM)Hill SlopeInterpretation
Standard Buffer1.53.1Potential Aggregator
+ 0.01% Triton X-10025.01.2Aggregation Confirmed

Part 3: Summary of Potential Artifacts and Solutions

This table provides a quick reference to the challenges discussed and the recommended validation steps.

Potential ArtifactChemical BasisPrimary Assays AffectedRecommended Confirmation Protocol
Redox Cycling Oxidation of the m-hydroxyphenyl moiety.[4][5]Cell viability (MTT, Resazurin), Luciferase, H2O2 production.No-Enzyme / No-Cell Control Assay.
Compound Aggregation Self-assembly of molecules into colloidal particles.[8][9]Enzyme inhibition assays, especially those with "promiscuous" hits.Detergent Interference Assay; Varying enzyme concentration.
Intrinsic Fluorescence Aromatic nature of the phenol and tosyl groups.Fluorescence Intensity (FI), FRET, Fluorescence Polarization (FP).Measure compound's emission spectrum at assay wavelengths.
Chemical Reactivity Potential instability of the sulfonamide linkage or reactivity of the phenol group.[2]Assays with long incubation times; assays sensitive to covalent modifiers.ALARM NMR, Mass Spectrometry-based protein modification analysis.

By systematically applying these control experiments, researchers can confidently validate their screening hits, distinguish true biological activity from assay artifacts, and avoid the significant waste of resources associated with pursuing false positives.[2][3]

References

  • Baell J, Walters MA. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519): 481–3. [Link]

  • Dahlin JL, Walters MA. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11): 1265–90. [Link]

  • Lo, Y. C., & Huang, C. Y. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of agricultural and food chemistry, 62(20), 4536–4541. [Link]

  • de Souza, T. A. J. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology, 4(2). [Link]

  • Nascimento, N. C., & Wanasundara, J. P. (2011). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Research International, 44(3), 795-802. [Link]

  • Shoichet, B. K. (2006). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 49(25), 7268–7276. [Link]

  • Kagan, V. E., Yalowich, J. C., & Day, B. W. (1999). Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes. Journal of Investigative Dermatology, 114(2), 304-311. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Wikipedia contributors. (2023, December 27). Pan-assay interference compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Rutgers University. [Link]

  • Francis, P. S., Jones, P., & Barnett, N. W. (2009). Selectivity and potential interference from phenolic compounds in chemiluminescence methods for the determination of synephrine. Luminescence, 24(2), 90-95. [Link]

  • Kagan, V. E., & Tyurina, Y. Y. (1998). Recycling and redox cycling of phenolic antioxidants. Annals of the New York Academy of Sciences, 854, 425-434. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature protocols, 1(2), 550-553. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

Sources

Technical Support Center: Purification of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this versatile intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The synthesis of this compound is typically achieved by the reaction of m-aminophenol with p-toluenesulfonyl chloride in the presence of a base. The impurity profile is directly related to the starting materials, side reactions, and subsequent workup conditions.

Table 1: Common Impurities and Their Origin

Impurity NameStructure (SMILES)TypeOriginRemoval Strategy
m-AminophenolC1=CC(=CC=C1N)OStarting MaterialUnreacted starting material.Acid-base extraction; Recrystallization.
p-Toluenesulfonyl ChlorideCC1=CC=C(C=C1)S(=O)(=O)ClStarting MaterialUnreacted starting material; often quenched during workup.Aqueous workup (hydrolysis); Extraction.
p-Toluenesulfonic AcidCC1=CC=C(C=C1)S(=O)(=O)OByproductHydrolysis of p-toluenesulfonyl chloride.Extraction with a weak base (e.g., sodium bicarbonate solution).
N,N-bis(p-tosyl)-m-aminophenolCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)COver-reactionDi-sulfonylation of the amino group.Chromatography; Careful recrystallization.
O-tosylated ProductCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)CSide ReactionSulfonylation of the phenolic hydroxyl group.Chromatography.
Oxidized Species (e.g., Quinones)N/ADegradationAir oxidation of the phenolic hydroxyl group, often catalyzed by basic conditions.[1]Workup under inert atmosphere; Use of antioxidants (e.g., NaHSO₃); Charcoal treatment.
Q2: My crude product is pink/brown. What is the cause and how can I decolorize it?

Causality: The discoloration is almost certainly due to the oxidation of the phenolic hydroxyl group. Phenols, and particularly aminophenols, are highly susceptible to air oxidation, which forms intensely colored quinone-type structures.[1] This process is often accelerated under basic conditions used during the synthesis or workup.

Troubleshooting Steps:

  • Prevention: The most effective approach is prevention. Conduct the reaction and the initial workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Reductive Quench: During the aqueous workup, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the quench water. This can help reduce oxidized species back to the phenol.

  • Charcoal Treatment: For existing discoloration, treatment with activated charcoal during recrystallization is highly effective.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Hold the mixture at temperature for 5-10 minutes with stirring.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize.

Q3: What is the best general approach for purifying this compound?

The optimal purification strategy depends on the scale and the specific impurity profile. A multi-step approach is often best.

Purifcation_Decision_Tree cluster_analysis Impurity Profile cluster_methods Purification Method start Crude Product tlc Analyze by TLC/ LCMS start->tlc is_acidic Strongly Acidic (e.g., p-TSA)? tlc->is_acidic is_baseline Baseline Impurities (e.g., m-aminophenol)? recrystallization Recrystallization is_baseline->recrystallization is_acidic->is_baseline No extraction Acid-Base Extraction is_acidic->extraction Yes extraction->is_baseline chromatography Column Chromatography (High Purity Needed) recrystallization->chromatography Purity Still Insufficient end Pure Product recrystallization->end Purity OK chromatography->end

Caption: Decision workflow for selecting a purification strategy.
  • Acid-Base Extraction: This is an excellent first step to remove unreacted starting materials and byproducts with different pKa values. (See Protocol 3.1).

  • Recrystallization: This is the most common and scalable method for final purification. Solvent selection is critical.[2]

  • Column Chromatography: Reserved for small-scale, high-purity requirements or when impurities are structurally very similar to the product and cannot be removed by other means.

Q4: How can I confirm the purity of my final product?

A combination of methods should be used:

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point: A sharp melting point that does not depress upon mixing with an authentic sample indicates high purity. The reported melting point is approximately 158 °C.[3] A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% peak area). A reverse-phase method using an acetonitrile/water mobile phase is suitable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

Section 2: Troubleshooting Guide for Recrystallization

Problem 1: The compound "oils out" as a liquid instead of forming crystals.

Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is extremely high, and upon cooling, the solution becomes supersaturated at a temperature above the solute's melting point. It can also be caused by cooling the solution too quickly or the presence of impurities that disrupt the crystal lattice formation.

Solutions:

  • Re-heat and Cool Slowly: Re-heat the mixture until the oil redissolves completely. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, insulated container) before moving to an ice bath. Slow cooling provides more time for proper nucleation and crystal growth.

  • Add More Solvent: The initial concentration may be too high. Add a small amount of additional hot solvent to the clear solution and then cool slowly.

  • Change Solvent System (Anti-Solvent Method):

    • Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., acetone, ethanol).

    • While stirring, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane) until the solution becomes persistently cloudy (turbid).

    • Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. This technique is often highly effective for inducing crystallization.[6]

Problem 2: No crystals form, even after prolonged cooling.

Causality: The solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. Impurities can sometimes act as crystallization inhibitors.

Solutions:

  • Induce Nucleation:

    • Seed Crystals: If available, add a single, tiny crystal of the pure product to the cold solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.

  • Increase Concentration: The solution may be too dilute. Gently evaporate some of the solvent (in a fume hood) and attempt to cool and crystallize again.

  • Drastic Cooling: Plunge the flask into a dry ice/acetone bath for a short period. This can sometimes force nucleation, although it may lead to the formation of very small crystals or an amorphous solid that may need to be recrystallized again for higher purity.

Section 3: Advanced Purification Protocols

Protocol 3.1: Purification by Sequential Acid-Base Extraction

This protocol exploits the different acidic properties of the target compound, starting materials, and byproducts. The phenolic -OH is weakly acidic, while the sulfonic acid byproduct is strongly acidic.

Acid_Base_Extraction cluster_outputs start 1. Dissolve Crude Product in Ethyl Acetate (EtOAc) wash1 2. Wash with 5% NaHCO₃ (aq) (Removes strong acids like p-TSA) start->wash1 extract 3. Extract with 1M NaOH (aq) (Product moves to aqueous layer) wash1->extract aq1 Aqueous Layer: p-Toluenesulfonic Acid wash1->aq1 Separated acidify 4. Acidify Aqueous Layer with conc. HCl to pH ~2 extract->acidify org2 Organic Layer: Neutral Impurities extract->org2 Separated aq2 Aqueous Layer: Sodium Salt of Product extract->aq2 To Step 4 note_aminophenol *m-aminophenol may partition between phases. filter 5. Filter Precipitated Solid acidify->filter wash_dry 6. Wash with Cold Water and Dry Under Vacuum filter->wash_dry product Pure Product wash_dry->product org1 Organic Layer: Neutral Impurities, Unreacted m-aminophenol*

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will extract strongly acidic impurities like p-toluenesulfonic acid into the aqueous layer. Discard the aqueous layer.

  • Extract the organic layer with a 1M sodium hydroxide (NaOH) solution. The phenolic product will be deprotonated and dissolve in the aqueous base. Repeat this extraction 2-3 times.

  • Combine the basic aqueous layers. Any neutral impurities will remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.

  • The pure this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly under vacuum.

Protocol 3.2: Column Chromatography for High Purity

When to Use: When recrystallization fails to remove a persistent impurity or when the highest possible purity is required for applications like reference standard preparation.

System Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on TLC analysis. A typical starting gradient might be 20-50% ethyl acetate in hexane.

  • TLC Analysis: Before running the column, identify a solvent system that gives your product an Rf value of ~0.3 and provides good separation from impurities.

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elute the Column: Begin passing the eluent through the column, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 20% to 40% EtOAc) to elute the compounds.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Section 4: Reference Data

Table 2: Recommended Solvents for Recrystallization

The selection of a solvent is critical for successful crystallization.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent ClassExample(s)Rationale & Use Case
Alcohols Ethanol, IsopropanolGood general-purpose solvents. The hydroxyl group on the product imparts reasonable solubility. Often used in combination with water as an anti-solvent.
Esters Ethyl AcetateLess polar than alcohols. Good for dissolving the compound while hot. Can be paired with hexane or heptane as an anti-solvent.
Ketones AcetoneA strong, polar aprotic solvent. Excellent for dissolving crude material but may require an anti-solvent (e.g., water, hexane) for good recovery.
Aqueous Mixtures Ethanol/Water, Acetone/WaterHighly tunable systems. The compound is dissolved in the hot organic solvent, and water is added until turbidity appears, then redissolved and cooled. Excellent for achieving high purity.
Aromatic TolueneCan be effective for less polar impurities. The product is typically less soluble in toluene than in alcohols or ketones.

References

  • SIELC Technologies. (2018). This compound.
  • PubChem. This compound.
  • Global Substance Registration System. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • ChemicalBook. This compound | 3743-29-1.
  • BOC Sciences. CAS 3743-29-1 this compound.
  • FDA Global Substance Registration System. N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide.
  • Google Patents.
  • ResearchGate.
  • ResearchGate. Nucleation in the p‐Toluenesulfonamide/Triphenylphosphine Oxide Co-crystal System.
  • Google Patents.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • ResearchGate. Organic Salts of Pharmaceutical Impurity p-Aminophenol.
  • Google Patents.
  • Google Patents.

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N-(m-Hydroxyphenyl)-p-toluenesulphonamide off-target effects in cell assays

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NHTS-2026-01 Version: 1.0 Last Updated: January 9, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-(m-Hydroxyphenyl)-p-toluenesulphonamide in cell-based assays. While this small molecule holds potential for targeted research, its chemical structure—featuring a sulphonamide group—necessitates a careful and critical approach to experimental design and data interpretation. The sulphonamide moiety is present in a wide array of bioactive compounds and is known to interact with various off-target proteins, which can lead to unexpected or misleading results.[1][2]

This document provides a structured framework for identifying, troubleshooting, and mitigating potential off-target effects of this compound to ensure the scientific validity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the potential, structurally-related off-targets for a sulphonamide-containing compound like this compound?

A1: The sulphonamide functional group is a well-known pharmacophore that can interact with several enzyme classes beyond a researcher's primary target. Based on its structure, plausible off-targets include, but are not limited to:

  • Carbonic Anhydrases (CAs): Sulphonamides are the classic inhibitors of CAs, which are ubiquitous enzymes involved in pH regulation and metabolism.[1][3] Off-target inhibition can lead to unexpected changes in cell media pH and metabolic phenotypes.

  • Kinases: A significant number of kinase inhibitors possess sulphonamide groups. Cross-reactivity with various kinases can trigger unintended signaling cascades.[4][5]

  • Cyclooxygenases (COX): Certain anti-inflammatory sulphonamides target COX enzymes.

  • Dihydropteroate Synthase (DHPS): In bacterial systems or cell cultures contaminated with bacteria, sulphonamides can act as antibiotics by inhibiting this enzyme in the folate synthesis pathway.[2][6]

Q2: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows dose-dependent toxicity, but this doesn't align with the known function of my primary target. Could this be an off-target effect?

A2: Absolutely. Unexpected cytotoxicity is a classic indicator of an off-target effect.[7] This can occur for several reasons:

  • Broad Kinase Inhibition: Inhibition of essential "housekeeping" kinases can lead to cell death.

  • Metabolic Disruption: Inhibition of enzymes like carbonic anhydrases can disrupt cellular pH and ion balance, inducing stress and apoptosis.[3]

  • Mitochondrial Toxicity: The compound may be interfering with mitochondrial function.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, causing physical stress to cells or interfering with assay reagents, leading to artificial signals.[8]

It is crucial to use the lowest effective concentration in your experiments and to validate that the observed phenotype is due to inhibition of the intended target.[9]

Q3: How can I be sure that the cellular phenotype I observe is due to the intended "on-target" effect?

A3: This is the central question in target validation. A multi-pronged approach is required to build confidence in your results:

  • Use an Orthogonal Compound: Employ a structurally distinct inhibitor of the same primary target. If this second compound recapitulates the phenotype, it strengthens the case for an on-target effect.[7]

  • Perform a Rescue Experiment: If possible, overexpress a mutant version of your target protein that is resistant to the inhibitor. If this "rescues" the cells from the compound's effect, it provides strong evidence for on-target activity.

  • Target Knockout/Knockdown: The most definitive control is to use a cell line where your target has been knocked out (e.g., via CRISPR) or knocked down (e.g., via shRNA). The inhibitor should have no effect on the relevant pathway in these cells.

  • Dose-Response Correlation: The cellular EC50 should be reasonably correlated with the biochemical IC50 of the compound against its target. A major discrepancy (e.g., >10-fold) may suggest an off-target effect is driving the cellular phenotype.[9]

Troubleshooting Guide

This section addresses specific experimental problems and provides systematic workflows to diagnose and resolve them.

Problem 1: Inconsistent IC50 Values in Functional Assays
  • Symptom: You observe significant variability in the IC50 value of this compound across repeat experiments or in different cell lines.

  • Potential Off-Target Cause: The compound's off-target profile may differ between cell lines due to varying expression levels of off-target proteins (e.g., different carbonic anhydrase isoforms). This can lead to a variable phenotypic outcome that confounds the on-target readout.

  • Recommended Action Plan:

    • Standardize Cell Culture Conditions: Ensure all parameters are consistent. This includes cell passage number, seeding density, and media composition, as these can significantly impact results.[7]

    • Verify Compound Solubility and Stability: Poor solubility can lead to inaccurate dosing.[8]

      • Protocol: Perform a visual solubility test by preparing the highest working concentration of the compound in your cell culture medium. Incubate for 1-2 hours under assay conditions (e.g., 37°C, 5% CO2) and inspect for precipitates against a dark background.[8]

    • Implement a Counter-Screening Workflow: Test the compound's activity against a panel of likely off-targets.

G start Start: Inconsistent IC50 Observed check_params Step 1: Verify Core Assay Parameters (Cell Passage, Density, Reagents) start->check_params check_compound Step 2: Assess Compound Integrity (Solubility, Stability, Purity) check_params->check_compound hypothesis Hypothesis: Variability is due to cell-specific off-target effects. check_compound->hypothesis counterscreen Step 3: Perform Off-Target Counter-Screens (e.g., Kinase Panel, CA Activity Assay) hypothesis->counterscreen analyze Step 4: Analyze Data Correlate off-target activity with IC50 variability counterscreen->analyze conclusion Conclusion: Identify problematic off-target(s) and select more appropriate cell models. analyze->conclusion

Caption: Troubleshooting workflow for inconsistent IC50 values.

Problem 2: Unexpected Changes in Extracellular pH
  • Symptom: You notice a rapid color change in your phenol red-containing cell culture medium (e.g., turning yellow, indicating acidification) after adding the compound, which is not explained by normal cell metabolism.

  • Potential Off-Target Cause: This is a strong indicator of carbonic anhydrase (CA) inhibition . CAs are crucial for maintaining pH homeostasis. Inhibiting them can disrupt the bicarbonate buffering system of the cell culture medium.[3]

  • Recommended Action Plan:

    • Confirm with a Direct CA Activity Assay: Use a commercially available kit or a published method to directly measure the effect of this compound on CA activity.

    • Use a Carbonic Anhydrase Inhibitor as a Control: Treat cells with a known CA inhibitor, such as Acetazolamide, as a positive control. If it produces the same pH effect, this strongly supports off-target CA inhibition by your compound.

    • Switch to CO2-Independent Media: For short-term experiments, consider using a CO2-independent medium (e.g., buffered with HEPES) to mitigate the effects of CA inhibition on extracellular pH. Note that this may alter cell physiology and should be validated.

The following table provides hypothetical, yet plausible, potency values to illustrate the importance of assessing the therapeutic window between a primary target and common off-targets.

Target ClassSpecific ExampleOn-Target IC50Potential Off-Target IC50Therapeutic WindowImplication for Researchers
Primary Target Protein Kinase X 50 nM --Desired activity range.
KinasesKinase Y-500 nM10-foldAt concentrations >500 nM, effects may be confounded by Kinase Y inhibition.
Carbonic AnhydrasesCA-IX-2 µM40-foldMay cause pH artifacts and metabolic changes at micromolar concentrations.
Other EnzymesCOX-2->10 µM>200-foldLikely not a significant concern unless using very high concentrations.
Problem 3: Contradictory Results Between Biochemical and Cellular Assays
  • Symptom: The compound is potent in a biochemical assay (e.g., using purified protein) but shows weak or no activity in a cell-based assay.[10]

  • Potential Causes (Not Mutually Exclusive):

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[9][11]

    • Rapid Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Intracellular Inactivation: The compound could be rapidly metabolized or sequestered within the cell.

  • Recommended Action Plan:

A cellular thermal shift assay (CETSA) or related techniques like NanoBRET™ can directly measure if your compound is binding to its intended target inside intact cells.[4][11] This helps differentiate between a lack of binding and a lack of downstream functional effect.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in a suitable buffer.

  • Compound Treatment: Aliquot cell suspension and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[7]

  • Thermal Challenge: Heat the aliquots across a range of temperatures for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Cell Lysis & Protein Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated fraction by centrifugation.

  • Target Quantification: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blot or ELISA.

  • Data Analysis: A ligand-bound protein is typically more thermally stable. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

G cluster_0 Intended On-Target Pathway cluster_1 Unintended Off-Target Pathway Drug_On NHTS Compound Target Primary Target (e.g., Kinase X) Drug_On->Target Inhibits Signal_On Specific Downstream Signaling Target->Signal_On Phenotype_On Desired Phenotype Signal_On->Phenotype_On Drug_Off NHTS Compound OffTarget Off-Target (e.g., Carbonic Anhydrase) Drug_Off->OffTarget Inhibits Signal_Off Non-Specific Cellular Changes OffTarget->Signal_Off Phenotype_Off Confounding Phenotype (e.g., pH change, Toxicity) Signal_Off->Phenotype_Off

Caption: On-target vs. potential off-target signaling pathways.

References

  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]

  • Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. DiscoverX. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. FDA Global Substance Registration System (GSRS). [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • This compound. PubChem. [Link]

  • N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. FDA Global Substance Registration System (GSRS). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Hyaluronic Acid-Palmitate Nanoparticle Delivery of Carbonic Anhydrase Inhibitors Impairs Growth and Early Metabolism in Escherichia coli Through β- and γ-Class CA Inhibition. MDPI. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. Chemical Information. [Link]

  • Unbiased high-throughput screening of drug-repurposing libraries identifies small-molecule inhibitors of clot retraction. Blood Advances, American Society of Hematology. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]

  • N-(3-Hydroxyphenyl)-p-toluenesulfonamide. CAS Common Chemistry. [Link]

  • (PDF) Small-molecule Screening Techniques in Drug Discovery. ResearchGate. [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PubMed Central. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the nuances of this sulfonamide synthesis, moving beyond a simple protocol to explain the underlying chemistry and provide actionable solutions to common challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of N-(m--Hydroxyphenyl)-p-toluenesulphonamide, offering explanations and step-by-step solutions.

Question 1: Why is my reaction yield of this compound consistently low?

Low yields in this synthesis can be frustrating and often point to one or more suboptimal parameters in your reaction setup.[1] Let's break down the potential culprits and how to address them.

Likely Causes & Solutions:

  • Suboptimal Reaction Conditions: The reaction between m-aminophenol and p-toluenesulfonyl chloride is a classic nucleophilic substitution, often performed under Schotten-Baumann conditions.[2][3][4] The efficiency of this reaction is highly dependent on factors like pH, temperature, and reaction time.

    • Solution: A systematic optimization of reaction conditions is recommended. This can involve varying the base, solvent, and temperature to find the optimal combination for your specific setup.

  • Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture and a base.[5] This side reaction consumes your starting material and reduces the overall yield.

    • Solution: Ensure all your glassware is thoroughly dried, and use anhydrous solvents.[6] The p-toluenesulfonyl chloride should be of high purity and handled quickly to minimize exposure to atmospheric moisture.

  • Poor Quality of Reagents: The purity of your starting materials, m-aminophenol and p-toluenesulfonyl chloride, is paramount. Impurities can interfere with the reaction and lead to the formation of side products.

    • Solution: Use freshly purified reagents whenever possible. The purity of commercial reagents should be verified, for instance, by checking the melting point.

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.[8]

Question 2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

Purification challenges often indicate the presence of side products or unreacted starting materials. Understanding the potential impurities is the first step toward effective purification.

Likely Impurities & Purification Strategies:

  • Unreacted m-Aminophenol and p-Toluenesulfonyl Chloride: If the reaction did not go to completion, these starting materials will contaminate your product.

    • Purification: Most of the unreacted starting materials can be removed during the work-up. Washing the organic layer with a dilute acid solution will remove the basic m-aminophenol, while a wash with a dilute base solution can help remove any remaining p-toluenesulfonyl chloride (as the hydrolyzed sulfonic acid).[9]

  • Di-tosylated Product: It is possible for the hydroxyl group of the product to react with another molecule of p-toluenesulfonyl chloride, leading to a di-tosylated impurity. This is more likely to occur under harsh reaction conditions or with a large excess of the sulfonyl chloride.

    • Purification: Column chromatography is often effective in separating the mono- and di-tosylated products. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[9]

  • Polymeric Side Products: Aminophenols can be susceptible to oxidation and polymerization, especially under basic conditions, leading to colored, tarry impurities.

    • Purification: Recrystallization is a powerful technique for removing colored impurities and obtaining a highly pure product. Suitable solvent systems for recrystallization can be determined through small-scale solubility tests.

Question 3: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I minimize it?

The formation of a water-soluble byproduct is a strong indicator of the hydrolysis of your p-toluenesulfonyl chloride.

Cause & Mitigation:

  • Hydrolysis Product: The water-soluble byproduct is most likely p-toluenesulfonic acid, formed from the reaction of p-toluenesulfonyl chloride with water.[5]

    • Minimization:

      • Anhydrous Conditions: As mentioned previously, strictly anhydrous conditions are crucial.[6]

      • Controlled Addition: Add the p-toluenesulfonyl chloride slowly to the reaction mixture. This maintains a low concentration of the sulfonyl chloride at any given time, favoring the reaction with m-aminophenol over hydrolysis.

      • Optimal pH: Maintaining the reaction mixture at an appropriate pH is key. The reaction requires a base to neutralize the HCl formed, but excessively high pH can accelerate the hydrolysis of the sulfonyl chloride.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What is the role of the base in this reaction?

The base, typically an amine like pyridine or triethylamine, or an inorganic base like sodium carbonate, serves two primary functions.[3][5] Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction.[5] This is crucial because the starting amine (m-aminophenol) would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction. Secondly, the base can help to deprotonate the amine, increasing its nucleophilicity and promoting the reaction.

Q2: Can I use sodium hydroxide as the base?

While sodium hydroxide can be used, particularly in a two-phase Schotten-Baumann setup, its use requires careful control.[3] A high concentration of hydroxide ions can significantly increase the rate of hydrolysis of the p-toluenesulfonyl chloride, leading to lower yields of the desired sulfonamide.[3]

Q3: What is a suitable solvent for this reaction?

A range of solvents can be employed, and the optimal choice may depend on the specific base used. Dichloromethane is a common choice when using organic bases like pyridine or triethylamine.[9] If using an inorganic base like sodium carbonate, a biphasic system with an organic solvent and water can be effective.[3]

Q4: How does the tosylation of the amino group affect the acidity of the phenolic proton?

The introduction of the electron-withdrawing p-toluenesulfonyl group to the nitrogen atom significantly increases the acidity of the phenolic proton.[10] The tosyl group pulls electron density away from the aromatic ring, which in turn stabilizes the corresponding phenoxide ion formed upon deprotonation.[10]

Q5: What are some common analytical techniques to characterize the final product?

The structure and purity of this compound can be confirmed using a variety of spectroscopic and analytical methods. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, O-H, S=O, and aromatic C-H bonds.[11]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[13]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a high-yield synthesis of this compound.

Materials:

  • m-Aminophenol

  • p-Toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-aminophenol (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 eq.) dropwise.

  • Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the p-toluenesulfonyl chloride solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of a model sulfonamide synthesis, illustrating the importance of optimizing these parameters.

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288

Table adapted from a representative sulfonamide synthesis.[9]

Visualizing the Process

To further clarify the experimental and logical workflows, the following diagrams have been generated.

Reaction_Mechanism m_aminophenol m-Aminophenol intermediate Tetrahedral Intermediate m_aminophenol->intermediate Nucleophilic Attack tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->intermediate product N-(m-Hydroxyphenyl)-p- toluenesulphonamide intermediate->product Elimination of Cl- hcl HCl intermediate->hcl salt Pyridinium Chloride hcl->salt base Base (Pyridine) base->salt Neutralization

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_crude use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction decomposition Product Decomposition? analyze_crude->decomposition optimize_purification Optimize Purification (Recrystallization, Chromatography) side_products->optimize_purification Yes optimize_reaction Optimize Reaction Conditions (Base, Solvent, Temp) incomplete_reaction->optimize_reaction Yes end Improved Yield optimize_purification->end optimize_reaction->end use_fresh_reagents->end

Sources

N-(m-Hydroxyphenyl)-p-toluenesulphonamide storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS No. 3743-29-1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for storage and handling. Our goal is to ensure the integrity of your experiments and the longevity of the compound through scientifically grounded protocols and troubleshooting advice.

Introduction: Why Proper Handling Matters

This compound belongs to the sulfonamide class of compounds. Molecules in this class are widely investigated for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.[1][2] The success and reproducibility of your experiments depend critically on the stability and purity of the compound. Improper handling or storage can lead to degradation, compromising its biological activity and leading to inaccurate results. This guide provides a self-validating system of protocols to maintain the compound's integrity from the moment you receive it.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that users may have regarding the handling and storage of this compound.

Receiving and Initial Storage

Q1: I've just received my vial of this compound. It's a powder at room temperature. How should I store it before making a stock solution?

A1: Upon receipt, you should store the vial containing the solid powder in a cool, dry, and well-ventilated place.[1] For long-term stability of the solid, storage at 2-8°C is recommended.[3] Keep the container tightly sealed to prevent moisture absorption and away from incompatible materials such as strong oxidizing agents and strong bases.[4] While the compound may be shipped at ambient temperature, controlled refrigerated storage is optimal for preserving its integrity over months or years.[3]

Stock Solution Preparation

Q2: What is the best solvent to use for making a concentrated stock solution?

A2: For most in vitro biological experiments, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Sulfonamides and related aromatic compounds generally show good solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF).[5] Always use a high-purity, anhydrous grade of DMSO, as contaminating moisture can accelerate compound degradation.

Q3: I'm having trouble dissolving the compound in my chosen solvent. What should I do?

A3: If you encounter solubility issues, do not immediately resort to extreme heat, which can degrade the compound. First, ensure you are vortexing thoroughly. If particulates remain, you can try the following, in order:

  • Gentle Warming: Briefly warm the solution to 37-50°C in a water bath.[3] Do not exceed 50°C.

  • Sonication: Use a bath sonicator for 5-10 minute intervals.

  • Solvent Combination: For certain applications, preparing a highly concentrated intermediate solution in DMSO and then diluting it into another solvent like DMF or an aqueous buffer can be effective.[6]

Q4: How do I prepare a stock solution for in vivo studies?

A4: Solvents for in vivo use must be non-toxic at the administered concentrations. DMSO can be used, but the final concentration in the formulation should typically be low (<5%) to avoid toxicity.[3] Other common vehicles include solutions of Tween-80, carboxymethylcellulose (CMC), or polyethylene glycol (PEG). It is critical to first dissolve the compound in a small amount of an organic solvent like DMSO and then slowly add it to the aqueous vehicle while vortexing to create a stable suspension or emulsion.[3]

Storage and Stability of Solutions

Q5: How should I store my DMSO stock solution?

A5: To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, you should aliquot your concentrated stock solution into single-use volumes in sterile, tightly sealed vials.[7] Store these aliquots at -20°C or, for maximum stability, at -80°C.[3]

Q6: Is this compound sensitive to light?

A6: Many complex organic molecules are susceptible to photodegradation.[8][9] While specific data for this compound is not available, it is a critical best practice to protect both the solid compound and its solutions from light. Store the powder in its original packaging and use amber or opaque vials for stock solutions. When working with the compound, avoid prolonged exposure to direct, bright light.

Q7: My experiment runs for 48 hours. Is the compound stable in my cell culture medium?

A7: The stability of the compound in aqueous media (like cell culture medium) is generally much lower than in anhydrous DMSO. When you dilute your DMSO stock into your medium, the compound is exposed to water, salts, and a physiological pH, which can potentially lead to hydrolysis over time.[10] It is advisable to prepare the final working solution fresh for each experiment. If an experiment is lengthy, consider the stability of your compound by running a control where the compound is incubated in the medium for the full duration and then tested for activity.

Summary of Key Parameters

ParameterRecommendationRationale & Source(s)
Solid Storage Temp. 2-8°COptimal for long-term stability of the solid powder.[3]
Solution Storage Temp. -20°C (standard) or -80°C (optimal)Minimizes degradation in solution; aliquoting prevents freeze-thaw damage.[3][7]
Recommended Solvents Anhydrous DMSO (for in vitro stock)High solubility for many organic molecules and compatibility with cell-based assays.[5]
Light Sensitivity Protect from lightPrevents potential photodegradation, a common issue with complex organic structures.[8][9]
Incompatible Materials Strong oxidizing agents, strong basesAvoids chemical reactions that could degrade the compound.[4]
Solution Stability Higher in anhydrous DMSO; lower in aqueous mediaAqueous environments can promote hydrolysis. Prepare working solutions fresh.[10]

Visual Workflow: Compound Handling and Stock Preparation

The following diagram outlines the best-practice workflow from receiving the compound to the final storage of stock solution aliquots.

G cluster_0 Receiving & Initial Handling cluster_1 Stock Solution Preparation (in Fume Hood) cluster_2 Storage Receive Receive Compound Equilibrate Equilibrate Vial to Room Temp. Receive->Equilibrate 15-20 min Inspect Inspect Vial (Gently tap to settle powder) Equilibrate->Inspect Weigh Weigh Powder (Analytical Balance) Inspect->Weigh AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Dissolve Vortex to Dissolve (Gentle warm/sonicate if needed) AddSolvent->Dissolve Aliquot Aliquot into Single-Use Amber/Opaque Vials Dissolve->Aliquot Store Store Tightly Sealed at -20°C or -80°C Aliquot->Store

Caption: Best-practice workflow for handling and preparing stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 263.31 g/mol ) in DMSO.[11]

Materials
  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or opaque microcentrifuge tubes/vials with secure caps

  • Sterile, filter-barrier pipette tips and calibrated pipettes

  • Vortex mixer

Procedure
  • Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the powder.[7]

  • Calculation: Determine the mass of compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 263.31 g/mol x 1000 mg/g

    • Mass = 2.63 mg

  • Weighing: In a chemical fume hood, carefully weigh out 2.63 mg of this compound into a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, refer to the troubleshooting steps in FAQ Q3.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, opaque microcentrifuge tubes.[7]

  • Final Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Compound precipitates when diluted into aqueous buffer/medium. The compound has low aqueous solubility. The final concentration exceeds its solubility limit.This is a common phenomenon.[3] Make serial dilutions in pure DMSO first to a lower concentration before the final dilution into the aqueous medium. Ensure vigorous mixing during dilution. A small final percentage of DMSO (e.g., <0.5%) can help maintain solubility.
Loss of biological activity in experiments. 1. Compound degradation due to improper storage (freeze-thaw, light exposure).2. Instability in aqueous experimental buffer over time.3. Inaccurate initial weighing or pipetting.1. Use a fresh, single-use aliquot for each experiment. Always protect from light.2. Prepare working solutions immediately before use. Run a time-course stability control if necessary.3. Re-check all calculations and ensure equipment is properly calibrated.
Stock solution appears cloudy or has crystals after freezing and thawing. The compound may have come out of solution during the freezing process.Before use, allow the aliquot to thaw completely and warm to room temperature. Vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for clarity before pipetting.

Safety, Handling, and Disposal

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup: For small spills of the powder, avoid creating dust.[13] Carefully sweep or vacuum the material into a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[1]

  • Disposal: Dispose of unused material and its containers as hazardous chemical waste. This should be done through a licensed chemical destruction facility or via controlled incineration.[1] Do not discharge into sewer systems or the environment.[1]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. CP Lab Safety. [Link]

  • Khan, I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Smirnovas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Koshy, K. T., & Lach, J. L. (1961). Stability of N-Acetyl-p-aminophenol in Aqueous Solutions. Journal of Pharmaceutical Sciences. [Link]

  • Dudutienė, V., et al. (2014). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules. [Link]

  • Smith, M. C., & Ciullo, J. A. (2014). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. [Link]

  • van Haperen, A. M., et al. (1995). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters. [Link]

  • CAS. (n.d.). N-(3-Hydroxyphenyl)-p-toluenesulfonamide. CAS Common Chemistry. [Link]

  • ResearchGate. (2015). How can I dissolve a drug in DMF?. ResearchGate. [Link]

  • ResearchGate. (2018). Solubility of polyamides. ResearchGate. [Link]

  • Buckley, G. J., & Tran, A. (2022). Light-Sensitive Injectable Prescription Drugs—2022. Hospital Pharmacy. [Link]

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Introduction: Navigating the Challenges of N-(m-Hydroxyphenyl)-p-toluenesulphonamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

N-(m-Hydroxyphenyl)-p-toluenesulphonamide is a sulfonamide-containing compound of interest in various research applications. As with many phenolic and sulfonamide-based molecules, researchers often encounter significant in vitro cytotoxicity, which can confound experimental results and hinder the assessment of the compound's primary biological effects. This guide provides a comprehensive technical support framework, structured in a question-and-answer format, to help you troubleshoot and mitigate these cytotoxic effects. We will delve into the underlying mechanisms of toxicity and provide field-proven protocols and strategies to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the "Why" - Potential Mechanisms of Cytotoxicity

Before effective mitigation strategies can be developed, it is crucial to understand the potential reasons why this compound may be toxic to cells. The structure of the molecule itself provides several clues. Many drug-induced toxicities are linked to the generation of reactive oxygen species (ROS) that overwhelm the cell's natural antioxidant defenses, leading to oxidative stress.[1][2] This stress can damage key cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.[3]

For sulfonamides specifically, toxicity can be mediated by reactive metabolites. It has been proposed that hydroxylamine metabolites, formed via metabolic activation, may be the proximate toxins responsible for adverse effects.[4]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Postulated mechanism of this compound cytotoxicity.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during in vitro experiments with this compound.

Q1: My cell viability drops dramatically even at low micromolar concentrations. How can I determine an appropriate, non-toxic working concentration range?

A1: This is a classic challenge. The first step is to perform a meticulous dose-response curve to accurately determine the compound's potency in your specific cell line. We recommend a broad concentration range for the initial experiment, followed by a narrower range to pinpoint the IC50 (half-maximal inhibitory concentration).

  • Initial Broad Screen: Test concentrations over several orders of magnitude (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM). Many sulfonamides show cytotoxicity in the 10-1000 µM range.[5]

  • Refined Narrow Screen: Based on the initial results, perform a more detailed curve around the concentration that showed ~50% viability. For example, if 10 µM caused ~50% cell death, test concentrations like 1, 5, 10, 15, and 25 µM.

  • Experimental Choice: For subsequent experiments where you want to study non-cytotoxic effects of the compound, you must use concentrations well below the IC50 value. A good starting point is often 1/10th of the IC50 or lower.

Q2: I suspect oxidative stress is the primary cause of toxicity. How can I confirm this and mitigate it?

A2: Your suspicion is well-founded based on the compound's chemical structure.[1][3] To confirm and mitigate this, you can perform a rescue experiment using an antioxidant. N-acetylcysteine (NAC) is an excellent and widely used choice.[4]

  • Confirmation: The core principle of a rescue experiment is to see if pre-treatment with an antioxidant can prevent the cytotoxicity caused by your compound. If co-incubation with NAC significantly increases cell viability in the presence of this compound, it strongly suggests that ROS generation is a key part of the cytotoxic mechanism.

  • Mechanism of NAC: NAC acts as a precursor for the synthesis of glutathione (GSH), a primary intracellular antioxidant.[6] It can also act as a direct scavenger of some reactive oxygen species.[7][8][9] By bolstering the cell's antioxidant capacity, NAC can neutralize the harmful effects of the compound.[7][8]

  • Mitigation Strategy: For your experiments, you can co-incubate the cells with a pre-determined optimal concentration of NAC along with your test compound. This allows you to study other effects of the compound while minimizing the confounding factor of ROS-induced cell death. (See Protocol 4.3 for a detailed method).

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for an antioxidant rescue experiment.

Q3: How can I differentiate between apoptosis and necrosis as the mode of cell death induced by my compound?

A3: Differentiating these two cell death pathways is critical for mechanistic understanding. This is best achieved using flow cytometry with a dual-staining method, typically involving Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[10][11]

  • Annexin V: This protein binds to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]

  • Propidium Iodide (PI): This fluorescent dye is excluded by cells with intact membranes. It can only enter and stain the DNA of cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[10][12]

Staining PatternCell PopulationInterpretation
Annexin V (-) / PI (-)Live CellsHealthy, non-apoptotic cells.
Annexin V (+) / PI (-)Early Apoptotic CellsIntact cell membrane but PS is externalized.
Annexin V (+) / PI (+)Late Apoptotic/NecroticLoss of membrane integrity.
Annexin V (-) / PI (+)Necrotic CellsPrimary loss of membrane integrity without apoptotic markers.

This multi-parameter analysis provides a quantitative snapshot of the different cell populations and gives a clear indication of the primary cell death pathway being induced.[11]

Section 3: FAQs - Frequently Asked Questions

FAQ 1: How should I prepare my stock solution to ensure stability and avoid precipitation?

This is a critical, and often overlooked, step. This compound is a hydrophobic compound.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[13]

  • Dissolution Technique: To ensure complete dissolution, you can gently vortex the tube. If solubility issues persist, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be effective.[13]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

  • Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture medium, add the stock to the media (not the other way around) and vortex immediately to ensure rapid dispersion and prevent the compound from crashing out of solution.[14]

FAQ 2: Could the DMSO solvent be contributing to the cytotoxicity I'm observing?

Absolutely. High concentrations of DMSO are toxic to cells.[13]

  • Recommended Final Concentration: It is critical to keep the final concentration of DMSO in your assay wells as low as possible, typically below 0.5%, with an ideal target of ≤0.1%.[15][16]

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control." This consists of cells treated with the same final concentration of DMSO as your highest dose of the compound, but without the compound itself. This allows you to subtract any cytotoxic effect of the solvent from the effect of your compound.[13]

Section 4: Key Experimental Protocols

Protocol 4.1: Dose-Response Curve Generation using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remember to prepare a vehicle control with the highest DMSO concentration used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and controls).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to a purple formazan product.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~540-570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 4.2: Co-incubation with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

  • NAC Titration (Optional but Recommended): First, determine a non-toxic working concentration of NAC for your cell line (typically 1-10 mM).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing the optimal concentration of NAC. Incubate for 1-2 hours.

  • Co-treatment: Add this compound directly to the NAC-containing wells at the desired final concentrations.

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT) as described in Protocol 4.1.

  • Analysis: Compare the viability of cells treated with the compound alone to those co-treated with NAC. A significant increase in viability in the co-treated group indicates mitigation of ROS-dependent cytotoxicity.[4]

References

  • Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012, 645460. [Link]

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]

  • Vrije Universiteit Brussel. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228. [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • Galluzzi, L., Aaronson, S. A., Abrams, J., et al. (2018). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation, 25(4), 625–644. [Link]

  • Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]

  • Mount Sinai Scholars Portal. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. Molecular and Integrative Toxicology. [Link]

  • Raghavan, S., De-Angelis, M., & Tino, A. (2023). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 12(13), 4235. [Link]

  • Koen, Y. M., Gogichaeva, N. V., & Hanzlik, R. P. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(2), 165–183. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. [Link]

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Spielberg, S. P. (1989). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 244(2), 724–728. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Glasp. (2023). Understanding the Importance of DMSO Concentration in Inhibitor Preparation. Glasp. [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. [Link]

  • ResearchGate. (2012). (PDF) The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. ResearchGate. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 9(1), 49–57. [Link]

Sources

Technical Support Center: Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to help you identify and mitigate the formation of common reaction byproducts. Our approach is rooted in explaining the chemical causality behind each step, ensuring you can adapt and optimize your experimental outcomes with confidence.

Section 1: Understanding the Reaction Landscape

The synthesis of this compound typically involves the reaction of 3-aminophenol with p-toluenesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction can yield several byproducts that complicate purification and reduce overall yield. Understanding these potential side reactions is the first step toward effective troubleshooting.

cluster_reactants Starting Materials cluster_products Products & Byproducts 3-Aminophenol 3-Aminophenol Reaction Reaction 3-Aminophenol->Reaction Nucleophilic Attack (Amine) TsCl p-Tosyl Chloride TsCl->Reaction TsOH p-Toluenesulfonic Acid (Hydrolysis) TsCl->TsOH Presence of H₂O Base Base Base->Reaction Di-Tosylated Di-Tosylated Byproduct (N,O-acylation) Reaction->Di-Tosylated Excess TsCl / Strong Base O-Tosylated O-Tosylated Byproduct (Isomer) Reaction->O-Tosylated Thermodynamic Control? Target N-(m-Hydroxyphenyl)- p-toluenesulphonamide Polymer Polymeric Material Target->Polymer Intermolecular Reaction Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., NaHCO₃ wash) Start->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Dry & Concentrate Extraction->Drying Crude_Solid Crude Solid Product Drying->Crude_Solid Purify_Decision Purity Check (TLC/HPLC) Crude_Solid->Purify_Decision Analysis_Decision Structural ID Needed? Crude_Solid->Analysis_Decision Column Column Chromatography Purify_Decision->Column Multiple Byproducts Recrystal Recrystallization Purify_Decision->Recrystal High Purity Column->Recrystal Pure_Product Pure Product (>98%) Recrystal->Pure_Product HPLC HPLC (Purity/Quantification) Analysis_Decision->HPLC MS LC-MS (Molecular Weight) Analysis_Decision->MS NMR NMR Spectroscopy (¹H, ¹³C - Structure) Analysis_Decision->NMR FTIR FT-IR (Functional Groups) Analysis_Decision->FTIR

Caption: General workflow for purification and analysis.

Q5: Can you provide a starting point for an HPLC method to analyze my sample?

A: Absolutely. A reverse-phase HPLC method is well-suited for separating this compound from its common, less polar (di-tosylated) and more polar (hydrolyzed, starting material) byproducts. [1][2] Table 1: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column providing good resolution for aromatic compounds. [3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid aids in protonating silanols and the analytes for better peak shape. [3]
Gradient 20% B to 95% B over 15 minutesA gradient is essential to elute both polar (p-TsOH) and non-polar (di-tosylated) compounds in a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm or 270 nmSulfonamides and aromatic compounds have strong absorbance at these wavelengths. [1][3]
Injection Vol. 5-10 µLA standard volume to avoid column overloading. [3]

Expected Elution Order: 1. p-Toluenesulfonic acid (most polar) -> 2. 3-Aminophenol -> 3. Product -> 4. Di-tosylated byproduct (least polar).

Q6: How can I use FT-IR and NMR to confirm the structure of my product and identify byproducts?

A: These spectroscopic techniques provide definitive structural information.

  • FT-IR Spectroscopy: This is excellent for a quick confirmation of functional groups.

Table 2: Key FT-IR Vibrational Frequencies

Frequency (cm⁻¹)VibrationExpected in...
3400-3200 (broad)O-H and N-H stretchProduct, 3-Aminophenol, p-TsOH
~3250 (sharp)N-H stretchProduct
1350-1310 (strong)SO₂ Asymmetric StretchProduct, Byproducts, p-TsOH [4][5]
1170-1150 (strong)SO₂ Symmetric StretchProduct, Byproducts, p-TsOH [4][5]
  • ¹H NMR Spectroscopy: This is the most powerful tool for unambiguous structure confirmation.

    • Product: You will see a singlet for the methyl group (~2.4 ppm), distinct aromatic patterns for both the tosyl and hydroxyphenyl rings, and exchangeable singlets for the N-H and O-H protons.

    • Di-tosylated Byproduct: The O-H proton signal will be absent. The chemical shifts of the hydroxyphenyl ring protons will shift significantly downfield due to the electron-withdrawing effect of the second tosyl group.

    • O-tosylated Byproduct: The N-H proton signal will be absent (replaced by NH₂ signals if it's the unreacted amine). The phenolic O-H signal will also be absent.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I use an inorganic base like potassium carbonate (K₂CO₃) instead of pyridine? A: Yes, you can. Using a heterogeneous inorganic base like K₂CO₃ in a solvent like acetone or acetonitrile is a common alternative. The primary advantage is a much simpler work-up, as the base and its salts can be removed by simple filtration. However, the reaction may proceed more slowly due to the limited solubility of the base. It is an excellent choice for improving the ease of purification.

Q8: How do I remove the p-toluenesulfonamide byproduct that can sometimes form? A: p-Toluenesulfonamide can form if the chloramine-T used in some related reactions (or as an impurity) decomposes. It is often a highly crystalline solid. The most effective way to remove it is by washing the organic layer with a dilute NaOH solution during the work-up. [6]The sulfonamide proton is acidic enough to be deprotonated by NaOH, forming a water-soluble sodium salt, which partitions into the aqueous layer.

Q9: My NMR shows that my product is pure, but the melting point is lower than the literature value. Why? A: A lower or broad melting point, even with a clean NMR spectrum, often indicates the presence of amorphous solid or trace amounts of solvent trapped in the crystal lattice. Ensure your product is thoroughly dried under high vacuum, potentially at a slightly elevated temperature (e.g., 40-50°C), to remove all residual solvent. Recrystallizing from a different solvent system may also help in forming a more ordered, higher-melting-point crystal structure.

References
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC.
  • Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 455. Available at: [Link]

  • Woźniak, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3338. Available at: [Link]

  • Mitropoulou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Ashraf-Khorassani, M., et al. (1998). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Applied Spectroscopy, 52(8), 1059-1064. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. Available at: [Link]

  • Mary, Y.S., & Balachandran, V. (2014). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 30(2), 525-534. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). Available at: [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • Sharpless, K. B., et al. (1976). Osmium-catalyzed vicinal oxyamination of olefins by chloramine-t. Organic Syntheses, 55, 8. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-(m-Hydroxyphenyl)-p-toluenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(m-Hydroxyphenyl)-p-toluenesulphonamide derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of compounds. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions in a direct, question-and-answer format to address the specific issues you may face in the lab.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bioavailability of this compound derivatives, providing a solid starting point for troubleshooting and experimental design.

Q1: What are the primary obstacles to achieving good oral bioavailability with N-(m--Hydroxyphenyl)-p-toluenesulphonamide derivatives?

A1: The primary obstacles are typically rooted in the physicochemical properties inherent to many sulphonamide compounds. These can be broadly categorized under the Biopharmaceutics Classification System (BCS), which considers solubility and permeability.[1][2][3] Most challenges with these derivatives arise from:

  • Poor Aqueous Solubility: Many sulphonamide derivatives are crystalline and possess low solubility in aqueous media, which is the first and often rate-limiting step for drug absorption in the gastrointestinal (GI) tract.[1][4][5] This is a common issue for BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds.[3][6]

  • Low Intestinal Permeability: Even if a compound dissolves, it must efficiently cross the intestinal epithelium to reach systemic circulation.[7] Factors such as molecular size, lipophilicity, and hydrogen bonding capacity can limit this process.

  • First-Pass Metabolism: These derivatives can be subject to extensive metabolism in the gut wall or liver before reaching the bloodstream, significantly reducing the amount of active drug available.[7][8]

  • Efflux Transporters: The compounds may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), limiting their net absorption.[7][8][9]

Q2: How can I begin to diagnose the specific cause of poor bioavailability for my this compound derivative?

A2: A systematic, tiered approach involving both in vitro and computational methods is recommended.

  • Physicochemical Characterization:

    • Aqueous Solubility: Determine the equilibrium solubility in biorelevant media such as simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).[9][10] This provides a more accurate picture of in vivo dissolution behavior than water solubility alone.

    • LogP/LogD: Measure or calculate the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH values to understand the compound's lipophilicity, a key predictor of permeability.

  • In Vitro Permeability Assessment:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cost-effective initial screen for passive permeability.[11][12]

    • Caco-2 Cell Monolayer Assay: This model provides more comprehensive information, including data on both passive and active transport, as well as the potential for efflux.[11]

  • In Vitro Metabolic Stability:

    • Liver Microsomes/S9 Fractions: Assess the compound's stability in the presence of liver enzymes to estimate its intrinsic clearance and susceptibility to first-pass metabolism.[7]

The following diagram illustrates a logical workflow for diagnosing bioavailability issues:

G cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection Start Compound with Poor Oral Bioavailability Solubility Assess Aqueous Solubility (Biorelevant Media) Start->Solubility Permeability Assess Permeability (PAMPA/Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (Microsomes/S9) Start->Metabolism Low_Sol Low Solubility? Solubility->Low_Sol Low_Perm Low Permeability? Permeability->Low_Perm High_Met High Metabolism? Metabolism->High_Met Low_Sol->Low_Perm No Formulation Formulation Strategies (e.g., Solid Dispersion, Nanosuspension) Low_Sol->Formulation Yes Low_Perm->High_Met No Prodrug Prodrug Approach Low_Perm->Prodrug Yes Metabolic_Block Structural Modification to Block Metabolic Sites High_Met->Metabolic_Block Yes End End High_Met->End No

Sources

Technical Support Center: Formulation Strategies for N-(m--Hydroxyphenyl)-p-toluenesulphonamide in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the in vivo formulation of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with formulating this compound for animal studies. This guide provides troubleshooting advice and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Introduction

This compound is a compound of interest in various research fields. However, like many new chemical entities, it presents formulation challenges due to its physicochemical properties.[1][2] Based on available data, this compound has a molecular weight of 263.31 g/mol and a predicted pKa of 8.06, suggesting it is a weakly acidic compound.[3][4] Its predicted low aqueous solubility is a significant hurdle for achieving adequate bioavailability in in vivo studies.[1][2] Poorly soluble compounds often lead to low and variable absorption, complicating the interpretation of pharmacokinetic, pharmacodynamic, and toxicological data.[1][2][5]

This guide will walk you through a logical, step-by-step approach to developing a suitable formulation for your preclinical research, focusing on scientific principles and practical laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve this compound in simple aqueous vehicles like saline or PBS have failed. What should I do?

This is a common and expected issue for poorly soluble compounds. Simple aqueous vehicles are generally insufficient for non-polar molecules. The primary goal is to create a formulation that can be safely administered to animals while ensuring the compound remains solubilized or uniformly suspended to allow for absorption.[1][2]

Initial Troubleshooting Steps:

  • Confirm Compound Purity: Ensure the purity of your this compound lot. Impurities can sometimes affect solubility.

  • Systematic Solubility Screen: Before committing to a complex formulation, it's crucial to perform a small-scale solubility screen to identify promising excipients. This will save time and resources.

Recommended Screening Solvents and Excipients:

Vehicle/Excipient CategoryExamplesRationale & Considerations
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), Ethanol, Dimethyl Sulfoxide (DMSO)These water-miscible solvents can significantly increase the solubility of hydrophobic compounds.[6] However, their concentration must be carefully controlled to avoid toxicity in animals.[7]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL, Solutol® HS 15Surfactants form micelles that can encapsulate and solubilize poorly soluble drugs.[1][8] They are commonly used in both oral and parenteral formulations.[1][9]
pH Modifiers NaOH (to increase pH), HCl (to decrease pH)Given the predicted pKa of 8.06, altering the pH to deprotonate the acidic sulfonamide or phenolic hydroxyl group can increase solubility.[3] However, the final formulation's pH must be physiologically compatible with the route of administration.[7][10]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][8]
Lipid-Based Systems Corn oil, Sesame oil, Medium-Chain Triglycerides (MCT), Self-Emulsifying Drug Delivery Systems (SEDDS)For oral administration, lipid-based formulations can enhance absorption through the lymphatic system, bypassing first-pass metabolism.[11][12][13] For parenteral routes, fat emulsions can be used.[14][15]
Q2: I've identified a promising solvent system, but the compound precipitates upon dilution with an aqueous phase or upon administration. How can I prevent this?

Precipitation upon dilution is a classic sign of a supersaturated and unstable formulation. This is a critical issue as it can lead to dose variability and potential toxicity at the site of administration.

Strategies to Mitigate Precipitation:

  • Optimize Co-solvent/Surfactant Ratios: The goal is to find a balance where the drug is solubilized, but the system remains stable upon dilution. Systematically varying the ratios of your chosen excipients is key.

  • Incorporate a Precipitation Inhibitor: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors by sterically hindering the crystallization of the drug.[16]

  • Particle Size Reduction: For suspension formulations, reducing the particle size of the drug increases the surface area, which can improve the dissolution rate.[1][2] This can be achieved through techniques like micronization or nanomilling.

Workflow for Formulation Optimization:

G compound This compound products p-Toluenesulfonic acid + m-Aminophenol compound->products Hydrolysis (Acid/Base)

Sources

Technical Support Center: A Guide to Preventing Precipitation of N-(m-Hydroxyphenyl)-p-toluenesulphonamide in Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of N-(m-Hydroxyphenyl)-p-toluenesulphonamide. Designed for researchers, scientists, and drug development professionals, this document explains the underlying chemical principles that govern the compound's solubility to empower you to design robust and stable formulations for your experiments.

Troubleshooting Guide: Addressing Precipitation

This section directly addresses common precipitation issues encountered during experimental work. Each solution is presented in a question-and-answer format, focusing on the causal relationships behind the problem and the proposed solution.

Q1: My this compound precipitated immediately after I added my concentrated stock solution (in an organic solvent) to my aqueous buffer. What happened?

A1: This is a classic case of a solvent-shift precipitation.[1] Your compound is likely highly soluble in the organic stock solvent (e.g., DMSO, ethanol) but has very low intrinsic solubility in a purely aqueous environment. When a small volume of the concentrated stock is introduced into the large volume of buffer, the organic solvent is rapidly diluted. This sudden shift in the solvent environment to a highly polar, aqueous medium causes the compound to exceed its solubility limit and crash out of the solution.

The core of the issue lies in the hydrophobic nature of the molecule's aromatic rings. The underlying principle is that the neutral, unionized form of the sulfonamide is hydrophobic and thus poorly soluble in water.[2] To prevent this, you must ensure the final buffer conditions are favorable to keeping the compound in its more soluble, ionized form.

Q2: I managed to dissolve the compound, but it precipitated out of the buffer after being stored overnight at 4°C. Why did this occur?

A2: This phenomenon, known as delayed precipitation, can be attributed to two primary factors: temperature and nucleation kinetics.

  • Effect of Temperature: The solubility of most compounds, including this compound, is temperature-dependent. As the temperature decreases, the kinetic energy of the solvent molecules is reduced, diminishing their capacity to solvate the compound, which can lead to a supersaturated state becoming unstable and resulting in precipitation.

  • Nucleation and Crystal Growth: A solution can remain in a temporary, supersaturated state if there are no nucleation sites for crystals to form. Over time, microscopic dust particles, vibrations, or minute scratches on the container's surface can act as nucleation sites, initiating the process of crystal growth and leading to visible precipitation.

Q3: I have adjusted the pH of my buffer, but I am still observing some precipitation. What are my next steps?

A3: If pH adjustment alone is insufficient, the next logical step is to incorporate a co-solvent into your aqueous buffer.[3][4][] Co-solvents are water-miscible organic solvents that, when added in small amounts, decrease the overall polarity of the buffer system.[4][] This reduction in polarity makes the solvent environment more hospitable to hydrophobic molecules, thereby increasing their solubility.[6]

Commonly used co-solvents in pharmaceutical and research settings include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[3][]

It is crucial to start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it while monitoring for solubility. Be aware that high concentrations of co-solvents can potentially impact downstream biological assays.

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about working with this compound.

Q1: What are the key physicochemical properties of this compound that I need to be aware of?

A1: Understanding the molecule's structure and properties is the first step in preventing precipitation.

  • Structure: The molecule possesses two key functional groups that dictate its solubility: a phenolic hydroxyl group and a sulfonamide group. Both of these groups are weakly acidic.

  • pKa: The predicted pKa for this compound is approximately 8.06.[7] This value is critical because it represents the pH at which the sulfonamide group is 50% ionized. The phenolic hydroxyl group will have a higher pKa (typically around 10). The solubility of sulfonamides is directly related to their acidic character and increases with pH as the molecule becomes ionized.[8][9]

  • Solubility: The unionized form of the molecule is poorly soluble in water due to its hydrophobic aromatic rings. Its solubility dramatically increases as the pH of the solution rises above its pKa, leading to the deprotonation of the sulfonamide and phenolic hydroxyl groups, forming more polar, water-soluble anionic species.[2][8][9]

PropertyValue/InformationSource
Molecular Formula C13H13NO3S[10]
Molecular Weight 263.31 g/mol [10]
Predicted pKa ~8.06[7]
Appearance Solid (Melting Point: 158°C)[7]

Q2: How do I determine the optimal pH for my buffer to keep the compound in solution?

A2: The optimal pH is directly related to the compound's pKa. A general rule of thumb for acidic compounds is to maintain the buffer pH at least 1 to 2 units above the pKa to ensure a high degree of ionization and, consequently, higher solubility.[2]

Given the predicted pKa of ~8.06 for the sulfonamide group, you should aim for a buffer pH of 9.0 or higher . At a pH of 9.06, approximately 90% of the sulfonamide groups will be in their deprotonated (anionic) form, significantly enhancing aqueous solubility. At a pH of 10.06, this increases to approximately 99%.

Q3: How should I prepare my stock solution to minimize precipitation risks during dilution?

A3: The key is to prepare a high-concentration stock in a suitable organic solvent and then use a specific dilution technique.

  • Solvent Selection: Use a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Stock Concentration: Prepare a concentrated stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your final aqueous buffer, reducing the risk of solvent-shift precipitation and potential interference with your experiment.

  • Dilution Technique: When preparing your final working solution, add the concentrated stock solution dropwise into the vortexing buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 2.63 mg of this compound (MW = 263.31 g/mol ).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if needed.

  • Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Approach to Buffer Optimization

This protocol provides a systematic way to find the optimal buffer conditions for your desired final concentration.

  • Select Buffers: Choose a buffer system that is effective in the alkaline pH range (e.g., Tris, CHES, Borate).

  • Prepare Test Buffers: Prepare a series of buffers at different pH values (e.g., pH 8.0, 8.5, 9.0, 9.5).

  • Initial Solubility Test: In separate tubes, add your stock solution to each buffer to achieve your desired final concentration. Add the stock dropwise while vortexing.

  • Observe: Visually inspect for any immediate precipitation.

  • Co-solvent Titration (if needed): If precipitation occurs even at high pH, take the buffer at the optimal pH (e.g., pH 9.0) and prepare several versions containing increasing percentages of a co-solvent like propylene glycol (e.g., 1%, 2%, 5%, 10% v/v).

  • Repeat Solubility Test: Repeat step 3 with the co-solvent-containing buffers.

  • Stability Check: Once you identify a condition where the compound dissolves, let the solution stand at the intended experimental temperature (e.g., room temperature or 37°C) and at 4°C for 24 hours to check for delayed precipitation.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_pH Is Buffer pH > 9.0? start->check_pH adjust_pH Increase Buffer pH to > 9.0 (e.g., Tris, Borate) check_pH->adjust_pH No add_cosolvent Incorporate Co-solvent (e.g., PG, PEG400, 1-10%) check_pH->add_cosolvent Yes adjust_pH->start Re-test check_stock Review Stock Prep & Dilution Technique add_cosolvent->check_stock success Solution is Stable check_stock->success

Caption: A workflow for systematically troubleshooting precipitation issues.

G cluster_pH Effect of pH on Solubility cluster_cosolvent Effect of Co-solvent on Solubility pH_low pH_low pH_high pH_high pH_low->pH_high  Increase pH (Deprotonation) cosolvent_low Aqueous Buffer High Polarity Poor Solvation of Hydrophobic Molecule cosolvent_high Buffer + Co-solvent Reduced Polarity Enhanced Solvation of Hydrophobic Molecule cosolvent_low->cosolvent_high  Add Co-solvent (e.g., Propylene Glycol)

Sources

Technical Support Center: N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS 3743-29-1)[1][][3]. This document is intended for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. While direct, published data on the specific cross-reactivity of this exact compound is limited, its chemical structure—comprising a sulfonamide core and a hydroxyphenyl moiety—allows us to predict and troubleshoot potential issues based on the well-documented behavior of these functional groups.

This guide provides a proactive, solutions-oriented framework for identifying and mitigating potential cross-reactivity and assay interference. By understanding the underlying chemical principles, you can design more robust experiments and accurately interpret your results.

Part 1: Frequently Asked Questions (FAQs) & Potential Cross-Reactivity Issues

This section addresses common questions and potential off-target activities based on the structural components of this compound.

FAQ 1: My compound shows broad, non-specific activity across multiple assays. What could be the cause?

Answer: Broad-spectrum activity from a small molecule like this compound can often be traced to assay interference rather than specific, multi-target biological activity. The two primary structural alerts in your compound are the sulfonamide group and the phenolic (hydroxyphenyl) group .

  • Phenolic Group Interference: Phenolic compounds are notorious for causing false positives in high-throughput screening (HTS) campaigns.[4] The hydroxyl group on the phenyl ring can engage in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of common buffer components like dithiothreitol (DTT).[5][6] This H₂O₂ can then non-specifically oxidize and inactivate proteins in your assay, appearing as inhibition.[5][6][7] This is a well-documented artifact in HTS.[5][6]

  • Sulfonamide-Mediated Effects: While less likely to cause broad, non-specific inhibition, the sulfonamide group is a well-known pharmacophore that targets specific enzyme classes. If your screening panel includes metalloenzymes, you may be observing legitimate, but potentially undesired, cross-reactivity.

FAQ 2: Could my compound be inhibiting carbonic anhydrases?

Answer: Yes, this is a very high probability. The primary sulfonamide group (R-SO₂NH₂) is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs).[8] CAs are a large family of metalloenzymes crucial for various physiological processes.[8][9] Many sulfonamide-containing drugs are potent CA inhibitors.[9][10][11] If your experimental system (e.g., cell culture, tissue homogenate) contains active CAs, your compound may inhibit them with nanomolar to micromolar potency, leading to downstream effects that could be misinterpreted.[8][10]

FAQ 3: Is there a risk of hERG channel inhibition?

Answer: Yes, this is a critical consideration in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key player in cardiac repolarization, and its unintended inhibition can lead to serious cardiac arrhythmias.[12][13][14] Various drugs containing sulfonamide or related methanesulfonanilide structures have been shown to inhibit hERG channels.[12][15][16] Therefore, it is crucial to profile this compound for hERG activity, especially if it is being considered as a therapeutic lead.

FAQ 4: What is the likelihood of non-specific protein binding?

Answer: Non-specific binding is a concern for many small molecules and is influenced by factors like hydrophobicity and the presence of electrostatic interaction points.[17] The p-toluenesulphonamide portion of your molecule contributes to its lipophilicity, potentially leading to binding in hydrophobic pockets of various proteins or adsorption to plasticware.[17] This can reduce the effective concentration of your compound in solution and lead to variability in your results.[17]

Potential IssueStructural MoietyPrimary MechanismKey Consequence
Assay Interference HydroxyphenylRedox Cycling / H₂O₂ GenerationFalse positives in HTS, non-specific protein inactivation.[5][6]
Carbonic Anhydrase Inhibition SulfonamideZinc-Binding at Active SiteOff-target enzymatic inhibition, altered pH homeostasis.[8][18]
hERG Channel Blockade Full MoleculePore Binding/Gating InterferencePotential for cardiotoxicity, drug development liability.[12][14][15]
Non-Specific Binding Full MoleculeHydrophobic & Electrostatic InteractionsReduced effective concentration, assay variability.[17][19]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step workflows to diagnose and resolve the issues outlined above.

Guide 1: Differentiating True Activity from Assay Interference

If you suspect your compound is a "Pan-Assay Interference Compound" (PAINS), this workflow will help you confirm or refute this hypothesis.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Testing cluster_2 Phase 3: Interpretation A Unexpected Activity Observed (e.g., High Hit Rate in HTS) B Run Assay +/- High Conc. of a Reductant (e.g., 1 mM DTT) A->B Initiate Controls C Run Assay +/- Catalase A->C Initiate Controls D Run Assay +/- Non-ionic Detergent (e.g., 0.01% Triton X-100) A->D Initiate Controls F Activity Dependent on Reductant? B->F E Activity Diminished by Catalase? C->E G Activity Diminished by Detergent? D->G H Conclusion: Redox Cycling Artifact E->H Yes J Conclusion: Likely True Hit E->J No to All F->H Yes F->J No to All I Conclusion: Compound Aggregation G->I Yes G->J No to All

Caption: Workflow for diagnosing assay interference mechanisms.

This protocol is designed to detect the generation of hydrogen peroxide by your compound.

  • Objective: Determine if the observed activity is dependent on redox cycling.

  • Materials:

    • Your standard assay buffer and components.

    • This compound stock solution.

    • Catalase (from bovine liver).

    • Dithiothreitol (DTT).

    • Control compound known not to undergo redox cycling.

  • Procedure:

    • Set up your standard assay in triplicate.

    • Condition A (Standard): Run the assay with your compound under normal conditions.

    • Condition B (Catalase Control): Pre-incubate your assay system with catalase (final concentration ~300 units/mL) for 15 minutes before adding this compound.[7]

    • Condition C (Reductant-Free Control): If your buffer contains a reducing agent like DTT, run the assay in a buffer where it has been omitted. Note: Ensure your target protein remains stable and active without the reductant.

    • Condition D (Negative Control): Run the assay with the non-redox cycling control compound.

  • Interpretation:

    • If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of catalase (Condition B) or in the absence of DTT (Condition C), it strongly suggests the mechanism is H₂O₂-mediated interference.[5][7]

    • If activity persists across all conditions, the interference is likely not due to redox cycling.

Guide 2: Assessing Off-Target Carbonic Anhydrase (CA) Inhibition

This guide helps determine if your compound is acting as a CA inhibitor.

G A Activity Observed in Cell-Based or Complex System B Hypothesis: Is it CA Inhibition? A->B C Perform Direct CA Enzymatic Assay B->C Test Hypothesis D Perform Cell-Based Assay +/- Acetazolamide (a known CA inhibitor) B->D Test Hypothesis E Compound Inhibits Purified CA Isoforms? C->E F Phenotype Mimics or is Occluded by Acetazolamide? D->F G Conclusion: Compound is a CA Inhibitor E->G Yes H Conclusion: Activity is Independent of CA E->H No to Both F->G Yes F->H No to Both

Caption: Logic flow for confirming carbonic anhydrase inhibition.

This cellular assay uses a known pan-CA inhibitor to see if it occludes the effect of your compound.

  • Objective: To infer CA inhibition in a cellular context.

  • Materials:

    • Your cell line and standard assay protocol.

    • This compound.

    • Acetazolamide (a potent, cell-permeable CA inhibitor).

  • Procedure:

    • Determine the dose-response curve for your compound in your primary assay.

    • Select a concentration of your compound that gives a significant effect (e.g., EC₈₀ or IC₈₀).

    • Pre-treat the cells with a high concentration of Acetazolamide (e.g., 10-50 µM) for 30-60 minutes.

    • Without washing, add your compound at its EC₈₀/IC₈₀ concentration to the Acetazolamide-treated cells.

    • Run the assay and compare the effect of your compound in the presence and absence of Acetazolamide.

  • Interpretation:

    • If the effect of your compound is significantly diminished in the cells pre-treated with Acetazolamide, it implies that both compounds are acting on the same target, likely a carbonic anhydrase.

    • If your compound's effect is unchanged, the observed activity is likely independent of CA inhibition.

Part 3: Final Recommendations

  • Proactive Profiling: Given the structural alerts, it is highly recommended to proactively screen this compound against a standard panel of off-targets, including key carbonic anhydrase isoforms (I, II, IX, XII) and the hERG channel, early in the development process.[8][18]

  • Mind the Matrix: Be aware of your assay components. The presence of reducing agents can activate interference pathways for phenolic compounds.[5]

  • Structure-Activity Relationship (SAR): If this molecule is a lead compound, consider synthesizing analogs that modify the key functional groups to understand their contribution to both on-target and off-target activity. For example, methylating the phenol or altering the sulfonamide can provide valuable SAR data.

This guide is intended to provide a foundational framework for troubleshooting. Specific experimental conditions may require further optimization.

References

  • Anonymous. (1998). Sulfonylureas blockade of neural and cardiac HERG channels. PubMed.
  • Anonymous. (n.d.). Full article: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.
  • Anonymous. (n.d.). A class of sulfonamides as carbonic anhydrase I and II inhibitors. PubMed.
  • Anonymous. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
  • Anonymous. (2019). Sulfonamide Allergies. PMC - NIH.
  • Bastola, K., Guragain, Y., Bhadriraju, V., & Vadlani, P. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Scirp.org.
  • Anonymous. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
  • Anonymous. (n.d.). [Sulfonamide allergy and cross-reactivity]. PubMed.
  • Anonymous. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Anonymous. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. PubMed.
  • Anonymous. (n.d.). Sulfonamide allergy and cross-reactivity. Semantic Scholar.
  • Anonymous. (2025). Sulfonamide allergy and cross-reactivity. ResearchGate.
  • Anonymous. (2025). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. ResearchGate.
  • Anonymous. (2025). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay | Request PDF. ResearchGate.
  • Anonymous. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. DermNet.
  • Anonymous. (n.d.). Sulfonamide (medicine). Wikipedia.
  • Anonymous. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. PubMed.
  • Anonymous. (n.d.). Probing the interaction between inactivation gating and Dd-sotalol block of HERG. PubMed.
  • Anonymous. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.
  • Anonymous. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Anonymous. (2016). The Paradigma of the Interference in Assays for Natural Products. ResearchGate.
  • Anonymous. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
  • Anonymous. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Anonymous. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH.
  • Anonymous. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.
  • Anonymous. (n.d.). This compound | C13H13NO3S | CID 77347. PubChem.
  • Anonymous. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Anonymous. (n.d.). Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis. PubMed.
  • Anonymous. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au.
  • Anonymous. (2023). High-Throughput Screening of Promising Redox-Active Molecules with MolGAT. PMC.
  • Anonymous. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. gsrs.
  • Anonymous. (n.d.). Generation of group-specific antibodies against sulfonamides. PubMed.
  • Anonymous. (n.d.). Assay Troubleshooting | MB. About.
  • Anonymous. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies. WuXi AppTec DMPK.
  • Anonymous. (n.d.). ELISA Troubleshooting Guide. Sigma-Aldrich.
  • Anonymous. (n.d.). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. NIH.
  • Anonymous. (n.d.). IHC Troubleshooting Guide | Thermo Fisher Scientific. ES.
  • Anonymous. (2025). Redox-active nuisance screening compounds and their classification | Request PDF. ResearchGate.
  • Anonymous. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. gsrs.
  • Anonymous. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • Anonymous. (n.d.). CAS 3743-29-1 this compound. BOC Sciences.
  • Anonymous. (n.d.). N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE.
  • Anonymous. (2005). High-throughput assays for promiscuous inhibitors. Stanford Medicine.

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Validation & Comparative

A Researcher's Guide to the Biological Validation of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating N-(m-Hydroxyphenyl)-p-toluenesulphonamide in a Therapeutic Context

This compound is a member of the sulfonamide class of compounds, a chemical scaffold renowned for its broad range of biological activities.[1][2] While public domain data on this specific molecule is limited, its structural motifs—a p-toluenesulfonyl group and a hydroxylated phenyl ring—are present in numerous compounds with well-documented pharmacological effects.[3][4][] Sulfonamide derivatives have been successfully developed into drugs with antibacterial, anticancer, anti-inflammatory, and carbonic anhydrase inhibitory properties, among others.[6][7][8]

This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound. Leveraging established knowledge of related sulfonamides, we propose a primary investigative path focused on carbonic anhydrase inhibition—a frequent target for this compound class.[1][8] This document will furnish researchers with a comparative methodology, detailed experimental protocols, and the scientific rationale necessary to rigorously assess the compound's potential and situate its performance against established therapeutic agents.

Part 1: Proposed Primary Target and Comparative Framework

The core of our proposed validation strategy is to investigate this compound as a potential inhibitor of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8]

Rationale for Selecting Carbonic Anhydrase

The selection of carbonic anhydrase as the primary target is based on the prevalence of this activity within the broader sulfonamide class. The sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group, capable of coordinating to the Zn²⁺ ion in the active site of carbonic anhydrases, thereby disrupting their catalytic function. Many clinically used CA inhibitors, such as Acetazolamide and Dorzolamide, are sulfonamides.[8]

Selection of Comparator Compounds

To provide a robust assessment of this compound's efficacy, it is essential to compare its activity against well-characterized inhibitors.

  • Acetazolamide: A non-selective, first-generation CA inhibitor. It serves as a benchmark for general CA inhibitory activity.

  • Celecoxib: A selective COX-2 inhibitor that also possesses a sulfonamide group and has been shown to inhibit certain CA isoforms, particularly the tumor-associated CA IX. This provides a comparison against a compound with a different primary mechanism of action but relevant secondary activity.

Proposed Investigational Workflow

The following diagram outlines the logical flow for a comprehensive validation study, from initial screening to more detailed mechanistic and cellular analysis.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Activity A Compound Procurement N-(m-HPTS), Acetazolamide, Celecoxib B In Vitro Carbonic Anhydrase Inhibition Assay (CA II & CA IX) A->B C Determine IC₅₀ Values B->C D Isoform Selectivity Panel (e.g., CA I, IV, XII) C->D E Enzyme Kinetics Study (Lineweaver-Burk Plot) C->E F Determine Ki and Inhibition Type D->F E->F G Cell-Based Assay (e.g., Hypoxia-induced extracellular acidification in MCF-7 cells) F->G H Evaluate Cellular Efficacy and Cytotoxicity G->H

Caption: Proposed experimental workflow for validating the biological activity of this compound (N-(m-HPTS)).

Part 2: Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in the workflow. The protocols are designed to be self-validating by including appropriate controls and comparators.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay directly measures the enzymatic activity of CA and its inhibition by the test compounds. The esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate is a common and reliable method.

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of 4-nitrophenol formation is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare 1 mg/mL stock solutions of human CA II and CA IX (recombinant) in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock solution of 4-Nitrophenyl acetate (4-NPA) in anhydrous acetonitrile.

    • Compound Stock: Prepare 10 mM stock solutions of this compound, Acetazolamide, and Celecoxib in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the appropriate enzyme dilution (final concentration ~10 nM).

    • Add 10 µL of test compound dilutions (prepared in DMSO, then diluted in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM). For the control (uninhibited) wells, add 10 µL of assay buffer containing the same final percentage of DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 4-NPA substrate solution (final concentration 0.5 mM).

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibited / V_control)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Carbonic Anhydrase Inhibition Data (Hypothetical)

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)Selectivity Index (CA II / CA IX)
N-(m-HPTS)150.5 ± 12.345.2 ± 3.83.33
Acetazolamide12.1 ± 1.525.3 ± 2.10.48
Celecoxib>10,000350.7 ± 25.9<0.035

Interpretation: In this hypothetical scenario, N-(m-HPTS) is a potent inhibitor of both isoforms but shows a preference for CA IX, a tumor-associated isoform. This selectivity is a desirable characteristic for potential anticancer applications. It is less potent than the non-selective inhibitor Acetazolamide but significantly more potent against CA IX than Celecoxib.

Part 3: Mechanistic Insights and Cellular Validation

Understanding the mechanism of inhibition and confirming activity in a cellular context are critical next steps.

Enzyme Kinetics for Mechanism of Action

Determining the kinetic mechanism (e.g., competitive, non-competitive) provides insight into how the compound interacts with the enzyme.

Protocol:

  • Perform the CA inhibition assay as described in section 2.1.

  • Use a fixed concentration of the inhibitor (e.g., at or near its IC₅₀ value).

  • Vary the concentration of the substrate (4-NPA) over a wide range (e.g., 0.1 to 5 times the Kₘ).

  • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

  • Analyze the changes in Kₘ and Vₘₐₓ to determine the type of inhibition.

G cluster_0 Lineweaver-Burk Plot Interpretation cluster_1 Hypothesized Mechanism for Sulfonamides A Competitive Inhibition (Lines intersect on Y-axis) Km increases, Vmax unchanged B Non-competitive Inhibition (Lines intersect on X-axis) Km unchanged, Vmax decreases C Uncompetitive Inhibition (Lines are parallel) Km and Vmax decrease D Sulfonamide (-SO₂NH₂) E CA Active Site (Zn²⁺) D->E Binds to F Competitive Inhibition E->F Leads to

Caption: Diagram illustrating the interpretation of enzyme kinetics and the expected mechanism for sulfonamide-based CA inhibitors.

Cell-Based Validation: Hypoxia-Induced Extracellular Acidification

Tumor-associated CA IX is upregulated under hypoxic conditions and contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis. Inhibiting this process is a key therapeutic goal.

Protocol:

  • Cell Culture: Culture MCF-7 breast cancer cells under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and comparator compounds for an additional 24 hours.

  • pH Measurement: Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) or a commercial extracellular acidification assay kit to measure the pH of the cell culture medium.

  • Data Analysis: Compare the level of extracellular acidification in treated vs. untreated cells under hypoxic conditions. A successful inhibitor will reduce the drop in pH caused by hypoxia.

Conclusion

This guide presents a rigorous, multi-faceted approach to validating the biological activity of this compound. By focusing on a probable target, carbonic anhydrase, and employing a comparative framework with established drugs, researchers can efficiently determine the compound's potency, selectivity, and mechanism of action. The progression from in vitro enzymatic assays to cell-based functional assays provides a clear path to generating a comprehensive data package, essential for advancing a novel compound in the drug development pipeline.

References

  • Yousif, M.N.M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
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  • Abdel-Wahab, B.F., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica - Drug Research.
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  • Melford C Egbujor, M.E., et al. (n.d.). Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs. Scilit.
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  • PubChem. (n.d.). N-(4-Hydroxyphenyl)-p-toluenesulfonamide. PubChem.
  • GSRS. (n.d.). N-(4-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE. gsrs.
  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 789-794.
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  • Amato, G., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(15), 3459.
  • Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

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A Comparative Guide to N-(m-Hydroxyphenyl)-p-toluenesulphonamide and Other Sulfonamide Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibitor discovery, the sulfonamide scaffold stands as a testament to versatile and enduring pharmacological relevance. From their initial discovery as antibacterial agents to their current applications in treating a wide array of diseases including cancer, glaucoma, and viral infections, sulfonamides continue to be a focal point of medicinal chemistry. This guide provides an in-depth comparison of N-(m-Hydroxyphenyl)-p-toluenesulphonamide and other prominent sulfonamide inhibitors, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The sulfonamide functional group (-SO₂NHR) is a key structural motif in a multitude of clinically approved drugs.[1][2] Its ability to act as a bioisostere of a carboxylate or a phenol, coupled with its capacity to form crucial hydrogen bonds with enzyme active sites, underpins its success.[3] Sulfonamide inhibitors have been successfully developed against a diverse range of enzyme targets, including:

  • Carbonic Anhydrases: Involved in pH regulation, fluid secretion, and other physiological processes. Inhibition of these enzymes is a key strategy for treating glaucoma and certain types of cancer.[4][5][6]

  • Proteases: This broad class of enzymes includes matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis, and viral proteases like HIV protease, which are essential for viral replication.[3][7]

  • Kinases: These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

  • Dihydropteroate Synthase (DHPS): The target for classical sulfonamide antibiotics, which competitively inhibit folate synthesis in bacteria.[2]

  • Cholinesterases and Lipoxygenases: Enzymes implicated in neurodegenerative diseases and inflammation, respectively.[8][9][10]

The versatility of the sulfonamide scaffold allows for fine-tuning of inhibitory potency and selectivity through modification of the R groups attached to the sulfonamide nitrogen and the aromatic ring.

This compound: A Profile

This compound is a member of the hydroxyphenyl-sulfonamide subclass. While specific experimental data on its inhibitory activity is not extensively available in the public domain, its structural features suggest potential for enzyme inhibition. The presence of the p-toluenesulfonyl group provides a well-established moiety for interaction with various enzyme active sites, while the m-hydroxyphenyl group can participate in hydrogen bonding and other interactions, contributing to binding affinity and selectivity.[11][12]

A study on the structurally similar isomer, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, revealed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting that this compound may exhibit similar properties.[13][14]

Comparative Analysis of Sulfonamide Inhibitors

To provide a clear comparison, this section will focus on the inhibitory profiles of sulfonamides against key enzyme classes, including data for the structurally related N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide as a proxy for our topic compound.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Several sulfonamide-based compounds have been investigated as cholinesterase inhibitors.[1][8][10]

Table 1: Comparative Cholinesterase Inhibitory Activity of Sulfonamides

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Acetylcholinesterase (AChE)75 ± 0.83[13][14]
Butyrylcholinesterase (BChE)89 ± 0.79[13][14]
Sulfonamide Chalcone 5a Acetylcholinesterase (AChE)> 100[8][15]
Butyrylcholinesterase (BChE)19.5[8][15]
Sulfonamide Chalcone 4a Acetylcholinesterase (AChE)56.1[8][15]
Butyrylcholinesterase (BChE)> 100[8][15]
Metformin Sulfonamide Derivative 5 Acetylcholinesterase (AChE)212.5 ± 48.3[10]

Note: Data for this compound is not available. Data for the structurally similar N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide is presented as a potential indicator of activity.

The data suggests that hydroxyphenyl sulfonamides can exhibit moderate inhibitory activity against cholinesterases. The position of the hydroxyl group and other substituents on the phenyl ring can significantly influence potency and selectivity.

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the inflammatory cascade by catalyzing the oxidation of polyunsaturated fatty acids. Inhibition of LOX is a promising strategy for the treatment of inflammatory diseases.[9][16]

Table 2: Comparative Lipoxygenase Inhibitory Activity of Sulfonamides

CompoundIC₅₀ (µM)Reference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide 57 ± 0.97[13][14]
Sulfonamide Derivative 4m 15.8 ± 0.57[9]
Sulfonamide Derivative 4g 91.7 ± 0.61[9]
Baicalein (Reference LOX inhibitor) 23.2 ± 1.12[9]

Note: Data for this compound is not available. Data for a derivative of the structurally similar N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide is presented.

The N- and O-alkylation of p-toluenesulfonylamino benzoic acids has been shown to yield potent lipoxygenase inhibitors, with N-alkylated products generally showing higher activity.[9] This highlights the importance of the substitution pattern on the sulfonamide scaffold for LOX inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a well-established target for sulfonamide inhibitors. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the enzyme's active site.[6]

Table 3: Comparative Carbonic Anhydrase Inhibitory Activity of Sulfonamides

CompoundTarget IsoformKᵢ (nM)Reference
Acetazolamide (Standard) hCA I250[6]
hCA II12[6]
Dorzolamide hCA I>10,000[17]
hCA II9[17]
Brinzolamide hCA I~1365 (IC₅₀)[17]
hCA II3.19 (IC₅₀)[17]

While specific data for this compound is unavailable, the general structure-activity relationships for CA inhibitors suggest that the hydroxyphenyl moiety could be modified to enhance isoform selectivity.[4][17] For instance, bulky substituents can be introduced to target specific subpockets within the active site of different CA isoforms.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is associated with cancer invasion and metastasis. The sulfonamide group is a key feature in many MMP inhibitors, often acting as a zinc-binding group or by orienting other functional groups for optimal interaction with the enzyme's active site.[3][7][18]

Structure-activity relationship studies have shown that the nature of the substituent on the sulfonamide nitrogen and the aromatic ring plays a crucial role in determining the potency and selectivity of MMP inhibition.[19]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key assays used in the characterization of sulfonamide inhibitors.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a general framework for determining the inhibitory activity of a compound against a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition will need to be optimized for each specific enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer and Reagents P2 Prepare Serial Dilutions of Inhibitor P1->P2 P3 Prepare Enzyme and Substrate Solutions P2->P3 A1 Add Buffer, Inhibitor, and Enzyme to Plate P3->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Substrate A2->A3 A4 Monitor Reaction Progress A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. Inhibitor Concentration D1->D2 D3 Determine IC₅₀ Value D2->D3

Sources

A Comparative Analysis of N-(m-Hydroxyphenyl)-p-toluenesulphonamide Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel sulfonamide derivative, N-(m-Hydroxyphenyl)-p-toluenesulphonamide, with established drugs. The analysis is grounded in fundamental biochemical and pharmacological principles, supported by detailed experimental protocols and comparative data. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous evaluation of this compound's potential therapeutic utility.

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2][3] From their initial discovery as antimicrobial agents to their contemporary use as diuretics, anticonvulsants, and anti-inflammatory drugs, sulfonamides continue to be a fertile ground for drug discovery.[4][5] This guide focuses on this compound, a specific derivative whose therapeutic potential remains largely unexplored in publicly available literature. Given the structural motifs present in this molecule, we hypothesize a potential mechanism of action as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.

This document will compare this compound with two widely recognized anti-inflammatory drugs: Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor. The comparison will encompass physicochemical properties, a hypothesized mechanism of action, and comparative efficacy and safety profiles based on established in vitro and in vivo assays.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of this compound with our selected comparators.

PropertyThis compoundCelecoxibIbuprofen
Molecular Formula C13H13NO3S[6][7][8]C17H14F3N3O2SC13H18O2
Molecular Weight ( g/mol ) 263.31[6][8]381.37206.29
LogP (o/w) 2.4 (Predicted)[6]3.63.97
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 352
Structure



Data for Celecoxib and Ibuprofen are sourced from publicly available databases such as PubChem.

The predicted LogP of this compound suggests moderate lipophilicity, which is often favorable for oral absorption and cell membrane permeability. Its lower molecular weight compared to Celecoxib may also contribute to different pharmacokinetic properties.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase

Many sulfonamide-containing drugs exert their anti-inflammatory effects by inhibiting COX enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. We hypothesize that this compound may also function as a COX inhibitor.

COX_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 NHPT N-(m-Hydroxyphenyl)-p- toluenesulphonamide (Hypothesized) NHPT->COX2 ?

Caption: Hypothesized inhibition of the cyclooxygenase pathway by this compound.

Comparative Efficacy: In Vitro Enzyme Inhibition

To test our hypothesis, a whole-cell enzyme inhibition assay would be a crucial first step. This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

Experimental Protocol: Whole-Cell COX-1/COX-2 Assay
  • Cell Culture:

    • For COX-1 activity, use human platelets or a stable cell line expressing human COX-1.

    • For COX-2 activity, use a human monocytic cell line (e.g., U937) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Celecoxib, and Ibuprofen in DMSO.

    • Incubate the cells with serial dilutions of the test compounds for 30 minutes.

  • Enzyme Activity Measurement:

    • Add arachidonic acid to the cell suspension to initiate the enzymatic reaction.

    • After a defined incubation period, terminate the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

Hypothetical Comparative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound250.550
Celecoxib>1000.04>2500
Ibuprofen5150.33

This data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates a favorable selectivity for COX-2 over COX-1. While not as selective as Celecoxib, it shows a clear preference for inhibiting the inducible isoform of the enzyme, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors like Ibuprofen.

Comparative Safety: In Vitro Cytotoxicity

A preliminary assessment of a compound's safety profile can be obtained through in vitro cytotoxicity assays.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound, Celecoxib, and Ibuprofen for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (the concentration of the compound that causes 50% cytotoxicity).

Hypothetical Comparative Data
CompoundCC50 in HepG2 cells (µM)
This compound>100
Celecoxib85
Ibuprofen>200

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound has a low potential for in vitro cytotoxicity, a promising initial safety indicator.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis and Characterization physchem Physicochemical Property Analysis start->physchem invitro_efficacy In Vitro Efficacy: Whole-Cell COX-1/COX-2 Assay physchem->invitro_efficacy invitro_safety In Vitro Safety: MTT Cytotoxicity Assay physchem->invitro_safety data_analysis Data Analysis and Comparison invitro_efficacy->data_analysis invitro_safety->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A streamlined workflow for the initial evaluation of this compound.

Discussion and Future Directions

The hypothetical data presented in this guide positions this compound as a promising anti-inflammatory candidate with a favorable COX-2 selectivity and a good in vitro safety profile. Its moderate COX-2 selectivity, when compared to the highly selective Celecoxib, may offer a balanced therapeutic window, potentially reducing the cardiovascular risks that have been associated with some highly selective COX-2 inhibitors.

Further research is warranted to validate these initial findings. Key next steps should include:

  • In vivo efficacy studies: Evaluating the anti-inflammatory and analgesic effects of this compound in animal models of inflammation and pain (e.g., carrageenan-induced paw edema in rats).

  • Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its in vivo behavior.

  • Mechanism of action studies: Confirming the inhibition of COX-2 as the primary mechanism and exploring potential off-target effects.

  • Comprehensive toxicology studies: Conducting more extensive in vitro and in vivo toxicology assessments to establish a robust safety profile.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link].

  • List of sulfonamides: Uses, common brands, and safety information - SingleCare. Available at: [Link].

  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. Available at: [Link].

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link].

  • List of Sulfonamides + Uses, Types & Side Effects - Drugs.com. Available at: [Link].

  • This compound | C13H13NO3S | CID 77347 - PubChem. Available at: [Link].

  • N-(M-HYDROXYPHENYL)-P-TOLUENESULFONAMIDE - gsrs. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(m-Hydroxyphenyl)-p-toluenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(m-hydroxyphenyl)-p-toluenesulfonamide analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate how structural modifications to this versatile scaffold influence its biological activity. We will explore the synthetic rationale, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of the N-Phenylsulfonamide Scaffold

The N-phenylsulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability. The parent compound, N-(m-hydroxyphenyl)-p-toluenesulfonamide, presents three key regions for chemical modification, each offering a unique opportunity to modulate its pharmacological profile: the hydroxyphenyl ring, the toluenesulfonyl group, and the sulfonamide linkage. Understanding the SAR of this scaffold is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide will systematically dissect the impact of substitutions at each of these positions, drawing upon published data to provide a comparative analysis.

I. The Core Scaffold: N-(m-Hydroxyphenyl)-p-toluenesulfonamide

The foundational structure consists of a p-toluenesulfonyl group linked to a m-aminophenol via a sulfonamide bond. The hydroxyl group on the phenyl ring is a critical feature, offering a potential hydrogen bond donor and a site for further functionalization. The tolyl group provides a lipophilic component, and the sulfonamide linkage itself is a key hydrogen bond donor and acceptor.

Caption: Core structure of N-(m-Hydroxyphenyl)-p-toluenesulphonamide.

II. Comparative Analysis of Structural Modifications

The biological activity of N-(m-hydroxyphenyl)-p-toluenesulfonamide analogs can be profoundly altered by chemical modifications at three primary sites. This section provides a comparative analysis based on available experimental data.

A. Modification of the Hydroxyphenyl Ring

The position of the hydroxyl group and the introduction of other substituents on the phenyl ring significantly impact biological activity. While direct comparative data for the ortho, meta, and para hydroxyl isomers of the parent compound is limited in the readily available literature, studies on related N-(hydroxyphenyl)sulfonamides provide valuable insights.

A study on 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide demonstrated that modification at the hydroxyl position can significantly influence enzyme inhibitory activity.[3] The parent N-methylated p-hydroxy compound itself showed inhibitory activity against acetylcholinesterase (AChE), and derivatization of the hydroxyl group led to potent inhibitors of lipoxygenase (LOX) and butyrylcholinesterase (BChE).[3]

Compound/AnalogTarget EnzymeIC50 (µM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase (BChE)89 ± 0.79
Data from a study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives.[3]

These findings underscore the importance of the hydroxyl group as a handle for further derivatization to tune the biological activity and selectivity of these analogs. The introduction of a benzoyl group, for instance, shifted the activity profile towards LOX and BChE inhibition.[3]

B. Modification of the p-Toluenesulfonyl Group

The p-toluenesulfonyl moiety plays a crucial role in the interaction of these analogs with their biological targets. Modifications to this group, such as altering the substituent on the phenyl ring or replacing the entire p-toluenesulfonyl group with other arylsulfonyl moieties, can lead to significant changes in activity.

A comparative study on the antibacterial activity of p-toluenesulfonamides versus α-toluenesulfonamides (where the sulfonyl group is attached to a methylene bridge) revealed that the α-isomers were more active against both Escherichia coli and Staphylococcus aureus.[4] This suggests that the spatial arrangement and electronic properties of the aryl ring relative to the sulfonamide core are critical for antibacterial efficacy.

Furthermore, studies on various benzenesulfonamide derivatives have shown that the nature of the substituent on the benzene ring of the sulfonyl moiety influences the spectrum and potency of biological activity, including antibacterial, anticancer, and enzyme inhibitory effects.[2][5][6] For instance, the presence of electron-withdrawing groups on the benzenesulfonyl ring has been shown to enhance the antibacterial activity of some sulfonamides.[2]

C. Modification of the Sulfonamide Linkage

The sulfonamide linkage is a key structural feature, acting as a hydrogen bond donor and acceptor. N-alkylation or N-acylation of the sulfonamide nitrogen can significantly alter the compound's physicochemical properties and its interaction with biological targets.

For example, the N-methylation of N-(4-hydroxyphenyl)-p-toluenesulfonamide in the aforementioned study on enzyme inhibitors changed the primary biological activity from a general scaffold to a specific AChE inhibitor.[3] This highlights the profound impact of substitution on the sulfonamide nitrogen.

III. Experimental Protocols

A. Synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide Analogs

The synthesis of N-(hydroxyphenyl)-p-toluenesulfonamide analogs is typically achieved through a nucleophilic substitution reaction between an aminophenol and a sulfonyl chloride in the presence of a base.

Caption: General synthetic workflow for N-(hydroxyphenyl)sulfonamides.

Step-by-Step Protocol:

  • Dissolution of Aminophenol: In a round-bottom flask, dissolve m-aminophenol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or an aqueous solution containing a base.

  • Addition of Base: Add a base (1.1-1.5 equivalents), such as pyridine or sodium carbonate, to the solution to act as a proton scavenger.

  • Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.0-1.1 equivalents) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify the mixture with dilute HCl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Biological Evaluation: Anticancer Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a common initial screening method for potential anticancer agents.[7]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized N-(m-hydroxyphenyl)-p-toluenesulfonamide analogs for a specified period, typically 48-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

IV. Conclusion and Future Directions

The N-(hydroxyphenyl)-p-toluenesulfonamide scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across various therapeutic areas, including oncology and enzyme inhibition. The structure-activity relationship of this class of compounds is intricately linked to the nature and position of substituents on both the hydroxyphenyl and the toluenesulfonyl rings, as well as modifications to the sulfonamide linkage.

Future research should focus on a systematic exploration of the chemical space around this scaffold. Specifically, a direct comparative study of the ortho, meta, and para-hydroxyphenyl isomers is warranted to elucidate the optimal positioning of the hydroxyl group for different biological targets. Furthermore, a detailed investigation into the effects of a wider range of substituents on the p-toluenesulfonyl ring will provide a more complete understanding of the SAR and enable the design of more potent and selective analogs. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of novel N-(m-hydroxyphenyl)-p-toluenesulfonamide-based drug candidates.

V. References

  • Aziz-ur-Rehman, et al. (2017). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Saeed, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(42), 59943-59959.

  • Asif, M. (2016). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR, 15(4), 787–794.

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4945.

  • Ogunniran, K. O., et al. (2016). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Tropical Journal of Pharmaceutical Research, 15(6), 1283-1291.

  • Ogunniran, K. O., et al. (2016). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. PubMed. Retrieved from [Link]

  • Rehman, A., et al. (2017). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Positional Isomers of N-(Hydroxyphenyl)-p-toluenesulfonamide: Unraveling the Impact of Hydroxyl Group Placement on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle art of isomeric manipulation often dictates the success or failure of a therapeutic candidate. The positioning of a single functional group can profoundly alter a molecule's interaction with its biological target, transforming an inert compound into a potent drug, or vice versa. This guide delves into the comparative analysis of the ortho, meta, and para isomers of N-(hydroxyphenyl)-p-toluenesulfonamide, a scaffold of significant interest in drug discovery. While direct head-to-head comparative studies are not extensively documented in publicly available literature, this guide synthesizes existing data on individual isomers and draws upon established principles of sulfonamide structure-activity relationships (SAR) to provide a comprehensive overview for researchers in the field.

Introduction: The Significance of Isomerism in Sulfonamide Chemistry

The sulfonamide functional group is a cornerstone of numerous clinically significant drugs, renowned for its role in antibacterial agents, diuretics, anticonvulsants, and enzyme inhibitors.[1][2] The general structure, characterized by a sulfonyl group connected to an amine, offers a versatile platform for chemical modification. The biological activity of sulfonamides is intricately linked to their three-dimensional structure and electronic properties, which are, in turn, dictated by the nature and position of substituents on the aromatic rings.

The focus of this guide, N-(hydroxyphenyl)-p-toluenesulfonamide, presents a fascinating case study in isomeric effects. The position of the hydroxyl (-OH) group on the phenyl ring—be it ortho, meta, or para—can dramatically influence the molecule's acidity, hydrogen bonding capacity, and overall conformation. These physicochemical alterations directly impact the compound's pharmacokinetic and pharmacodynamic profiles.

Synthesis of N-(Hydroxyphenyl)-p-toluenesulfonamide Isomers

The synthesis of N-(hydroxyphenyl)-p-toluenesulfonamide isomers is typically achieved through the reaction of the corresponding aminophenol isomer with p-toluenesulfonyl chloride. This straightforward nucleophilic substitution reaction is a fundamental method for forming the sulfonamide linkage.[3]

Experimental Protocol: General Synthesis of N-(Hydroxyphenyl)-p-toluenesulfonamide Isomers

Objective: To synthesize the ortho, meta, or para isomer of N-(hydroxyphenyl)-p-toluenesulfonamide.

Materials:

  • o-Aminophenol, m-aminophenol, or p-aminophenol

  • p-Toluenesulfonyl chloride

  • Pyridine or an aqueous solution of sodium hydroxide

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the chosen aminophenol isomer (1 equivalent) in pyridine or an aqueous solution of a suitable base. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: To the stirred solution, slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If an organic solvent like dichloromethane was used, extract the aqueous layer.

  • Washing: Wash the organic layer sequentially with a dilute HCl solution (to remove excess pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(hydroxyphenyl)-p-toluenesulfonamide isomer.

Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Isomeric Activity

N-(o-Hydroxyphenyl)-p-toluenesulfonamide (Ortho Isomer)

Research has highlighted the antimicrobial potential of the ortho isomer. A study investigating the activity of various sulfonamide derivatives against Nocardia species, a genus of bacteria that can cause opportunistic infections, found that N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamide exhibited strong inhibitory effects.[4] The authors of the study noted that the introduction of a hydroxyl group at the ortho position on the phenyl ring increased the antimicrobial activity.[4] This suggests that the proximity of the hydroxyl and sulfonamide groups may facilitate interactions with the bacterial target, potentially through chelation with metal ions or enhanced hydrogen bonding.

N-(p-Hydroxyphenyl)-p-toluenesulfonamide (Para Isomer)

The para isomer has been investigated for its enzyme inhibitory activity. A study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a closely related derivative, demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC₅₀ value of 75 ± 0.83 µM.[5] While this is a methylated analog, it provides a basis for the potential of the parent para-hydroxyphenyl scaffold as an enzyme inhibitor. The hydroxyl group in the para position is sterically unhindered and can act as a hydrogen bond donor and acceptor, which is a crucial feature for interaction with the active sites of many enzymes.

N-(m-Hydroxyphenyl)-p-toluenesulfonamide (Meta Isomer)

While specific biological activity data for the meta isomer was not found in the initial searches, its chemical properties can be inferred from its structure. The hydroxyl group in the meta position is less likely to engage in intramolecular hydrogen bonding with the sulfonamide group compared to the ortho isomer. Its electronic influence on the sulfonamide nitrogen would differ from both the ortho and para isomers, potentially leading to a unique biological activity profile. Further investigation into the meta isomer's activity is warranted.

Table 1: Summary of Reported Biological Activities for N-(Hydroxyphenyl)-p-toluenesulfonamide Isomers and a Related Derivative

Isomer/DerivativeBiological Activity InvestigatedKey FindingsReference
Ortho Isomer Antimicrobial (anti-Nocardia)Demonstrated strong inhibitory activity. The ortho-hydroxyl group was suggested to enhance antimicrobial potency.
Para Isomer Derivative (N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide)Enzyme InhibitionInhibited acetylcholinesterase with an IC₅₀ of 75 ± 0.83 µM.
Meta Isomer -No specific biological activity data was prominently found in the conducted searches.-

Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations

The observed and potential differences in the biological activities of the N-(hydroxyphenyl)-p-toluenesulfonamide isomers can be rationalized by considering their structural and electronic properties.

The Role of the Hydroxyl Group Position
  • Ortho Isomer: The proximity of the hydroxyl group to the sulfonamide linkage allows for the possibility of intramolecular hydrogen bonding. This can influence the conformation of the molecule, potentially pre-organizing it for a more favorable interaction with a biological target. The ortho-hydroxyl group can also act as a chelating agent for metal ions present in the active sites of metalloenzymes.

  • Para Isomer: The hydroxyl group in the para position exerts a strong electronic effect on the entire molecule through resonance. It can act as a key hydrogen bond donor or acceptor, interacting with residues in a target's binding pocket. Its accessibility, being distant from the bulky tosyl group, might allow for interactions that are not possible for the more sterically hindered ortho isomer.

  • Meta Isomer: The meta-hydroxyl group has a primarily inductive electronic effect. It is less likely to participate in intramolecular hydrogen bonding with the sulfonamide group. Its distinct electronic and steric profile could lead to selective interactions with different biological targets compared to the ortho and para isomers.

Potential Mechanisms of Action

The biological activities of sulfonamides are diverse and depend on the specific molecular scaffold and the biological system being studied.

  • Antimicrobial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to bind to the active site and block folate production. The electronic properties and conformation imparted by the isomeric hydroxyl group can influence the binding affinity to DHPS.

  • Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] The sulfonamide group coordinates to the zinc ion in the active site. The hydroxyphenyl moiety can form additional interactions with amino acid residues in the active site, and the position of the hydroxyl group would dictate the nature and strength of these interactions, thereby influencing isoform selectivity and inhibitory potency.

Diagram 1: General Sulfonamide Mechanism of Action as an Antibacterial Agent

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide (e.g., N-(hydroxyphenyl)-p-toluenesulfonamide) Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication DHPS->Bacterial_Growth Folic_Acid->Bacterial_Growth Essential for

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Future Directions and Conclusion

The analysis of the ortho and para isomers of N-(hydroxyphenyl)-p-toluenesulfonamide underscores the critical role of isomeric positioning in determining biological activity. While the available data provides intriguing leads, a systematic and direct comparative study is necessary to fully elucidate the structure-activity relationships.

Recommendations for Future Research:

  • Direct Comparative Screening: Synthesize all three isomers (ortho, meta, and para) and screen them in a panel of relevant biological assays, including antimicrobial, anticancer, and enzyme inhibition assays (e.g., carbonic anhydrase, kinases).

  • Mechanism of Action Studies: For any active isomers, conduct detailed mechanistic studies to identify their molecular targets and modes of action.

  • Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict the binding modes of the isomers to their putative targets and to rationalize any observed differences in activity.

  • Lead Optimization: Use the SAR data from the initial screening to guide the synthesis of new analogs with improved potency and selectivity.

References

  • Aziz-ur-Rehman, et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. Available at: [Link]

  • Arslan, M., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Özdemir, F., et al. (2007). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Available at: [Link]

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A Comparative Guide to the In Vivo Efficacy of N-(m-Hydroxyphenyl)-p-toluenesulphonamide in a Renal Cell Carcinoma Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational compound, N-(m-Hydroxyphenyl)-p-toluenesulphonamide (N-m-HPTS), against the established multi-kinase inhibitor, Sorafenib. The evaluation is framed within a preclinical subcutaneous xenograft model of clear cell renal cell carcinoma (ccRCC), a malignancy characterized by high vascularization and metabolic reprogramming.

Due to the absence of published in vivo data for N-m-HPTS, this guide leverages the known anticancer activities of the broader sulphonamide class of compounds to generate a plausible and illustrative efficacy profile. The objective is to provide researchers, scientists, and drug development professionals with a scientifically grounded framework for evaluating such compounds, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Rationale

Renal cell carcinoma, particularly the clear cell subtype (ccRCC), is defined by its vascular nature, largely driven by the upregulation of hypoxia-inducible factor (HIF) pathways. This leads to the overexpression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), which signals through its receptor, VEGFR-2, to promote tumor neovascularization.[1][2] Concurrently, ccRCC tumors frequently exhibit high expression of Carbonic Anhydrase IX (CAIX), a cell surface enzyme that regulates intracellular and extracellular pH, facilitating tumor cell survival and proliferation in hypoxic and acidic microenvironments.[3][4][5]

Sorafenib, a multi-kinase inhibitor, is a standard therapeutic agent that targets VEGFR-2, among other kinases, thereby inhibiting angiogenesis and tumor growth.[6][7] The sulphonamide chemical moiety, present in N-m-HPTS, is a well-established pharmacophore known to inhibit carbonic anhydrases and has also been incorporated into compounds targeting VEGFR-2.[8] This provides a strong rationale for investigating N-m-HPTS as a potential anticancer agent in ccRCC, with a hypothesized dual mechanism of action targeting both angiogenesis and pH regulation.

This guide outlines a head-to-head preclinical comparison in a robust in vivo model to assess the potential therapeutic efficacy of N-m-HPTS relative to Sorafenib.

Comparative In Vivo Efficacy Assessment: A Detailed Protocol

The cornerstone of this comparison is a subcutaneous xenograft model using the human ccRCC cell line, 786-O, which is well-characterized for its use in RCC research.[9][10]

Experimental Workflow

The following diagram illustrates the key phases of the in vivo study, from cell preparation to endpoint analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Implantation & Tumor Growth cluster_2 Phase 3: Treatment & Monitoring cluster_4 Phase 4: Endpoint & Analysis CellCulture 786-O Cell Culture & Logarithmic Growth Phase Harvest Cell Harvesting & Viability Check (Trypan Blue Exclusion) CellCulture->Harvest CellPrep Cell Suspension Preparation (PBS at 1.5 x 10^7 cells/mL) Harvest->CellPrep Implantation Subcutaneous Injection (3.0 x 10^6 cells/mouse) CellPrep->Implantation TumorMonitoring Tumor Volume Monitoring (Calipers, twice weekly) Implantation->TumorMonitoring Randomization Randomization into Treatment Groups (Tumor Volume ~100 mm³) TumorMonitoring->Randomization Treatment Daily Oral Gavage (21 days) - Vehicle - Sorafenib (30 mg/kg) - N-m-HPTS (25 mg/kg) - N-m-HPTS (50 mg/kg) Randomization->Treatment Monitoring Continued Monitoring - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint (Day 21 or Tumor Volume >1500 mm³) Monitoring->Endpoint Harvesting Tumor Excision & Weight Measurement Endpoint->Harvesting Analysis Data Analysis (TGI, Statistical Tests) Harvesting->Analysis G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits NmHPTS N-m-HPTS (Hypothesized) NmHPTS->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Inhibition of Carbonic Anhydrase IX

The sulphonamide group in N-m-HPTS is a classic inhibitor of carbonic anhydrases. In the context of ccRCC, CAIX is a key enzyme that helps maintain a neutral intracellular pH by converting CO₂ and water to bicarbonate and protons, exporting the protons to acidify the extracellular space. [3][11]This acidic microenvironment promotes tumor invasion and metastasis. By inhibiting CAIX, N-m-HPTS would disrupt this pH regulation, leading to intracellular acidosis and a reduction in the tumor's invasive potential.

G cluster_0 Tumor Cell Hypoxia Hypoxia HIF HIF-1α Activation Hypoxia->HIF CAIX_exp CAIX Expression HIF->CAIX_exp CAIX CAIX CAIX_exp->CAIX pH_reg pH Regulation (H⁺ Export) CAIX->pH_reg Survival Tumor Cell Survival & Proliferation pH_reg->Survival NmHPTS N-m-HPTS NmHPTS->CAIX Inhibits

Caption: Hypothesized inhibition of Carbonic Anhydrase IX (CAIX).

Conclusion and Future Directions

This comparative guide presents a framework for evaluating the in vivo efficacy of this compound. Based on the activities of its chemical class, N-m-HPTS demonstrates strong potential as a dual-action anticancer agent, targeting both VEGFR-2-mediated angiogenesis and CAIX-driven pH regulation. The illustrative data suggest its efficacy is comparable to the established drug Sorafenib, potentially with an improved safety profile.

These findings underscore the necessity for formal preclinical evaluation of N-m-HPTS. Future studies should aim to confirm these hypothesized effects through rigorous in vivo testing, including pharmacokinetic and pharmacodynamic assessments, to validate its mechanism of action and establish a solid foundation for potential clinical development in renal cell carcinoma and other relevant malignancies.

References

  • Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management. (2020). Cancers (Basel). [Link]

  • Prognostic Value of Carbonic Anhydrase IX Immunohistochemical Expression in Renal Cell Carcinoma: A Meta-Analysis of the Literature. (2014). PLoS One. [Link]

  • Carbonic Anhydrase IX Expression in Renal Neoplasms: Correlation With Tumor Type and Grade. (2011). American Journal of Clinical Pathology. [Link]

  • Inhibition of angiogenic and non-angiogenic targets by sorafenib in renal cell carcinoma (RCC) in a RCC xenograft model. (2011). British Journal of Cancer. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2023). MDPI. [Link]

  • Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management. (2020). ResearchGate. [Link]

  • Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. (2009). Journal of Cellular and Molecular Medicine. [Link]

  • Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma. (2015). Neoplasia. [Link]

  • Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models. (2007). Cancer Chemotherapy and Pharmacology. [Link]

  • Xenograft Tumor Model Protocol. (2005). Protocol Online. [Link]

  • Caki-1 Xenograft Model. Altogen Labs. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. [Link]

  • Renal cell carcinoma and the use of sorafenib. (2007). Journal of Oncology Pharmacy Practice. [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). Journal of Hematology & Oncology. [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research. (2024). Nature Protocols. [Link]

  • Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. (2022). Frontiers in Oncology. [Link]

  • Effects of sorafenib on the growth of RCC-07-0408 xenograft. ResearchGate. [Link]

  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2021). Cancers (Basel). [Link]

  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2012). PLoS One. [Link]

  • Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. (2007). Clinical Cancer Research. [Link]

  • Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (2012). ResearchGate. [Link]

  • Kidney Cancer Xenograft. Altogen Labs. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017). Oncotarget. [Link]

  • Sorafenib Monograph. (2022). Vidium Animal Health. [Link]

  • Patient-derived xenograft models to optimize kidney cancer therapies. (2019). Translational Andrology and Urology. [Link]

  • Renal carcinoma xenograft model with 769-P renal adenocarcinoma cell line? (2016). ResearchGate. [Link]

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A Researcher's Guide to the Reproducibility of N-(m-Hydroxyphenyl)-p-toluenesulphonamide Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth analysis of the synthesis and characterization of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a molecule of interest for its potential biological activities. By offering a detailed experimental protocol, discussing critical parameters, and comparing it with a structurally similar compound, this document aims to equip researchers with the knowledge to achieve consistent and reliable results.

The Critical Role of Reproducibility in Chemical Synthesis

Synthesis of this compound: A Detailed Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminophenol

  • p-Toluenesulfonyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenol (1 equivalent) in the chosen solvent.

  • Addition of Base: Add the base (e.g., pyridine, 1.1-1.5 equivalents) to the reaction mixture and stir until fully dissolved.

  • Addition of Sulfonyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture. The addition should be done dropwise, and the temperature of the reaction should be monitored and controlled (e.g., using an ice bath) as the reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the mixture with hydrochloric acid to neutralize any remaining base.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents 3-Aminophenol + p-Toluenesulfonyl Chloride + Base reaction Reaction in Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(m-Hydroxyphenyl)-p- toluenesulphonamide purification->product

Caption: Synthetic workflow for this compound.

Characterization and Data Interpretation

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, O-H, and S=O stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Table 1: Expected Characterization Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons from both rings, a singlet for the methyl group, and broad singlets for the N-H and O-H protons.
¹³C NMR Resonances corresponding to all 13 carbon atoms in the molecule.
IR (cm⁻¹) Peaks around 3400-3200 (N-H and O-H stretching), 1350-1300 and 1170-1150 (S=O stretching).
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of 263.31 g/mol .
Melting Point A sharp and reproducible melting point.

Comparison with an Alternative: N-(p-Hydroxyphenyl)-p-toluenesulphonamide

To provide context for the experimental results of this compound, a comparison with its structural isomer, N-(p-Hydroxyphenyl)-p-toluenesulphonamide, is valuable. The synthesis of this para-isomer follows a similar protocol, substituting 3-aminophenol with 4-aminophenol.

Diagram of the Chemical Structures:

ChemicalStructures cluster_meta This compound cluster_para N-(p-Hydroxyphenyl)-p-toluenesulphonamide m_isomer m_isomer p_isomer p_isomer

Caption: Chemical structures of the meta and para isomers.

The biological activities of these isomers may differ due to the position of the hydroxyl group on the phenyl ring, which can affect their binding to biological targets. Several studies have investigated the antimicrobial and antifungal activities of various sulfonamide derivatives, suggesting that the substitution pattern on the aromatic rings plays a crucial role in their biological profile[2][3][4]. For instance, different isomers can exhibit varying potencies against different microbial strains.

Table 2: Comparison of Properties and Potential Activities

Property This compound N-(p-Hydroxyphenyl)-p-toluenesulphonamide
CAS Number 3743-29-11146-43-6
Molecular Weight 263.31 g/mol 263.31 g/mol
Potential Biological Activity Antimicrobial, Antifungal (based on class)Antimicrobial, Antifungal (based on class)
Key Structural Difference Hydroxyl group at the meta-positionHydroxyl group at the para-position

Factors Influencing Reproducibility

Achieving reproducible results in the synthesis of this compound hinges on meticulous attention to detail. Key factors to consider include:

  • Reagent Purity: The purity of the starting materials, particularly 3-aminophenol and p-toluenesulfonyl chloride, can significantly impact the reaction yield and the purity of the final product.

  • Reaction Conditions: Precise control of temperature, reaction time, and stirring rate is crucial for consistent outcomes.

  • Solvent Quality: The use of dry, high-purity solvents is essential to prevent side reactions.

  • Purification Technique: The choice of chromatographic conditions, including the silica gel quality and the solvent gradient, will determine the final purity of the compound.

By carefully controlling these variables and adhering to a detailed, well-documented protocol, researchers can enhance the reproducibility of their experimental results, thereby contributing to the robustness and reliability of the scientific literature.

References

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. PubMed.
  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. PubMed Central.
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online.
  • Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides

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A Comparative Guide to Validating Target Engagement for Novel Small Molecules: The Case of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the target engagement of a novel chemical entity. We will use N-(m-Hydroxyphenyl)-p-toluenesulphonamide, a compound with defined chemical properties but without a well-documented biological target in public literature, as our model "hit" compound.

The central challenge in early-stage drug discovery is progressing from a promising hit, often identified in a phenotypic screen, to a validated lead with a clear mechanism of action.[1][2] Confirming that your compound physically interacts with its intended protein target within the complex environment of a living cell is the cornerstone of this process.[3] Without this confirmation, interpreting efficacy data or troubleshooting toxicity becomes a matter of speculation.

Here, we outline a multi-pronged, evidence-based strategy for validating the engagement of our model compound with a hypothetical target—"Target K," a protein kinase assumed to be identified through subsequent proteomics or genetic screening. This guide will objectively compare three gold-standard biophysical techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind experimental choices, provide detailed protocols, and explain how the orthogonal data from these methods creates a self-validating system for confident decision-making.

The Compound and Its Hypothetical Target

  • The Compound: this compound

    • Molecular Formula: C₁₃H₁₃NO₃S

    • Molecular Weight: 263.31 g/mol

    • Synonyms: N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide

    • CAS Number: 3743-29-1[4]

  • The Hypothetical Target: "Target K"

    • Protein Class: Serine/Threonine Kinase

    • Signaling Role: A key node in a generic cell proliferation pathway (e.g., MAPK pathway). Aberrant activity of Target K is implicated in a disease model. Our goal is to confirm that this compound is an inhibitor that directly binds to the ATP-binding pocket of Target K.

cluster_pathway Hypothetical Target K Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Kinase Receptor->Upstream activates TargetK Target K Upstream->TargetK activates Downstream Downstream Effector TargetK->Downstream phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Compound N-(m-Hydroxyphenyl)- p-toluenesulphonamide Compound->TargetK inhibits

Caption: Hypothetical signaling pathway for Target K.

A Comparative Overview of Target Engagement Methodologies

No single technique can provide a complete picture of a drug-target interaction. A robust validation strategy relies on orthogonal assays that measure different physical properties of the binding event. This approach minimizes the risk of artifacts and builds a powerful, self-reinforcing case for target engagement.

Technique Principle Sample Type Key Readouts Pros Cons
CETSA Ligand-induced thermal stabilization of the target protein.[5]Intact cells, cell lysates, tissues.Target melting temperature (Tm), Thermal shift (ΔTm).Physiologically relevant (intact cells); no protein purification needed.Indirect measure of binding; lower throughput for traditional formats.
SPR Change in refractive index at a sensor surface as the analyte binds to the immobilized ligand.[6][7]Purified protein (ligand) and small molecule (analyte).Association rate (ka), Dissociation rate (kd), Affinity (KD).Real-time kinetics; high sensitivity; label-free.Requires protein purification and immobilization, which can affect protein conformation.
ITC Measures the heat released or absorbed during a binding event.Purified protein and small molecule in solution.Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)."Gold standard" for thermodynamics; no immobilization; direct measurement of binding.Requires larger amounts of pure protein; lower throughput.

Method 1: Cellular Thermal Shift Assay (CETSA) – The Litmus Test for Intracellular Engagement

Expertise & Causality: CETSA is the crucial first step to bridge the gap between a biochemical hit and a cellularly active compound. It directly answers the question: "Does my compound engage its target in the complex milieu of a living cell?". The underlying principle is that when a small molecule binds to its target protein, it forms a more stable complex. This added stability means more energy (heat) is required to denature the protein. By heating cells treated with our compound across a temperature gradient and measuring the amount of soluble Target K remaining, we can detect a "thermal shift" (ΔTm), which is direct evidence of intracellular binding.

cluster_workflow CETSA Experimental Workflow A 1. Culture & Treat Cells (e.g., with Vehicle or Compound) B 2. Aliquot & Heat (Apply temperature gradient) A->B C 3. Lyse Cells (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregates) C->D E 5. Analyze Soluble Fraction (e.g., Western Blot for Target K) D->E F 6. Quantify & Plot (Generate melting curves) E->F

Caption: Workflow for a classic CETSA experiment.

Detailed Experimental Protocol: CETSA
  • Cell Culture: Plate cells engineered to overexpress Target K (or a suitable endogenous cell line) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour at 37°C.

  • Heating Step: Harvest, wash, and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing cellular contents without using detergents that could disrupt the native protein complexes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same total protein concentration. Analyze the amount of soluble Target K in each sample via Western Blot using a specific antibody.

  • Data Interpretation: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble Target K remaining against the temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The difference in Tm between the vehicle- and compound-treated groups is the thermal shift (ΔTm).

Self-Validation & Expected Data

A positive result is a concentration-dependent increase in the Tm of Target K. This demonstrates specific engagement.

  • Negative Control: A known inactive compound should produce no significant thermal shift.

  • Positive Control: A known binder of Target K should induce a predictable thermal shift.

Treatment GroupTm (°C)ΔTm (vs. Vehicle) Interpretation
Vehicle (0.1% DMSO)52.1-Baseline thermal stability
Compound (1 µM)54.3+2.2°C Evidence of target engagement
Compound (10 µM)57.8+5.7°C Strong, dose-dependent engagement

Method 2: Surface Plasmon Resonance (SPR) – Dissecting the Kinetics of Binding

Expertise & Causality: While CETSA confirms if binding occurs in a cell, SPR reveals how it occurs in a purified system. It provides high-resolution kinetic data, measuring the speed of binding (association rate, ka) and the stability of the complex (dissociation rate, kd). This information is invaluable for structure-activity relationship (SAR) studies. The principle involves immobilizing purified Target K onto a sensor chip. As we flow a solution of our compound over the surface, binding events change the refractive index at the surface, which is detected in real-time as a change in Resonance Units (RU).[6]

cluster_spr SPR Principle of Operation A 1. Immobilization Purified Target K is coupled to the sensor chip surface. B 2. Association Compound flows over the surface and binds to Target K. Signal increases. A->B C 3. Dissociation Buffer flows over the surface. Compound dissociates. Signal decreases. B->C D 4. Regeneration Surface is washed to remove all remaining compound. C->D

Caption: The four key phases of an SPR experiment.

Detailed Experimental Protocol: SPR
  • Protein Purification: Express and purify high-quality, active Target K protein. Purity should be >95% as determined by SDS-PAGE.

  • Chip Preparation: Activate a carboxymethylated dextran sensor chip (e.g., a CM5 chip). Covalently immobilize Target K to the chip surface via amine coupling to achieve a target density (e.g., ~2000 RU). A reference flow cell should be prepared similarly but without protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only (zero concentration) sample for double-referencing.

  • Binding Assay: Perform a multi-cycle kinetics experiment. In each cycle, inject a different concentration of the compound over the Target K and reference surfaces for a set time (e.g., 120 seconds) to monitor association, followed by a buffer-only flow for a longer period (e.g., 300 seconds) to monitor dissociation.

  • Regeneration: Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next injection.[6]

  • Data Analysis: After subtracting the reference cell signal and the buffer-only injection, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics). This will yield the kinetic parameters ka (on-rate) and kd (off-rate). The equilibrium dissociation constant (KD) is calculated as kd/ka.

Self-Validation & Expected Data

The data must fit well to a kinetic model (low Chi-squared value). The calculated KD should be consistent across multiple concentrations.

  • Control: Ensure no significant binding is observed in the reference flow cell.

Analyte Concentrationka (1/Ms)kd (1/s)KD (nM)
This compound1.5 x 10⁵7.5 x 10⁻³50

Method 3: Isothermal Titration Calorimetry (ITC) – Defining the Thermodynamic Driving Forces

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions in solution. It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. This provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[4] This level of detail helps elucidate the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects) and is a powerful, label-free and immobilization-free orthogonal validation for SPR.

cluster_itc ITC Experimental Principle Syringe Syringe contains This compound (Ligand) Titration Ligand is titrated into the cell in small injections Syringe->Titration Cell Sample Cell contains Purified Target K (Macromolecule) Cell->Titration Heat Heat change (ΔH) is measured after each injection Titration->Heat Plot Data is plotted as Power vs. Time and integrated to create a binding isotherm Heat->Plot

Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: ITC
  • Sample Preparation: Prepare purified Target K (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Buffer mismatch is a common source of error, so dialysis of the protein is essential.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the Target K solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution while stirring.

  • Data Acquisition: The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection that results in binding will produce a heat peak.

  • Data Analysis: Integrate the area under each heat peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Self-Validation & Expected Data

The stoichiometry (n) should be close to 1, indicating a 1:1 binding model. The KD obtained should be in agreement with the value from SPR.

  • Control: A titration of the compound into buffer alone should show only small, consistent heats of dilution.

Thermodynamic ParameterValueInterpretation
KD 65 nMConfirms high-affinity binding, orthogonal to SPR
Stoichiometry (n)0.98Confirms a 1:1 binding interaction
Enthalpy (ΔH)-8.5 kcal/molThe binding is enthalpically driven (favorable)
Entropy (TΔS)+1.2 kcal/molThe binding is entropically favorable

Synthesizing the Evidence for Confident Validation

By employing these three orthogonal methods, we have built a powerful and self-validating case for the engagement of this compound with its hypothetical target, Target K.

  • CETSA provided the critical evidence that the compound enters cells and binds to Target K in its native environment.

  • SPR confirmed the direct binding event in a purified system and provided high-resolution kinetic data, revealing a fast-on, slow-off interaction.

  • ITC orthogonally confirmed the binding affinity in solution and provided a complete thermodynamic signature, revealing the physical forces that drive the interaction.

The close agreement between the affinity values (KD) obtained from SPR (50 nM) and ITC (65 nM)—two techniques based on entirely different physical principles—provides very high confidence that the measured interaction is genuine and not an artifact of a single experimental system. This multi-assay validation provides the mechanistic confidence required to advance this compound into further lead optimization and more complex biological studies.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • PubMed.
  • PubChem. This compound.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • PMC. Determining target engagement in living systems.
  • UCL.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • ResearchGate. The surface plasmon resonance (SPR) for the study of the targeted....
  • ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
  • CAS Common Chemistry. N-(3-Hydroxyphenyl)-p-toluenesulfonamide.
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • CETSA. CETSA.
  • NIH. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
  • ACROBiosystems. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
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A Senior Application Scientist's Guide to the Cross-Validation of N-(m-Hydroxyphenyl)-p-toluenesulphonamide as a Putative p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Imperative of Rigorous Hit Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid identification of "hits"—compounds that modulate a biological target of interest. However, the initial excitement of a primary hit must be tempered with the understanding that HTS is prone to false positives. These can arise from various artifacts, including compound aggregation, assay interference, or non-specific activity. Therefore, a systematic and multi-faceted cross-validation strategy is not merely a suggestion but a critical necessity to ensure that precious resources are invested in chemically tractable and biologically relevant lead compounds.

This guide provides a comprehensive framework for the cross-validation of a hypothetical screening hit, N-(m-Hydroxyphenyl)-p-toluenesulphonamide , identified from a primary screen for inhibitors of the p38 mitogen-activated protein kinase (MAPKα), a key regulator of inflammatory responses.[1][2] We will proceed through a logical, multi-tiered workflow, beginning with confirmation of on-target activity and culminating in the assessment of cellular efficacy and selectivity. This process is designed to build a robust data package that justifies the progression of a hit to a lead optimization campaign.

The Hypothetical Primary Hit: this compound

For the purposes of this guide, we will assume that this compound (referred to as Cmpd-1 ) was identified in a primary HTS campaign against recombinant human p38α MAPK. The primary assay was a fluorescence-based assay that yielded an initial IC50 of approximately 1 µM. Our task is to rigorously validate this hit.

To illustrate the process of building a structure-activity relationship (SAR), we will also consider two hypothetical analogs:

  • Cmpd-2 (para-hydroxy isomer): N-(p-Hydroxyphenyl)-p-toluenesulphonamide

  • Cmpd-3 (methoxy analog): N-(m-Methoxyphenyl)-p-toluenesulphonamide

The Cross-Validation Workflow: A Multi-Pillar Approach

A robust hit validation workflow should be structured as a funnel, progressively increasing the biological relevance of the assays while filtering out unsuitable compounds. Our approach is built on three pillars:

  • Biochemical Validation: Confirming direct inhibition of the target enzyme using an orthogonal assay format.

  • Biophysical Validation: Demonstrating direct physical binding of the compound to the target protein.

  • Cellular and Functional Validation: Assessing target engagement in a cellular context, evaluating functional consequences, and profiling for selectivity and cytotoxicity.

ValidationWorkflow cluster_0 Phase 1: Initial Hit cluster_1 Phase 2: Biochemical & Biophysical Validation cluster_2 Phase 3: Cellular & Functional Validation cluster_3 Phase 4: Decision Primary_HTS Primary HTS Hit (this compound) Fluorescence-based Assay IC50 ~ 1 µM Biochem_Validation Biochemical Validation (Orthogonal Assay) ADP-Glo™ Kinase Assay Determine IC50 Primary_HTS->Biochem_Validation Confirm Activity Biophys_Validation Biophysical Validation (Direct Binding) DSF (Tm Shift) & SPR (Kd) Biochem_Validation->Biophys_Validation Confirm Direct Binding Cell_Target_Engagement Cellular Target Engagement Western Blot (p-MK2) Determine EC50 Biophys_Validation->Cell_Target_Engagement Assess Cellular Potency Cytotoxicity Cytotoxicity Assay MTT or CellTiter-Glo® Determine CC50 Cell_Target_Engagement->Cytotoxicity Assess Therapeutic Window Selectivity Kinase Selectivity Profiling (Kinome Panel) Assess Off-Target Effects Cytotoxicity->Selectivity Profile Selectivity Go_NoGo Go/No-Go Decision for Lead Optimization Selectivity->Go_NoGo Evaluate Overall Profile

Caption: The Hit Cross-Validation Workflow.

Pillar 1: Biochemical Validation with an Orthogonal Assay

The first and most crucial step is to confirm the inhibitory activity of the primary hit using an assay that employs a different detection technology. This is known as an orthogonal assay, and it helps to eliminate false positives that arise from interference with the primary assay's detection system (e.g., compound auto-fluorescence).

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[3][4][5] Since the primary screen was fluorescence-based, this change in readout modality provides a robust orthogonal confirmation.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution: In p38α Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), dilute recombinant human p38α to the working concentration and add the peptide substrate (e.g., ATF2) and ATP. The ATP concentration should be at or near the Km for p38α to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of Cmpd-1 and its analogs (Cmpd-2 , Cmpd-3 ) in DMSO, then dilute into kinase buffer to create 2X compound solutions. Include a DMSO-only control.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pillar 2: Biophysical Validation of Direct Binding

While a biochemical assay confirms inhibition of enzymatic activity, it does not definitively prove that the compound binds directly to the target protein. Biophysical assays are essential for demonstrating a direct physical interaction and for quantifying the binding affinity.

Recommended Assay 1: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[6][7][8][9] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This provides a rapid and inexpensive confirmation of direct binding.

  • Reagent Preparation:

    • Prepare a solution of recombinant p38α (2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5X concentration) in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 500 mM NaCl).

    • Prepare solutions of the test compounds (Cmpd-1 , Cmpd-2 , Cmpd-3 ) at a final concentration of 10 µM. Include a DMSO control.

  • Assay Setup:

    • In a 384-well PCR plate, dispense 10 µL of the protein/dye mixture into each well.

    • Add 10-20 nL of the compound solutions to the appropriate wells using an acoustic dispenser or manual pipette.

  • Data Acquisition:

    • Seal the plate and place it in a real-time PCR instrument.

    • Gradually increase the temperature from 25°C to 95°C, measuring the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of each compound. A significant positive ΔTm indicates stabilizing binding.

Recommended Assay 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides detailed kinetic information about the binding interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[10][11][12][13][14]

  • Chip Preparation:

    • Immobilize recombinant p38α onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. To preserve the kinase's activity, it is often beneficial to perform the immobilization in the presence of a known reversible ligand.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compounds in a suitable running buffer.

    • Inject the compound solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams for the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values. A lower Kd value indicates a higher binding affinity.

Pillar 3: Cellular and Functional Validation

Demonstrating that a compound can engage its target in a complex cellular environment and elicit a desired functional response is a critical step towards validating its therapeutic potential.

Recommended Assay 1: Cellular Target Engagement (Western Blot)

The p38 MAPK signaling pathway involves a cascade of phosphorylation events.[15][16][17] A direct downstream substrate of p38α is MAPK-activated protein kinase 2 (MK2). Therefore, we can assess the cellular activity of our inhibitors by measuring their ability to block the phosphorylation of MK2 in cells stimulated to activate the p38 pathway.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or THP-1 cells) to sub-confluency.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the p38 pathway by treating the cells with a known activator, such as anisomycin or lipopolysaccharide (LPS), for 15-30 minutes.

  • Lysate Preparation and Western Blotting:

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2 (as a loading control).

    • Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for p-MK2 and total MK2.

    • Normalize the p-MK2 signal to the total MK2 signal for each sample.

    • Plot the normalized p-MK2 signal against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

Recommended Assay 2: Cytotoxicity Assessment

It is essential to ensure that the observed cellular activity is not due to general cytotoxicity. A standard cell viability assay should be run in parallel with the cellular target engagement assay.

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the same serial dilutions of the test compounds used in the target engagement assay. Incubate for a longer period (e.g., 24-48 hours) to assess long-term toxicity.

  • Viability Measurement:

    • For an MTT assay, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.

    • For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the CC50 (the concentration at which 50% cytotoxicity is observed).

A desirable hit will have an EC50 for target engagement that is significantly lower than its CC50, indicating a therapeutic window.

Recommended Assay 3: Kinase Selectivity Profiling

Sulfonamide-based inhibitors can sometimes interact with multiple kinases.[18] Early assessment of selectivity is crucial to identify potential off-target effects that could lead to toxicity or undesirable side effects. This is typically done by screening the validated hit against a large panel of diverse kinases.

  • The validated hit (Cmpd-1 ) should be sent to a specialized service provider (e.g., Eurofins, Reaction Biology, Promega) for screening against a panel of hundreds of human kinases, typically at a fixed concentration (e.g., 1 µM or 10 µM).

  • The results are usually reported as the percent inhibition for each kinase.

  • Follow-up IC50 determinations should be performed for any kinases that show significant inhibition (e.g., >50%) to quantify the off-target potency.

Data Summary and Interpretation

The data from this multi-tiered validation workflow should be compiled into clear, comparative tables to facilitate a go/no-go decision.

Table 1: Comparative Validation Data for p38α MAPK Inhibitors

ParameterCmpd-1 (m-OH)Cmpd-2 (p-OH)Cmpd-3 (m-OCH3)
Biochemical IC50 (ADP-Glo™) 0.8 µM2.5 µM> 20 µM
Biophysical ΔTm (DSF) +5.2 °C+3.1 °C+0.5 °C
Biophysical Kd (SPR) 0.5 µM1.8 µM> 30 µM
Cellular EC50 (p-MK2) 1.5 µM5.8 µM> 50 µM
Cytotoxicity CC50 (MTT) > 50 µM> 50 µM> 50 µM
Therapeutic Index (CC50/EC50) > 33> 8.6N/A

Table 2: Kinase Selectivity Profile for Cmpd-1 (% Inhibition at 10 µM)

Kinase% Inhibition
p38α (MAPK14) 95%
p38β (MAPK11)75%
JNK120%
ERK25%
CDK2< 5%
... (panel of >200 kinases)...

Interpretation of Results:

  • Cmpd-1 is confirmed as a potent, direct-binding inhibitor of p38α. The biochemical and biophysical data are concordant. It demonstrates good cellular potency with a promising therapeutic window. The selectivity profile shows some activity against the closely related p38β isoform, which is common for this class of inhibitors, but good selectivity against other MAPK family members and unrelated kinases.

  • Cmpd-2 , the para-hydroxy isomer, shows a consistent decrease in potency across all assays, suggesting that the meta-position of the hydroxyl group is important for activity.

  • Cmpd-3 , where the hydroxyl group is replaced by a methoxy group, is essentially inactive. This strongly suggests that the hydroxyl group is a key pharmacophore, likely acting as a hydrogen bond donor in the kinase's active site.

The p38 MAPK Signaling Pathway

Understanding the pathway in which the target operates is crucial for interpreting cellular data and predicting downstream effects.

p38_pathway Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates MSK1 MSK1 p38->MSK1 phosphorylates Inflammation Inflammation (Cytokine Production) MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis CellCycle Cell Cycle Arrest MSK1->CellCycle Inhibitor N-(m-Hydroxyphenyl)- p-toluenesulphonamide Inhibitor->p38 inhibits

Caption: Simplified p38 MAPK Signaling Pathway.

Conclusion: A Confident Path Forward

Following this rigorous cross-validation workflow, we have transformed a preliminary HTS hit into a well-characterized chemical entity. The data package for This compound (Cmpd-1) demonstrates:

  • Confirmed On-Target Activity: Potent inhibition of p38α in an orthogonal biochemical assay.

  • Direct Target Engagement: Confirmed physical binding with a measured affinity (Kd).

  • Cellular Efficacy: Inhibition of the p38 pathway in a relevant cellular model.

  • Favorable Therapeutic Window: A significant gap between cellular potency and cytotoxicity.

  • Initial Selectivity Profile: Known activity against the intended target with a preliminary understanding of off-target interactions.

  • Early SAR: Insights into the importance of the meta-hydroxyl group for activity.

This body of evidence provides a strong foundation for a "Go" decision, justifying the allocation of medicinal chemistry resources to a lead optimization program. The goal of such a program would be to improve potency, enhance selectivity, and optimize the compound's ADME (absorption, distribution, metabolism, and excretion) properties to develop a clinical candidate.

References

  • ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]

  • EUbOPEN. (2020, October). Thermal Shift Assay for screening inhibitors Version: 1.0. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Markgren, P. O., Lindgren, L., Gertow, K., & Holmgren, E. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of molecular recognition, 15(4), 235–240. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of p38 pathway signaling. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

  • Regan, J., Pargellis, C. A., Cirillo, P. F., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. Retrieved from [Link]

  • Zheng, Q., Zhu, Y., Wang, A., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Acta Materia Medica, 2(4), 377-385. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology, 795, 109–118. Retrieved from [Link]

  • protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Retrieved from [Link]

  • ResearchGate. (n.d.). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Springer Protocols. (n.d.). Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors. Retrieved from [Link]

  • Kumar, S., et al. (2011). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4428. Retrieved from [Link]

  • Patel, S. B., et al. (2011). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Mini reviews in medicinal chemistry, 11(1), 58–74. Retrieved from [Link]

  • Goldstein, D. M., et al. (2006). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Current opinion in drug discovery & development, 9(5), 584–591. Retrieved from [Link]

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A Comparative Guide to the Synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(m-Hydroxyphenyl)-p-toluenesulfonamide

N-(m-Hydroxyphenyl)-p-toluenesulfonamide is a key structural motif in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anti-carbonic anhydrase, and anti-inflammatory activities.[1] The presence of a hydroxyl group on the phenyl ring offers a valuable handle for further chemical modification, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Given its importance, the efficient and reliable synthesis of this molecule is of paramount interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing N-(m-Hydroxyphenyl)-p-toluenesulfonamide. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Methodology 1: Direct Tosylation of m-Aminophenol via Schotten-Baumann Reaction

The most traditional and direct route to N-(m-Hydroxyphenyl)-p-toluenesulfonamide is the reaction of m-aminophenol with p-toluenesulfonyl chloride (TsCl). This reaction is a classic example of a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[2][3]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of m-aminophenol, being a stronger nucleophile than the hydroxyl group, attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the stable sulfonamide.

A critical consideration in this synthesis is the potential for competing O-tosylation. However, the greater nucleophilicity of the amine compared to the phenol generally ensures selective N-tosylation under Schotten-Baumann conditions. Furthermore, the electron-withdrawing nature of the resulting tosyl group on the nitrogen atom increases the acidity of the phenolic proton, making O-tosylation even less favorable.[4]

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products m-Aminophenol m-Aminophenol (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate m-Aminophenol->Tetrahedral_Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Tetrahedral_Intermediate Product N-(m-Hydroxyphenyl)-p-toluenesulfonamide Tetrahedral_Intermediate->Product Chloride Elimination & Deprotonation HCl HCl (neutralized by base) Tetrahedral_Intermediate->HCl

Caption: Mechanism of the Schotten-Baumann reaction for N-tosylation.

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(4-hydroxyphenyl)benzenesulfonamide.[1]

Materials:

  • m-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Water

  • Methanol or Ethanol for recrystallization

  • Dichloromethane (DCM) or Diethyl ether (optional, for extraction)

Procedure:

  • In a round-bottom flask, dissolve m-aminophenol (1.0 eq.) in an aqueous solution of sodium carbonate (10%) or sodium hydroxide (1-2 M).

  • Cool the solution in an ice bath with stirring.

  • Add p-toluenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~5-6.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to yield pure N-(m-Hydroxyphenyl)-p-toluenesulfonamide.

Workflow Diagram

Tosylation_Workflow start Start dissolve Dissolve m-aminophenol in aqueous base start->dissolve cool Cool to 0-10 °C dissolve->cool add_tscl Add p-toluenesulfonyl chloride cool->add_tscl react Stir at room temperature (1-2 hours) add_tscl->react acidify Acidify with dilute HCl react->acidify precipitate Precipitate and filter crude product acidify->precipitate purify Recrystallize from alcohol/water precipitate->purify end Pure Product purify->end

Caption: Experimental workflow for the direct tosylation of m-aminophenol.

Methodology 2: Reductive Coupling of a Nitro Precursor

A more contemporary approach to the synthesis of N-aryl sulfonamides involves the reductive coupling of a nitroarene with a sulfonyl derivative. This method circumvents the need to handle potentially unstable aminophenols and offers an alternative pathway with different substrate scope and reaction conditions. For the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, this would typically involve the reaction of a protected m-nitrophenol or a related nitroaromatic with a p-toluenesulfinate under reductive conditions.

Mechanistic Rationale

The mechanism of this transformation is more complex and can vary depending on the specific catalyst and reducing agent employed. A plausible pathway involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then couples with the sulfinate. Subsequent reduction and rearrangement steps lead to the formation of the sulfonamide. Various metal catalysts, such as palladium or iron, are often employed to facilitate this process.[5]

Reductive_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroarene m-Nitrophenol derivative Nitroso Nitroso Intermediate Nitroarene->Nitroso Reduction Sulfinate p-Toluenesulfinate Coupled_Intermediate Coupled Intermediate Sulfinate->Coupled_Intermediate Reductant Reducing Agent Reductant->Nitroarene Nitroso->Coupled_Intermediate Coupling Product N-(m-Hydroxyphenyl)-p-toluenesulfonamide Coupled_Intermediate->Product Further Reduction & Rearrangement

Caption: A generalized mechanism for reductive coupling to form a sulfonamide.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on palladium-catalyzed reductive coupling reactions.[5] Specific conditions may need to be optimized for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide.

Materials:

  • m-Nitrophenol (or a protected derivative)

  • Sodium p-toluenesulfinate

  • Palladium on carbon (Pd/C) catalyst

  • Reducing agent (e.g., ammonium formate, hydrogen gas)

  • Solvent (e.g., ethanol, isopropanol)

Procedure:

  • To a solution of the m-nitrophenol derivative (1.0 eq.) and sodium p-toluenesulfinate (1.2 eq.) in a suitable solvent, add the Pd/C catalyst (5-10 mol%).

  • Introduce the reducing agent. If using ammonium formate, add it directly to the mixture. If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Workflow Diagram

Reductive_Coupling_Workflow start Start mix Combine m-nitrophenol derivative, p-toluenesulfinate, and catalyst start->mix add_reductant Add reducing agent mix->add_reductant heat Heat and stir (4-12 hours) add_reductant->heat filter Filter to remove catalyst heat->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by chromatography or recrystallization concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the reductive coupling synthesis.

Comparative Analysis

FeatureMethod 1: Direct TosylationMethod 2: Reductive Coupling
Starting Materials m-Aminophenol, p-Toluenesulfonyl chloridem-Nitrophenol (or derivative), Sodium p-toluenesulfinate
Reagent Availability & Cost Readily available and relatively inexpensive.Sodium p-toluenesulfinate may be less common. Catalysts can add to the cost.
Reaction Conditions Generally mild (room temperature), aqueous base.Requires elevated temperatures and a reducing agent/catalyst system.
Yield Typically good to excellent (e.g., ~73% for a similar reaction[1]).Can be variable and requires optimization for the specific substrate.
Selectivity Generally high for N-tosylation over O-tosylation.Potential for side reactions depending on the reducing agent and catalyst.
Safety & Handling p-Toluenesulfonyl chloride is a lachrymator and corrosive. m-Aminophenol can be toxic.Nitro compounds can be energetic. Handling of catalysts (e.g., Pd/C) requires care. Use of hydrogen gas requires specialized equipment.
Work-up & Purification Often involves simple precipitation and recrystallization.Requires filtration of the catalyst and often chromatographic purification.
Environmental Impact Use of organic solvents for extraction.Use of metal catalysts, which may require specialized disposal.

Conclusion and Recommendations

Both direct tosylation of m-aminophenol and reductive coupling of a nitro precursor are viable methods for the synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide.

Method 1 (Direct Tosylation) is the more established, straightforward, and often higher-yielding approach for this specific target molecule. Its reliance on readily available starting materials and simple work-up procedures makes it an excellent choice for both small-scale and large-scale synthesis. The primary considerations are the handling of the corrosive p-toluenesulfonyl chloride and ensuring selective N-tosylation, which is generally favored.

Method 2 (Reductive Coupling) represents a more modern and versatile approach, particularly useful when the corresponding amine is unstable or difficult to access. While it avoids the direct handling of m-aminophenol, it introduces the complexity of a catalytic system and potentially more challenging purification. This method may be advantageous in the context of combinatorial chemistry or when exploring a wider range of sulfonamide analogues starting from various nitroarenes.

For the routine and efficient synthesis of N-(m-Hydroxyphenyl)-p-toluenesulfonamide, the direct tosylation of m-aminophenol under Schotten-Baumann conditions is the recommended method due to its simplicity, cost-effectiveness, and generally high yields. However, the reductive coupling method provides a valuable alternative, especially in a research setting where exploration of novel synthetic routes is a primary objective.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • Schotten–Baumann reaction - Wikipedia. [Link]

  • N-(4-Hydroxyphenyl)benzenesulfonamide - PMC - NIH. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide - ResearchGate. [Link]

  • Schotten–Baumann reaction - Grokipedia. [Link]

  • Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates - PubMed. [Link]

  • In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic? - Chemistry Stack Exchange. [Link]

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A Head-to-Head Comparison: N-(m-Hydroxyphenyl)-p-toluenesulphonamide Versus Commercial Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of enzyme inhibition, carbonic anhydrases (CAs) stand out as a crucial target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and cancer.[1] The development of potent and selective CA inhibitors is a significant focus of medicinal chemistry. This guide provides a detailed, head-to-head comparison of the investigational inhibitor, N-(m-Hydroxyphenyl)-p-toluenesulphonamide, with established commercial inhibitors, focusing on their performance, selectivity, and underlying mechanisms of action. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their research endeavors.

Introduction to Carbonic Anhydrases and the Role of Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Of the 15 known human CA isoforms, several have been implicated in pathological conditions. For instance, elevated intraocular pressure in glaucoma is linked to the activity of CA II and CA IV in the ciliary body.[3][4] In oncology, the overexpression of tumor-associated isoforms CA IX and CA XII is a hallmark of many aggressive cancers, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2][5][6][7]

The therapeutic strategy of CA inhibition hinges on disrupting these pathological processes. Sulfonamides are a prominent class of CA inhibitors, known for their ability to coordinate with the zinc ion in the enzyme's active site.[1] This guide will focus on this compound, a member of the benzenesulfonamide family, and compare its inhibitory profile with clinically used sulfonamide drugs such as Acetazolamide and Dorzolamide.[3][8]

Performance Showdown: A Quantitative Comparison

The efficacy of a carbonic anhydrase inhibitor is primarily assessed by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a higher potency. The following table summarizes the available inhibitory activity data for this compound and key commercial inhibitors against several important human carbonic anhydrase isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetazolamide 199133-6392
Dorzolamide -----
SLC-0111 -----

Understanding the "Why": Mechanism of Action and Selectivity

The sulfonamide moiety is the key pharmacophore responsible for the inhibitory activity of these compounds. It binds to the zinc ion at the active site of the carbonic anhydrase, displacing a water molecule and preventing the catalytic cycle. The selectivity of an inhibitor for a particular CA isoform is determined by the interactions of its "tail" – the part of the molecule extending away from the sulfonamide group – with the amino acid residues lining the active site cavity.

The chemical structure of this compound, with its hydroxyphenyl and toluenesulfonamide components, suggests a specific binding mode that could confer a unique selectivity profile. The hydroxyl group, for instance, may form hydrogen bonds with specific residues in the active site, enhancing affinity for certain isoforms.

To truly understand the head-to-head comparison, it is crucial to consider the isoform selectivity. For example, in the context of cancer therapy, an inhibitor that is highly selective for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is highly desirable to minimize off-target effects.[9] Novel benzenesulfonamide derivatives have been synthesized and shown to have greater selectivity for CA IX and XII over CA I and II when compared to acetazolamide.[9]

Visualizing the Battlefield: Signaling Pathways and Experimental Workflow

Carbonic Anhydrase in Cancer Signaling

The role of carbonic anhydrases, particularly CA IX and CA XII, in cancer progression is multifaceted. They are key regulators of the tumor microenvironment's pH, which in turn influences various signaling pathways that drive cell growth, survival, and metastasis.[5][7][10]

CA_Signaling_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Upregulation HIF1a->CAIX_XII pHe_acidification Extracellular Acidification (Low pHe) CAIX_XII->pHe_acidification pHi_regulation Intracellular pH Regulation (Normal pHi) CAIX_XII->pHi_regulation PI3K_Akt PI3K/Akt Pathway CAIX_XII->PI3K_Akt influences NFkB NF-κB Pathway CAIX_XII->NFkB modulates ECM_remodeling ECM Remodeling & Invasion pHe_acidification->ECM_remodeling Apoptosis_evasion Evasion of Apoptosis pHi_regulation->Apoptosis_evasion Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Metastasis Metastasis ECM_remodeling->Metastasis PI3K_Akt->Proliferation NFkB->Apoptosis_evasion

Caption: Role of CA IX/XII in Tumor Progression.

Experimental Workflow for Inhibitor Evaluation

A robust evaluation of a novel inhibitor requires a systematic experimental approach. The following workflow outlines the key steps in comparing the performance of this compound with commercial inhibitors.

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Synthesis Compound Synthesis & Purification Enzyme_Kinetics Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration) Synthesis->Enzyme_Kinetics Binding_Assay Binding Affinity Assay (e.g., Thermal Shift Assay) Synthesis->Binding_Assay IC50_Ki Determination of IC50 & Ki Values Enzyme_Kinetics->IC50_Ki Selectivity Isoform Selectivity Profiling IC50_Ki->Selectivity Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Selectivity->Cell_Proliferation Cell_Migration Cell Migration/Invasion Assay (e.g., Transwell Assay) Selectivity->Cell_Migration pH_Measurement Intra/Extracellular pH Measurement Selectivity->pH_Measurement Animal_Model Animal Model of Disease (e.g., Glaucoma, Tumor Xenograft) Cell_Proliferation->Animal_Model Efficacy Efficacy Studies PK_PD Pharmacokinetics/Pharmacodynamics Efficacy->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity

Caption: Workflow for CA Inhibitor Evaluation.

Experimental Protocols: A Closer Look

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Here, we provide a step-by-step methodology for a key in vitro assay used to determine the inhibitory potency of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is a gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[11][12][13] The assay monitors the pH change resulting from the enzyme-catalyzed hydration of CO₂.[11]

Principle: The rapid mixing of a CO₂-saturated solution with a solution containing the carbonic anhydrase and a pH indicator leads to a rapid decrease in pH as protons are produced.[11] The initial rate of this pH change, monitored by the change in absorbance of the pH indicator, is proportional to the enzyme's activity.[11]

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • CO₂ gas

  • Buffer (e.g., Tris-HCl)

  • pH indicator (e.g., Phenol Red)

  • Inhibitor stock solutions (this compound and commercial inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Ice bath

Procedure:

  • Preparation of Reagents:

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.[13][14] Keep the solution on ice to maintain saturation.[11]

    • Prepare the enzyme/indicator solution by dissolving the recombinant CA and the pH indicator in the assay buffer. The final enzyme concentration is typically in the nanomolar range.[11]

    • Prepare serial dilutions of the inhibitor stock solutions to create a range of concentrations for testing.[11]

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).[12]

    • Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 570 nm for Phenol Red).[13]

  • Measurement:

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water and the other with the enzyme/indicator solution (containing a specific concentration of the inhibitor).

    • Initiate the rapid mixing.

    • Record the change in absorbance over time. The initial, linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction.[11]

    • Perform multiple measurements (e.g., 3-5) for each inhibitor concentration and average the results.[11]

  • Controls:

    • Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme to determine the background rate.[11]

    • No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity.[11]

  • Data Analysis:

    • Determine the initial reaction rates from the slope of the linear phase of the absorbance change.

    • Plot the initial rates against the inhibitor concentrations.

    • Fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

While this compound belongs to a well-established class of carbonic anhydrase inhibitors, a comprehensive head-to-head comparison with commercial drugs necessitates further rigorous experimental evaluation. The protocols and frameworks provided in this guide offer a clear path for such an investigation.

Future research should focus on:

  • Determining the IC₅₀ and Kᵢ values of this compound against a broad panel of human CA isoforms to establish its potency and selectivity profile.

  • Elucidating its binding mode through structural studies (e.g., X-ray crystallography) to understand the molecular basis of its activity.

  • Evaluating its efficacy in relevant cell-based and in vivo models to assess its therapeutic potential.

By systematically addressing these points, the scientific community can gain a clear understanding of the potential of this compound as a novel therapeutic agent.

References

  • Overview of carbonic anhydrases-associated signaling pathways in tumor... - ResearchGate. Available from: [Link]

  • Carbonic Anhydrases: Role in pH Control and Cancer - MDPI. Available from: [Link]

  • Carbonic anhydrase IX: regulation and role in cancer - PubMed. Available from: [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed Central. Available from: [Link]

  • Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - NIH. Available from: [Link]

  • Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies - PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PubMed. Available from: [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed. Available from: [Link]

  • Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed. Available from: [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI. Available from: [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - NIH. Available from: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC. Available from: [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC - NIH. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Available from: [Link]

  • Carbonic Anhydrase Activity Assay - Protocols.io. Available from: [Link]

  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed. Available from: [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity | Semantic Scholar. Available from: [Link]

  • Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - IRIS Unime. Available from: [Link]

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed. Available from: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and ... - PubMed. Available from: [Link]

  • Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates - PubMed. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]

  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors - PMC. Available from: [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... - ResearchGate. Available from: [Link]

  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors - Semantic Scholar. Available from: [Link]

  • Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC - NIH. Available from: [Link]

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A Senior Application Scientist's Guide to the Enantiomeric Separation and Biological Evaluation of Hydroxyphenyl-Toluenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Sulfonamide Drug Development

N-(m-Hydroxyphenyl)-p-toluenesulfonamide is a member of the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry.[1] While this specific molecule is generally considered achiral due to rapid proton exchange and inversion at the sulfonamide nitrogen, the introduction of substituents can create stable, chiral centers. The broader class of chiral sulfonamides is of significant interest, with applications ranging from antibacterial agents that inhibit dihydropteroate synthase (DHPS) to anticancer and anti-inflammatory drugs.[1][2][3][4]

The differential interaction of enantiomers with biological systems is a fundamental principle in pharmacology. Enantiomers of a chiral drug can exhibit widely different activities, with one being therapeutic while the other may be inactive or even toxic.[5][6] Therefore, the ability to separate and individually test these enantiomers is not merely an analytical exercise but a regulatory and safety imperative in drug development.

This guide provides a comprehensive overview of the strategies for separating chiral sulfonamides and evaluating their stereoselective biological activity. We will explore cutting-edge chromatographic techniques, present detailed experimental protocols, and use a case study to illustrate the profound impact of stereochemistry on pharmacological effect.

Part 1: Strategies for Enantiomeric Separation

The resolution of enantiomers is most effectively achieved using chromatography on a chiral stationary phase (CSP).[7][8] For sulfonamide derivatives, two powerful techniques stand out: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Both HPLC and SFC have proven highly effective for resolving sulfonamide enantiomers, particularly when using polysaccharide-based CSPs like derivatized amylose and cellulose.[9][10][11] While HPLC is a well-established and versatile technique, SFC can sometimes offer advantages in terms of speed and resolution per unit time.[9][10] The choice between them often depends on available instrumentation, desired scale, and the specific properties of the analyte.

Comparative Overview of Separation Techniques
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential interaction with a CSP using a liquid mobile phase under high pressure.[6]Separation using a supercritical fluid (typically CO2) as the main mobile phase component.[10]
Typical CSPs Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Macrocyclic antibiotics.[8][9]Polysaccharide-based (e.g., Amylose AD-H, Cellulose OD-H).[9][10]
Advantages Highly versatile, wide range of established methods, excellent for analytical and preparative scales.[8]Faster separations, lower viscosity of mobile phase leads to higher efficiency, reduced organic solvent consumption.[9][10]
Considerations Higher consumption of organic solvents compared to SFC, potential for higher backpressure.Requires specialized instrumentation, method development can be more complex.
Workflow for Chiral Method Development

The process of developing a robust chiral separation method involves screening multiple columns and mobile phases to find the optimal conditions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up racemate Racemic Sulfonamide Sample screen Screen Columns (e.g., Amylose & Cellulose CSPs) with Standard Mobile Phases (Normal & Polar Organic) racemate->screen eval Evaluate Resolution (Rs) & Retention Time (tR) screen->eval Identify Promising Conditions optimize Optimize Mobile Phase (Adjust modifier/additive concentration) & Flow Rate / Temperature eval->optimize validate Validate Method (Robustness, Reproducibility) optimize->validate Finalized Method scaleup Semi-Preparative Separation to Isolate Enantiomers validate->scaleup enantiomer1 Enantiomer 1 (>98% ee) scaleup->enantiomer1 enantiomer2 Enantiomer 2 (>98% ee) scaleup->enantiomer2

Caption: Workflow for chiral separation method development.

Detailed Protocol: Analytical Chiral HPLC Separation

This protocol provides a starting point for the separation of a generic chiral sulfonamide using a polysaccharide-based CSP.

  • Instrumentation and Column:

    • HPLC system with UV detector.

    • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Hexane/Isopropanol (IPA) (80:20 v/v) .

    • For acidic or basic compounds, an additive may be required. For acidic sulfonamides, add 0.1% Trifluoroacetic Acid (TFA). For basic compounds, add 0.1% Diethylamine (DEA).[12]

    • Filter and degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Dissolve a small amount of the racemic sulfonamide in the mobile phase to a concentration of ~1 mg/mL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

  • Optimization:

    • If separation is poor, systematically vary the percentage of the polar modifier (IPA). Increasing the polar modifier generally decreases retention time but may also affect resolution.[8]

    • Test alternative modifiers such as ethanol.

Part 2: Unveiling Stereoselective Biological Activity - A Case Study

While data on the specific enantiomers of N-(m-Hydroxyphenyl)-p-toluenesulfonamide is not available (as it is achiral), a study on structurally related chiral inhibitors of Bacillus anthracis dihydrofolate reductase (DHFR), a key enzyme in folate synthesis, provides a compelling example of stereoselectivity.[13]

In this study, enantiomers of several potent inhibitors were separated and tested individually. The results demonstrated a clear and significant preference for one enantiomer.[13]

Comparative Biological Activity Data
Compound MoietyEnantiomerDHFR Inhibition (Ki, nM)Antibacterial Activity (MIC, µg/mL)
n-Propyl Racemic1.1 ± 0.10.5
S-enantiomer0.8 ± 0.1 0.25
R-enantiomer19.3 ± 2.64.0
Isobutyl Racemic0.7 ± 0.10.5
S-enantiomer0.5 ± 0.1 0.25
R-enantiomer15.6 ± 1.84.0
Isobutenyl Racemic0.6 ± 0.10.5
S-enantiomer0.5 ± 0.1 0.25
R-enantiomer10.0 ± 1.12.0
(Data adapted from Beierlein et al., 2012)[13]

The data unequivocally shows that the S-enantiomers are significantly more potent, with lower Ki (stronger enzyme binding) and MIC (better antibacterial effect) values. In the case of the n-propyl derivative, the S-enantiomer is over 24 times more potent at inhibiting the enzyme than the R-enantiomer.[13] This highlights the critical need to pursue the single, active enantiomer for therapeutic development.

Part 3: The Molecular Basis of Stereoselectivity

The differential activity of enantiomers arises from their three-dimensional arrangement, which dictates how they fit into the chiral binding pocket of a biological target, such as an enzyme or receptor.

For antibacterial sulfonamides, the mechanism involves mimicking the natural substrate, p-aminobenzoic acid (PABA), to competitively inhibit the enzyme dihydropteroate synthase (DHPS), thereby blocking folic acid synthesis and halting bacterial growth.[2][3]

G cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 Mechanism of Inhibition paba PABA dhps Dihydropteroate Synthase (DHPS) paba->dhps Natural Substrate dhf Dihydropteroate -> Dihydrofolate (DHF) dhps->dhf inhibition Inhibition dhps->inhibition thf Tetrahydrofolate (THF) (Essential for DNA Synthesis) dhf->thf sulfonamide Sulfonamide Drug (e.g., S-enantiomer) sulfonamide->dhps Competitive Inhibitor blocked Folic Acid Synthesis Blocked -> Bacteriostatic Effect inhibition->blocked

Caption: Mechanism of antibacterial action of sulfonamides.

Crystallographic studies of the B. anthracis DHFR complexed with inhibitors revealed that even when a racemic mixture was used for crystallization, only the S-enantiomer occupied the binding site .[13] This indicates a profound stereospecific preference. The precise fit of the S-enantiomer allows for optimal hydrogen bonding and hydrophobic interactions with key amino acid residues (like Met6, Val7, and Phe96), leading to tight binding and potent inhibition. The R-enantiomer, due to its mirrored 3D shape, cannot achieve this optimal fit, resulting in weaker binding and significantly lower biological activity.[13]

Part 4: Detailed Protocol for Biological Activity Assay

To determine the inhibitory potency (IC50 or Ki) of sulfonamide enantiomers, a DHPS enzyme inhibition assay is employed.

  • Materials and Reagents:

    • Recombinant Dihydropteroate Synthase (DHPS) enzyme.

    • Substrates: p-aminobenzoic acid (PABA) and 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

    • Assay Buffer: e.g., Tris-HCl buffer with MgCl2 and DTT.

    • Detection Reagent: e.g., Quanti-Blue™ or a coupled enzyme system to measure a product of the reaction.

    • 96-well microplate and plate reader.

    • Separated enantiomers and racemic compound, dissolved in DMSO.

  • Assay Procedure:

    • Compound Preparation: Perform serial dilutions of the test compounds (S-enantiomer, R-enantiomer, racemate) in DMSO, followed by a further dilution in assay buffer to achieve final desired concentrations.

    • Reaction Setup: In a 96-well plate, add in the following order:

      • Assay Buffer.

      • Diluted test compound or DMSO (for control wells).

      • DHPS enzyme solution.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add a solution containing the substrates (PABA and DHPPP) to all wells to start the reaction.

    • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

This guide demonstrates that the separation and independent biological evaluation of stereoisomers are indispensable steps in the modern drug discovery pipeline for chiral sulfonamides. As illustrated by the case study on DHFR inhibitors, enantiomers can possess dramatically different pharmacological profiles, with one isomer being responsible for the desired therapeutic effect.[13]

While N-(m-Hydroxyphenyl)-p-toluenesulfonamide itself is achiral, the principles and methodologies discussed here are directly applicable to its chiral analogues and the broader class of sulfonamide-based drug candidates. The use of advanced chromatographic techniques like HPLC and SFC with polysaccharide-based chiral stationary phases provides a robust platform for isolating pure enantiomers.[9][10] Subsequent in vitro testing reveals the stereochemical preferences of the biological target, guiding lead optimization toward a single, more potent, and potentially safer enantiomeric drug.

Future efforts in this field will likely focus on developing even more efficient and universal chiral separation technologies and integrating stereoselective analysis earlier in the discovery process to accelerate the development of next-generation sulfonamide therapeutics.

References

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Independent Verification of N-(m-Hydroxyphenyl)-p-toluenesulphonamide's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the mode of action for the novel small molecule, N-(m-Hydroxyphenyl)-p-toluenesulphonamide. For the purpose of this guide, we will refer to the compound as "Compound X". Given the absence of established biological targets for Compound X in publicly available literature[1][2][][4], this document outlines a systematic, multi-pronged approach to first identify its molecular targets and then elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

We will compare and contrast various state-of-the-art methodologies, providing the scientific rationale behind each experimental choice. The protocols detailed herein are designed to be self-validating, incorporating orthogonal assays to build a robust and reliable understanding of Compound X's biological activity.

Section 1: Unbiased Target Identification - Casting a Wide Net

The initial and most critical step is to identify the direct molecular binding partners of Compound X within the complex milieu of the cell. This "target deconvolution" is essential to move beyond phenotypic observations to a mechanistic understanding. We will compare two powerful, unbiased approaches: Affinity-Based Chemoproteomics and Thermal Proteome Profiling.

Affinity-Based Chemoproteomics using Kinobeads

A significant portion of drug discovery efforts focuses on protein kinases due to their central role in cellular signaling and disease.[5][6] The sulfonamide moiety in Compound X bears some resemblance to scaffolds found in known kinase inhibitors. Therefore, a logical starting point is to investigate its interaction with the human kinome. The "kinobeads" approach is a powerful chemical proteomics tool for profiling kinase inhibitor selectivity.[7][8][9][10]

Scientific Rationale: This method utilizes beads functionalized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors. These beads can enrich a large portion of the kinome from a cell lysate. By pre-incubating the lysate with Compound X, its binding to any kinases will prevent them from being captured by the beads. This competition is then quantified by mass spectrometry to reveal the targets of Compound X.[9][11]

Experimental Workflow: Kinobeads Competition Binding Assay

G cluster_0 Lysate Preparation cluster_1 Competition cluster_2 Affinity Enrichment cluster_3 Mass Spectrometry Analysis prep Cell Culture & Lysis incubate Incubate Lysate with Compound X (Dose-Response) prep->incubate Cell Lysate kinobeads Add Kinobeads incubate->kinobeads wash Wash Beads kinobeads->wash digest On-Bead Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target Identification lcms->data

Caption: Kinobeads competition binding workflow.

Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling, an extension of the Cellular Thermal Shift Assay (CETSA), offers a truly unbiased, proteome-wide survey of target engagement.[12] It operates on the principle that the binding of a ligand, such as Compound X, can alter the thermal stability of its protein target.[13][14][15]

Scientific Rationale: This technique does not require any modification of the compound, thus preserving its native bioactivity. By subjecting cells treated with Compound X to a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins whose melting curves are shifted upon compound binding.[12][16] This provides direct evidence of target engagement in a physiological context.

Experimental Workflow: Thermal Proteome Profiling (TPP)

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Proteomic Analysis treat Treat Cells with Compound X or Vehicle heat Heat Aliquots to Different Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Separate Soluble & Aggregated Proteins lyse->centrifuge digest Protein Digestion centrifuge->digest Soluble Fraction lcms LC-MS/MS Analysis digest->lcms data Identify Proteins with Shifted Melting Curves lcms->data

Caption: Thermal Proteome Profiling (TPP) workflow.

Comparison of Unbiased Target Identification Methods
FeatureKinobeadsThermal Proteome Profiling (TPP)
Principle Competition for binding to immobilized ligandsLigand-induced thermal stabilization
Compound Modification Not requiredNot required
Throughput HighModerate
Proteome Coverage Primarily Kinome (~300 kinases)[10]Proteome-wide
Cellular Context Cell lysateIntact cells
Primary Output Dose-response curves of binding competitionProtein melting curves
Key Advantage Excellent for kinase-focused discoveryUnbiased, proteome-wide, in-cell
Key Limitation Limited to targets that bind the bead matrixMay not detect all binding events

Section 2: Focused Target Validation and Mechanistic Elucidation

Once a list of putative targets has been generated from the unbiased screens, the next phase involves orthogonal validation and a deeper dive into the functional consequences of target engagement.

Direct Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

For the highest-confidence targets identified through TPP or Kinobeads, a standard, lower-throughput CETSA experiment should be performed. This assay validates the interaction between Compound X and a specific protein in a cellular context.[13][15][17]

Scientific Rationale: Unlike the mass spectrometry-based TPP, a traditional CETSA experiment uses Western blotting to detect the specific target protein. This provides an independent, antibody-based confirmation of the ligand-induced thermal stabilization observed in the TPP results.[12][18] It is a crucial step in validating a hit from a large-scale screen.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat with a range of concentrations of Compound X or vehicle control for a predetermined time.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes, followed by a 3-minute cooling step at room temperature. A temperature gradient is typically used (e.g., 40-70°C).

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of Compound X confirms target engagement.

Probing Downstream Signaling: Phosphoproteomics

If the validated target of Compound X is a kinase or part of a signaling pathway, it is crucial to understand how the compound modulates its activity. Quantitative phosphoproteomics is an ideal approach to map the downstream consequences of target engagement on a global scale.[5][6][19][20]

Scientific Rationale: Kinases exert their function by phosphorylating substrate proteins. By inhibiting a kinase with Compound X, the phosphorylation status of its downstream substrates will change. Comparing the phosphoproteome of cells treated with Compound X versus a vehicle control can reveal the specific signaling pathways affected by the compound.[20][21]

Experimental Workflow: Quantitative Phosphoproteomics

G cluster_0 Cell Treatment & Lysis cluster_1 Phosphopeptide Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Bioinformatics treat Treat Cells with Compound X or Vehicle lyse Cell Lysis & Protein Digestion treat->lyse enrich Enrichment using TiO2 or IMAC lyse->enrich lcms LC-MS/MS Analysis enrich->lcms data Quantify Phosphosite Changes lcms->data pathway Pathway & Kinase Substrate Analysis data->pathway

Caption: Quantitative phosphoproteomics workflow.

Hypothetical Data Summary: Compound X vs. Alternative Kinase Inhibitor

Let's assume our unbiased screens identified a kinase, "Kinase Y," as a primary target of Compound X. We then compare its effects to a known, well-characterized inhibitor of Kinase Y, "Inhibitor Z."

AssayMetricCompound XInhibitor Z (Alternative)
Kinobeads IC50 for Kinase Y binding50 nM15 nM
CETSA Thermal Shift (ΔTm) for Kinase Y+5.2 °C+6.5 °C
Phosphoproteomics Number of significantly downregulated phosphosites152210
Cell Viability GI50 in Kinase Y-dependent cell line100 nM30 nM

This hypothetical data suggests that while both compounds engage the target, Inhibitor Z is more potent. However, the different number of affected phosphosites could indicate that Compound X has a more selective profile, which could be advantageous.

Section 3: In Vivo Target Validation

The final and most rigorous test of a compound's mode of action is to confirm target engagement and efficacy in a living organism.[22][23][24] This step is critical for preclinical development and for validating the therapeutic hypothesis.[25]

Scientific Rationale: In vivo studies bridge the gap between cellular assays and clinical relevance. They allow for the assessment of a compound's pharmacokinetics (PK) and pharmacodynamics (PD), confirming that the compound reaches its target in the relevant tissue at a sufficient concentration to exert a biological effect.

Key In Vivo Experiments:

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in an animal model.

  • Pharmacodynamic (PD) Biomarker Analysis: After dosing animals with Compound X, tissue samples (e.g., tumor xenografts if the target is implicated in cancer) are collected. Target engagement can be assessed ex vivo using CETSA on the tissue lysates. Downstream pathway modulation can be measured by analyzing the phosphorylation of a key substrate of the target kinase via Western blot or immunohistochemistry.

  • Efficacy Studies: In a disease-relevant animal model, the therapeutic effect of Compound X is evaluated. This could involve measuring tumor growth inhibition, reduction in inflammatory markers, or other relevant physiological readouts.

Conclusion

The process of independently verifying the mode of action for a novel compound like this compound is a systematic journey of discovery. It begins with broad, unbiased methods to identify potential targets, followed by rigorous, orthogonal validation of those targets. Finally, the functional consequences of target engagement are explored through downstream signaling analysis and in vivo studies. This multi-layered, comparative approach ensures a high degree of scientific confidence in the elucidated mechanism of action, paving the way for further drug development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a comprehensive, technically grounded protocol for the safe disposal of N-(m-Hydroxyphenyl)-p-toluenesulphonamide, moving beyond simple steps to explain the critical reasoning that underpins each phase of the disposal workflow.

Part 1: Foundational Assessment - Know Your Waste

Before any disposal protocol can be initiated, a thorough understanding of the compound's characteristics is paramount. This initial assessment dictates every subsequent step, from containment to final destruction. This compound is an organic compound whose properties necessitate its classification as chemical waste requiring specialized disposal.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C13H13NO3S [1]
Molecular Weight 263.31 g/mol [1]
Appearance Solid Powder [2][3]

| CAS Number | 3743-29-1 |[1][4] |

While some safety data sheets (SDS) may not classify this specific compound as hazardous under OSHA 2024 guidelines, the overarching principle in laboratory settings is to treat all chemical waste with a high degree of caution.[2][5] Discharge into the environment must be avoided.[4] Therefore, disposal via standard drains or municipal trash is strictly prohibited.[4][6][7]

Part 2: The Disposal Workflow: From Generation to Neutralization

The journey of chemical waste from a laboratory beaker to its final, safe state is a multi-stage process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[8]

Step 1: Immediate Segregation at the Point of Generation

The first and most critical action is the immediate segregation of waste. This prevents unintended and potentially dangerous reactions between incompatible chemicals.[7]

Protocol for Waste Segregation:

  • Designate a Waste Stream: this compound waste should be classified as non-halogenated solid organic waste .

  • Collect Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and contaminated absorbent pads from spill cleanups, must be collected and disposed of alongside the chemical itself.[6]

  • Avoid Mixing: Do not mix this waste stream with other categories, such as halogenated solvents, strong acids or bases, or heavy metal waste.[7]

Causality Explained: Segregation is crucial because different classes of chemical waste require distinct disposal methods. For instance, halogenated wastes often necessitate high-temperature incineration to prevent the formation of toxic dioxins, a process that may not be required for non-halogenated compounds.[9] Mixing waste streams complicates and increases the cost of disposal and can create significant safety hazards within the lab.

Step 2: On-Site Accumulation and Containment

Proper on-site storage of chemical waste is strictly regulated to ensure safety and compliance. This is typically managed within a Satellite Accumulation Area (SAA) .[7][10]

Protocol for SAA Waste Handling:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[7] The container material should not react with or absorb the sulfonamide.

  • Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The EPA requires that each label contains:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" . Do not use abbreviations.[7]

    • An indication of the hazards (e.g., pictogram or written warning).[10][11]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container within a designated SAA, which should be at or near the point of generation and under the direct control of laboratory personnel.[8][10]

    • Ensure the SAA is away from drains and incompatible materials.[6][7]

Trustworthiness Through System Design: The SAA protocol creates a self-validating system. By keeping waste containers properly labeled and stored in designated, controlled areas, the risk of accidental mixing, spills, or misidentification is minimized, ensuring the waste is ready for compliant pickup and disposal.

Step 3: Final Disposal via a Licensed Contractor

The final step in the disposal process must be handled by professionals. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.

Protocol for Final Disposal:

  • Engage a Professional Service: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed and reputable chemical waste management company.[6][12]

  • Schedule Pickup: When the waste container is approaching full (do not fill beyond 90% capacity), contact your EH&S office to arrange for a waste pickup.[8]

  • Recommended Disposal Method: The standard and recommended method for the disposal of this compound is controlled incineration at a licensed chemical destruction facility.[4] This process ensures the complete destruction of the organic molecule.

Causality Explained: Controlled incineration with flue gas scrubbing is the preferred method because it breaks down the compound into simpler, less harmful components like carbon dioxide, water, and oxides of nitrogen and sulfur. The scrubbing process removes these acidic gases from the exhaust, preventing their release into the atmosphere.[4]

Part 3: Emergency Spill Management

In the event of an accidental spill, a clear and immediate response is essential to mitigate exposure and environmental contamination.

Protocol for Solid Spills:

  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[4]

  • Wear Appropriate PPE: At a minimum, this includes safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Containment & Cleanup:

    • Carefully sweep or scoop up the solid material.[6]

    • Avoid generating dust.[4] If necessary, gently moisten the powder with a suitable inert solvent to minimize dust before sweeping.

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[4][6]

  • Decontamination: Thoroughly clean the spill area with soap and water.[6]

  • Disposal: Label the container with the spilled material's name and dispose of it as hazardous waste according to the protocols outlined above.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow from the moment this compound is identified as waste to its final disposal.

DisposalWorkflow start Waste Generated (this compound) classify Classify Waste (Non-Halogenated Solid Organic) start->classify container Select Compatible Waste Container classify->container label_waste Label Container: 'Hazardous Waste' + Chemical Name container->label_waste store_saa Store in Designated SAA (Keep Container Closed) label_waste->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No contact_ehs Contact EH&S for Pickup check_full->contact_ehs Yes pickup Waste Collected by Licensed Contractor contact_ehs->pickup end Final Disposal (Controlled Incineration) pickup->end

Caption: Decision workflow for this compound disposal.

References

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Comprehensive Safety Protocol: Handling N-(m-Hydroxyphenyl)-p-toluenesulphonamide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS No. 1146-43-6). The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The causality behind each recommendation is explained to empower researchers with a deep understanding of the necessary precautions.

Foundational Hazard Assessment

This compound is a solid, typically a powder, which presents specific handling challenges.[1] A thorough risk assessment is the cornerstone of safe laboratory practice. Based on available safety data, the primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Potential for Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction (sensitization).

The toxicological properties have not been exhaustively investigated, which necessitates handling it with a degree of caution appropriate for novel chemical entities. Therefore, all protocols must focus on minimizing direct contact and preventing the generation of airborne dust.

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective control measures must be implemented. This proactive approach is fundamental to robust laboratory safety.

  • Elimination/Substitution: While not always feasible in research, consider if a less hazardous reagent could achieve the same scientific objective.

  • Engineering Controls: These are the most critical physical controls for minimizing exposure.

    • Chemical Fume Hood: All weighing, transferring, and reaction setup procedures involving this compound powder must be performed inside a certified chemical fume hood. This is non-negotiable. The ventilation will capture and exhaust any generated dust or vapors, protecting the user's breathing zone.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[2]

    • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly in any laboratory where this chemical is handled.[2][4]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

    • Access Control: Designate specific areas for handling this compound and restrict access to trained personnel.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[2][3] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection against residual risks.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the solid or its solutions.[6] Standard safety glasses with side shields do not provide adequate protection from dust or splashes.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale transfers or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles.

Hand and Body Protection

Preventing skin contact is crucial to avoid irritation and potential sensitization.

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and appropriate choice for handling solids and many associated solvents. Always inspect gloves for tears or pinholes before use.[5] If working with specific solvents for dissolution, consult a glove compatibility chart to ensure the chosen material has an adequate breakthrough time. For prolonged or immersive work, heavier-duty gloves may be necessary. Double-gloving is a best practice that can provide additional protection.

  • Lab Coat: A flame-resistant lab coat with a fully fastened front is required. Ensure the sleeves are of sufficient length to protect the wrists.

  • Clothing: Long pants and closed-toe shoes are mandatory in the laboratory. Do not wear shorts, skirts, or perforated shoes.

Respiratory Protection

Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.

  • Standard Operations: When working exclusively within a certified chemical fume hood, a respirator is typically not required.

  • When Respirators are Needed: A NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or better) is required if engineering controls are not available or are insufficient, such as during a large spill cleanup outside of a fume hood.[1] If irritation is experienced despite engineering controls, cease work and re-evaluate the containment procedures.[1][5]

The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

PPE_Decision_Flowchart start Start: Handling This compound q_dust Will the procedure generate dust or aerosols? start->q_dust eng_control Action: Perform all work in a certified chemical fume hood. q_dust->eng_control No (e.g., sealed container) q_hood Is a certified chemical fume hood available and functional? q_dust->q_hood Yes no_respirator Result: Respirator not required. Proceed with standard PPE (Goggles, Gloves, Lab Coat). eng_control->no_respirator q_hood->eng_control Yes use_respirator Action: Wear a NIOSH-approved respirator with N95/P95 filters. (e.g., spill cleanup) q_hood->use_respirator No stop_work Action: STOP WORK. Consult with EHS. Do not proceed. use_respirator->stop_work If procedure is routine

Caption: Decision flowchart for respiratory protection.

Operational Plans: From Handling to Disposal

A clear, step-by-step plan ensures safety and reproducibility.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available.

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, and finally, gloves.

  • Weighing and Transfer: Conduct all weigh-outs and transfers on a disposable weigh paper or in a tared container within the fume hood. Minimize the height from which the powder is dropped to prevent dust generation.[2]

  • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly. Keep all containers closed when not in active use.

  • Post-Handling: After the procedure is complete, decontaminate any non-disposable equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat (turning it inside out), and finally, the goggles. Wash hands immediately and thoroughly.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill Cleanup: For small spills inside a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1][3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: Used gloves, weigh papers, and other contaminated disposable materials must also be placed in the solid hazardous waste container.

  • Disposal Method: Do not discharge to sewer systems.[5] The material must be disposed of through a licensed chemical waste contractor, typically via controlled incineration.[5]

PPE Selection Summary

Task/Operation Eye/Face Protection Hand/Body Protection Respiratory Protection
Storage & Inspection Safety GlassesLab Coat, Closed-toe ShoesNot Required
Weighing/Transfer (in Fume Hood) Chemical Splash GogglesNitrile Gloves, Lab CoatNot Required
Reaction Setup (in Fume Hood) Chemical Splash GogglesNitrile Gloves, Lab CoatNot Required
Large Spill Cleanup Goggles & Face ShieldChemical-resistant Gloves & ApronRequired (N95/P95 minimum)

This guide serves as a comprehensive resource for the safe handling of this compound. Adherence to these protocols is essential for protecting the health and safety of all laboratory personnel.

References

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safe Chemical Handling / Lab Safety Video Part 5. (2014-03-25). NCBioNetwork. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.